molecular formula C20H28ClN5O3 B1667736 Bamifylline hydrochloride CAS No. 20684-06-4

Bamifylline hydrochloride

Numéro de catalogue: B1667736
Numéro CAS: 20684-06-4
Poids moléculaire: 421.9 g/mol
Clé InChI: PDBXHPORMXSXKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bamifylline hydrochloride is a xanthine derivative with significant research applications, particularly in the field of respiratory diseases. It is primarily investigated as a bronchodilator for conditions such as chronic obstructive pulmonary disease (COPD) and bronchial asthma . Its therapeutic potential is attributed to a multi-faceted mechanism of action. As a phosphodiesterase (PDE) inhibitor, it specifically targets PDE4, leading to an elevation of cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, resulting in bronchodilation . Furthermore, it functions as an adenosine A1 receptor antagonist and exhibits additional anti-inflammatory properties, making it a compound of interest for studying complex signaling pathways in inflammatory airway diseases . Beyond its established role in respiratory research, this compound has been identified in virtual screening as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), highlighting its value in repurposing studies and infectious disease research . The compound is a structural analog of theophylline, but is noted for not being converted to theophylline in the body, offering a distinct pharmacological profile for investigative purposes . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBXHPORMXSXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2016-63-9 (Parent)
Record name Bamifylline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048721
Record name Bamifylline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20684-06-4, 3736-86-5
Record name 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20684-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bamifylline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMIFYLLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bamifylline Hydrochloride: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline (B195402) hydrochloride, a synthetic xanthine (B1682287) derivative, is a therapeutic agent employed in the management of respiratory conditions characterized by bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological effects are primarily attributed to a dual mechanism of action: antagonism of adenosine (B11128) A1 receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes, with a noted activity against PDE4. This multifaceted activity culminates in bronchodilation and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanism of action of bamifylline hydrochloride, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and experimental workflows.

Introduction

This compound is a substituted xanthine that shares a structural lineage with theophylline (B1681296) but exhibits a distinct pharmacological profile. It is recognized for its efficacy as a bronchodilator and for its anti-inflammatory properties.[1][2] Unlike theophylline, bamifylline generally presents a more favorable side-effect profile, particularly concerning central nervous system stimulation.[3] The therapeutic utility of bamifylline stems from its ability to modulate key intracellular signaling pathways that govern airway smooth muscle tone and inflammatory responses.[4][5]

Core Mechanisms of Action

The therapeutic efficacy of this compound is rooted in two primary pharmacological actions:

  • Selective Adenosine A1 Receptor Antagonism: Bamifylline acts as a selective antagonist at adenosine A1 receptors.[2][6] In the airways, adenosine can induce bronchoconstriction, particularly in asthmatic individuals. By blocking the A1 receptor, bamifylline inhibits the bronchoconstrictor effects of endogenous adenosine.[4] Studies in rat brain tissue have demonstrated that bamifylline exhibits a high affinity for the A1 receptor subtype and is considered one of the most selective A1 adenosine receptor antagonists.[6]

  • Phosphodiesterase (PDE) Inhibition: As a xanthine derivative, bamifylline is a non-selective inhibitor of phosphodiesterase enzymes.[2][7] Some evidence suggests a particular activity against PDE4.[3][5] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. By inhibiting PDE, bamifylline leads to an accumulation of intracellular cAMP in airway smooth muscle cells.[5] This increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates several target proteins, leading to smooth muscle relaxation and bronchodilation. The elevated cAMP levels also contribute to the anti-inflammatory effects of bamifylline by suppressing the release of pro-inflammatory mediators from various inflammatory cells.[5]

Quantitative Pharmacological Data

Table 1: Anti-inflammatory and Bronchodilator Activity of Bamifylline
ParameterAgonist/ConditionSpecies/ModelBamifylline ED50 / PotencyReference(s)
Inhibition of Bronchoconstriction Platelet-Activating Factor (PAF)Guinea Pig (in vivo)6.5 µmol/kg i.v.[1]
HistamineGuinea Pig (in vivo)9.5 µmol/kg i.v.[1]
AcetylcholineGuinea Pig (in vivo)24.3 µmol/kg i.v.[1]
Leukotriene C4 (LTC4)Guinea Pig (in vivo)31.6 µmol/kg i.v.[1]
Antigen ChallengeGuinea Pig (in vivo)9.3 µmol/kg i.v.[1]
Inhibition of Mediator Release HistamineGuinea Pig Lung (in vitro)2.7 times more potent than theophylline (at 1 x 10⁻³ M)[5]
Thromboxane B2 (TXB2)Guinea Pig Lung (in vitro)1.6 times more potent than theophylline (at 1 x 10⁻³ M)[5]
Slow-Reacting Substance of Anaphylaxis (SRS-A)Guinea Pig Lung (in vitro)1.5 times more potent than theophylline (at 1 x 10⁻³ M)[5]

Signaling Pathways

The dual mechanism of action of bamifylline converges on critical signaling pathways that regulate bronchomotor tone and inflammation.

Phosphodiesterase Inhibition and cAMP-Mediated Bronchodilation

By inhibiting phosphodiesterases, bamifylline increases intracellular cAMP levels in airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation.

PDE_Inhibition_Pathway Bamifylline Bamifylline PDE Phosphodiesterase (PDE) Bamifylline->PDE Inhibition AMP 5'-AMP PDE->AMP Degradation ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Conversion cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins

Figure 1: PDE Inhibition and cAMP Signaling Pathway.

Adenosine A1 Receptor Antagonism

Adenosine, acting on A1 receptors on airway smooth muscle, can induce bronchoconstriction. Bamifylline competitively blocks this receptor, preventing the downstream signaling that leads to muscle contraction.

A1_Antagonism_Pathway Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Binds to Bamifylline Bamifylline Bamifylline->A1R Blocks Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Induces Contraction Airway Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction

Figure 2: Adenosine A1 Receptor Antagonism Pathway.

Experimental Protocols

The following are representative methodologies for key experiments used to elucidate the mechanism of action of compounds like bamifylline.

Radioligand Binding Assay for Adenosine A1 Receptor Affinity

This assay determines the binding affinity of a test compound (e.g., bamifylline) to the adenosine A1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in adenosine A1 receptors (e.g., rat brain cortex or a cell line overexpressing the receptor). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer.

  • Binding Reaction: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled A1 receptor antagonist (e.g., [³H]DPCPX) and varying concentrations of the unlabeled test compound (bamifylline).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., rat brain) start->prep_membranes incubate Incubate Membranes with Radioligand ([³H]DPCPX) & Varying Bamifylline Conc. prep_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end

Figure 3: Experimental Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This assay measures the effect of a test compound on intracellular cAMP levels.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., human airway smooth muscle cells) in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Treatment: Treat the cells with the test compound (bamifylline) at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the dose-response relationship.

In Vitro Anti-inflammatory Assay (Mediator Release)

This assay evaluates the ability of a test compound to inhibit the release of inflammatory mediators from sensitized tissues.

Protocol:

  • Tissue Preparation: Sensitize an animal (e.g., guinea pig) to an antigen (e.g., ovalbumin). Isolate and perfuse the lungs in an organ bath.

  • Drug Incubation: Perfuse the lungs with a solution containing the test compound (bamifylline) at various concentrations.

  • Antigen Challenge: Challenge the lungs with the antigen to induce an anaphylactic reaction and the release of inflammatory mediators.

  • Sample Collection: Collect the perfusate at different time points.

  • Mediator Quantification: Measure the concentration of specific inflammatory mediators (e.g., histamine, leukotrienes, prostaglandins) in the perfusate using techniques such as ELISA or mass spectrometry.

  • Data Analysis: Calculate the percentage inhibition of mediator release at each concentration of the test compound and determine the IC50 value.

Conclusion

This compound exerts its therapeutic effects in respiratory diseases through a dual mechanism of action involving selective adenosine A1 receptor antagonism and non-selective phosphodiesterase inhibition. These actions lead to an increase in intracellular cAMP and a blockade of adenosine-mediated bronchoconstriction, resulting in both bronchodilator and anti-inflammatory effects. While quantitative data on its direct molecular interactions are limited in the public domain, its pharmacological activity has been demonstrated in various preclinical and clinical studies. Further research to elucidate the precise binding affinities and inhibitory concentrations for its molecular targets would provide a more complete understanding of its pharmacological profile and could aid in the development of future respiratory therapeutics.

References

Bamifylline hydrochloride as a selective adenosine A1 receptor antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bamifylline (B195402) Hydrochloride as a Selective Adenosine (B11128) A1 Receptor Antagonist

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline hydrochloride is a xanthine (B1682287) derivative drug, structurally related to theophylline (B1681296) and caffeine, used primarily as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Unlike many other xanthines that exhibit non-selective antagonism at adenosine receptors and inhibition of phosphodiesterases, bamifylline has been distinguished in preclinical studies as a potent and highly selective antagonist of the adenosine A1 receptor.[1][2] This selectivity may confer a more favorable side-effect profile, particularly concerning the central nervous system and cardiac stimulation often associated with less selective xanthines.[3][4]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a selective A1 receptor antagonist. It includes a review of available binding data, detailed experimental protocols for its characterization, and a summary of its pharmacokinetic profile, tailored for professionals in pharmacological research and drug development.

Mechanism of Action: Adenosine A1 Receptor Antagonism

Adenosine is an endogenous purine (B94841) nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[5][6] The A1 receptor is ubiquitously expressed and plays significant roles in the central nervous, cardiovascular, and respiratory systems.[6][7]

The Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor primarily couples to inhibitory G proteins (Gαi/o).[5] Upon activation by an agonist like adenosine, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular conversion of ATP to cyclic adenosine monophosphate (cAMP), a critical second messenger.[5][7] The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA) and subsequent downstream effects on cellular function. Additionally, the Gβγ subunits released upon G protein activation can modulate other effectors, including phospholipase C (PLC) and certain ion channels.[5][7]

Bamifylline, as a competitive antagonist, binds to the A1 receptor without activating it, thereby blocking adenosine from binding and preventing the initiation of this inhibitory signaling cascade.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gαi/oβγ (Inactive) A1R->G_protein Activates G_protein_active Gαi (Active) + Gβγ G_protein->G_protein_active Dissociates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Adenosine Adenosine (Agonist) Adenosine->A1R Activates Bamifylline Bamifylline (Antagonist) Bamifylline->A1R Blocks G_protein_active->AC Inhibits ATP ATP ATP->AC Substrate PKA PKA Activity (Reduced) cAMP->PKA Leads to Response Cellular Response PKA->Response Selectivity_Comparison cluster_A1 A1 Receptor Potency (Higher ->) cluster_A2 A2 Receptor Potency (Higher ->) Enprofylline_A1 Enprofylline (B1671344) (Low) Theophylline_A1 Theophylline (Moderate) 8PT_A1 8-Phenyltheophylline (B1204217) (High) Bamifylline_A1 Bamifylline (High) Bamifylline_A2 Bamifylline (Very Low) Bamifylline_A1->Bamifylline_A2 High Selectivity (High A1, Low A2) 8PT_A2 8-Phenyltheophylline (High) 8PT_A1->8PT_A2 Lower Selectivity (High A1, High A2) Enprofylline_A2 Enprofylline (Very Low) Theophylline_A2 Theophylline (Moderate) Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays start Start: Test Compound (e.g., Bamifylline) binding_primary Primary Screen: Radioligand Binding Assay (A1 Receptor) start->binding_primary binding_selectivity Selectivity Screen: Radioligand Binding Assays (A2A, A2B, A3 Receptors) binding_primary->binding_selectivity Determine Ki calc_ki Calculate Ki for A1 binding_primary->calc_ki calc_selectivity Determine Selectivity Ratio (Ki A2A / Ki A1, etc.) binding_selectivity->calc_selectivity functional_assay Functional Antagonism Assay (cAMP Inhibition) dose_response Generate Dose-Response Curve functional_assay->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50 calc_ki->functional_assay end Characterized Selective A1 Antagonist calc_selectivity->end calc_ic50->end

References

An In-depth Technical Guide to the Phosphodiesterase Inhibition by Bamifylline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline (B195402) hydrochloride is a methylxanthine derivative primarily utilized as a bronchodilator for the management of respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action, principally involving the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) A1 receptors.[1] This guide provides a comprehensive technical overview of the phosphodiesterase inhibition by bamifylline hydrochloride, including its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound functions as a non-selective phosphodiesterase inhibitor.[1] Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling pathways.[2] By inhibiting these enzymes, particularly PDE4, bamifylline leads to an accumulation of intracellular cAMP in airway smooth muscle cells.[2]

The elevation of cAMP levels activates a cascade of downstream signaling events, culminating in the relaxation of bronchial smooth muscles. This bronchodilation alleviates the airway obstruction characteristic of asthma and COPD.[2] Furthermore, increased cAMP concentrations have been shown to exert anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from immune cells, which is a key component in the pathophysiology of chronic respiratory diseases.[2]

In addition to its PDE inhibitory action, bamifylline is also recognized as a selective adenosine A1 receptor antagonist.[1][3] This dual mechanism of action contributes to its overall therapeutic profile.

Signaling Pathway of Bamifylline-Mediated Bronchodilation

cluster_extracellular Extracellular Space cluster_cell Airway Smooth Muscle Cell Bamifylline Bamifylline PDE Phosphodiesterase (PDE) Bamifylline->PDE Inhibits cAMP cAMP AMP AMP ATP ATP AC Adenylyl Cyclase ATP->AC Substrate AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates cAMP->AMP Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Bamifylline inhibits PDE, increasing cAMP levels and leading to bronchodilation.

Quantitative Data

A study by Berti et al. investigated the in vivo effects of bamifylline on bronchoconstriction induced by various agonists in guinea pigs. The results are summarized in the table below.

AgonistBamifylline ED50 (µmol/kg i.v.)Theophylline ED50 (µmol/kg i.v.)
Platelet-Activating Factor (PAF)6.5-
Histamine9.5Equiactive
Acetylcholine24.3-
Leukotriene C4 (LTC4)31.6-
Antigen Challenge9.322.9
Table 1: In vivo potency of bamifylline against agonist-induced bronchoconstriction. Data from Berti et al.[4]

These findings indicate that bamifylline is a potent antagonist of bronchoconstriction induced by several key mediators of anaphylaxis, and in the case of antigen-induced bronchospasm, it was found to be more potent than theophylline.[4]

Experimental Protocols

Detailed experimental protocols specifically for the assessment of bamifylline's PDE inhibitory activity are not extensively published. However, the following are detailed, standard methodologies for key experiments that can be adapted for the characterization of bamifylline or similar PDE inhibitors.

Phosphodiesterase (PDE) Activity Assay (Generic Protocol)

This protocol describes a common method for measuring the activity of PDE enzymes and the inhibitory potential of a test compound like bamifylline.

Objective: To determine the IC50 value of bamifylline for a specific PDE isoform.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4B)

  • cAMP or cGMP substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Snake venom nucleotidase

  • Phosphate (B84403) detection reagent (e.g., Malachite Green)

  • This compound

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bamifylline in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Dilute the recombinant PDE enzyme to the desired concentration in assay buffer.

    • Prepare the cAMP or cGMP substrate solution in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the serially diluted bamifylline (or vehicle control), and the PDE enzyme solution.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding the cAMP or cGMP substrate to each well.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

    • Add snake venom nucleotidase to each well to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate.

    • Incubate at 30°C for 10 minutes.

    • Add the phosphate detection reagent to each well.

    • Incubate at room temperature for 15-30 minutes to allow color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of bamifylline.

    • Plot the percentage of inhibition against the logarithm of the bamifylline concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Experimental Workflow for PDE Activity Assay

Start Start Prep Prepare Reagents (Bamifylline, PDE, Substrate) Start->Prep Assay Perform Assay (Incubate Bamifylline + PDE, add Substrate) Prep->Assay Stop Stop Reaction Assay->Stop Detect Add Nucleotidase & Phosphate Detection Reagent Stop->Detect Read Measure Absorbance Detect->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of a PDE inhibitor.

Intracellular cAMP Accumulation Assay (Generic Protocol)

This protocol outlines a method to measure the effect of bamifylline on intracellular cAMP levels in a cell-based system.

Objective: To quantify the increase in intracellular cAMP in response to bamifylline treatment.

Materials:

  • A suitable cell line (e.g., human airway smooth muscle cells)

  • Cell culture medium and supplements

  • This compound

  • Forskolin (B1673556) (a direct adenylyl cyclase activator, used as a positive control)

  • Cell lysis buffer

  • cAMP detection kit (e.g., ELISA-based or HTRF-based)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells under standard conditions (37°C, 5% CO2).

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of bamifylline and forskolin in serum-free medium.

    • Remove the culture medium from the cells and wash with PBS.

    • Add the compound dilutions (including a vehicle control) to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and add cell lysis buffer to each well.

    • Incubate according to the lysis buffer manufacturer's instructions to ensure complete cell lysis.

    • Perform the cAMP measurement on the cell lysates using a commercial cAMP detection kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the concentration of bamifylline to generate a dose-response curve.

Logical Relationship of Bamifylline's Dual Mechanism

Bamifylline Bamifylline PDE_Inhibition PDE Inhibition Bamifylline->PDE_Inhibition A1_Antagonism Adenosine A1 Receptor Antagonism Bamifylline->A1_Antagonism cAMP_Increase Increased Intracellular cAMP PDE_Inhibition->cAMP_Increase A1_Antagonism->cAMP_Increase Bronchodilation Bronchodilation cAMP_Increase->Bronchodilation Anti_Inflammatory Anti-inflammatory Effects cAMP_Increase->Anti_Inflammatory Therapeutic_Effect Therapeutic Effect in Asthma & COPD Bronchodilation->Therapeutic_Effect Anti_Inflammatory->Therapeutic_Effect

Caption: Dual mechanism of bamifylline leading to therapeutic effects.

Conclusion

This compound is a clinically effective bronchodilator with a well-established mechanism of action involving non-selective phosphodiesterase inhibition and selective adenosine A1 receptor antagonism. While specific quantitative data on its PDE isoform selectivity is limited in the available literature, its functional efficacy in antagonizing bronchoconstriction is documented. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of bamifylline and other novel PDE inhibitors. A more detailed understanding of its interaction with specific PDE isoforms could further elucidate its therapeutic profile and guide the development of more targeted respiratory therapies.

References

A Technical Guide to the Synthesis and Purification of Bamifylline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of bamifylline (B195402) hydrochloride, a xanthine (B1682287) derivative used as a bronchodilator. The document details the chemical reactions, experimental protocols, and analytical methods necessary for the production of this active pharmaceutical ingredient.

Synthesis of Bamifylline Hydrochloride

The primary synthesis of bamifylline, 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline, is achieved through a one-stage process involving the reaction of 8-benzyltheophylline (B105289) with N-ethylethanolamine in the presence of a dihalogenated alkane and a weak base.[1][2] The resulting bamifylline base is then converted to its hydrochloride salt.

A key advantage of this single-stage process is the avoidance of significant formation of the 7-vinyl-8-benzyltheophylline byproduct, which can occur in multi-stage syntheses.[2]

Chemical Reaction Pathway

The synthesis proceeds as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediate Intermediate Product cluster_final_step Final Step 8-benzyltheophylline 8-benzyltheophylline Heating under reflux Heating under reflux 8-benzyltheophylline->Heating under reflux N-ethylethanolamine N-ethylethanolamine N-ethylethanolamine->Heating under reflux 1,2-dichloroethane 1,2-dichloroethane 1,2-dichloroethane->Heating under reflux Sodium Carbonate Sodium Carbonate Sodium Carbonate->Heating under reflux Bamifylline Base 7-(N-ethyl-N-β-hydroxyethylaminoethyl) -8-benzyltheophylline Heating under reflux->Bamifylline Base Single Stage Reaction Bamifylline HCl This compound Bamifylline Base->Bamifylline HCl Conversion Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Bamifylline HCl

Caption: Synthesis Pathway of this compound.

Experimental Protocol for Synthesis

This protocol is a composite of methodologies described in the patent literature.[1][2]

Materials:

  • 8-benzyltheophylline

  • N-ethylethanolamine

  • 1,2-dichloroethane

  • Sodium carbonate (mineral base)

  • Hydrochloric acid

  • Dichloromethane (B109758)

  • Methanol

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser, combine 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and sodium carbonate.

  • Reflux: Heat the mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of 8-benzyltheophylline.[2]

  • Work-up:

    • Upon completion of the reaction, cool the mixture and treat it with water to dissolve any inorganic salts.

    • Separate the organic phase.

    • Extract the organic phase with hydrochloric acid.

    • Neutralize the resulting acidic aqueous phase with sodium carbonate.

    • Extract the liberated bamifylline base with dichloromethane.

  • Conversion to Hydrochloride Salt:

    • Evaporate the dichloromethane to dryness to obtain the bamifylline base.

    • Dissolve the base in methanol.

    • Add hydrochloric acid to the methanolic solution to precipitate this compound.

Purification of this compound

The primary method for the purification of this compound is crystallization.[1][2]

Experimental Protocol for Purification

Materials:

  • Crude this compound

  • Methanol

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Purification Workflow

Purification_Workflow Crude Bamifylline HCl Crude Bamifylline HCl Dissolution in Hot Methanol Dissolution in Hot Methanol Crude Bamifylline HCl->Dissolution in Hot Methanol Slow Cooling & Crystallization Slow Cooling & Crystallization Dissolution in Hot Methanol->Slow Cooling & Crystallization Filtration Filtration Slow Cooling & Crystallization->Filtration Drying under Vacuum Drying under Vacuum Filtration->Drying under Vacuum Purified Bamifylline HCl Purified Bamifylline HCl Drying under Vacuum->Purified Bamifylline HCl

References

Physicochemical Properties of Bamifylline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bamifylline (B195402) hydrochloride, a methylxanthine derivative used as a bronchodilator. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

Core Physicochemical Data

A summary of the key physicochemical properties of Bamifylline hydrochloride is presented in the tables below for easy reference and comparison.

Identifier Value
IUPAC Name 8-benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride[1]
CAS Number 20684-06-4[][3][4]
Molecular Formula C₂₀H₂₈ClN₅O₃[1]
Molecular Weight 421.93 g/mol [1][5]
Appearance White to almost white crystalline powder[6]
Property Value Source
Melting Point 184 - 188 °C[6]Experimental
Water Solubility 1.79 mg/mL[1][]ALOGPS (Calculated)
Freely soluble in water[6]Experimental
Solubility in other solvents Freely soluble in methanol; Slightly soluble in acetone.[6]Experimental
pKa (Strongest Basic) 8.7[1][]ChemAxon (Calculated)
pKa (Strongest Acidic) 15.59[1][]ChemAxon (Calculated)
LogP 1.71[1][]ALOGPS (Calculated)
1.1[1][]ChemAxon (Calculated)

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on established pharmacopeial and scientific methods applicable to pharmaceutical compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary melting point apparatus, a standard pharmacopeial method.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a constant rate, typically 1-2 °C per minute, close to the expected melting point.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method, which is considered the gold standard.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, acetone) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration, a precise method for ionizable compounds.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited. The ionic strength of the solution is kept constant with an inert salt like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point or by analyzing the inflection points of the curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water, a measure of lipophilicity, can be determined using the shake-flask method.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated until the partitioning of the compound between the two phases reaches equilibrium.

  • Phase Separation: The n-octanol and aqueous phases are carefully separated after centrifugation.

  • Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV). The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through two mechanisms: antagonism of A1 adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.

A1 Adenosine Receptor Antagonism

Bamifylline is a selective A1 adenosine receptor antagonist.[7] In the airways, adenosine can cause bronchoconstriction in asthmatic patients. By blocking the A1 receptor, Bamifylline prevents the binding of adenosine and thereby inhibits the downstream signaling cascade that leads to smooth muscle contraction.

A1_Antagonism cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Relaxation Relaxation AC->Relaxation Promotes (indirectly) Gi->AC Inhibits Bamifylline Bamifylline Bamifylline->A1R Blocks Adenosine Adenosine Adenosine->A1R Activates ATP ATP ATP->AC Bronchoconstriction Bronchoconstriction cAMP->Bronchoconstriction Leads to (reduced)

Caption: A1 Adenosine Receptor Antagonism by Bamifylline.

Phosphodiesterase (PDE) Inhibition

Bamifylline also inhibits phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, particularly PDE4, Bamifylline increases intracellular cAMP levels. Elevated cAMP in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn promotes smooth muscle relaxation and bronchodilation.

PDE_Inhibition cluster_cell Smooth Muscle Cell PDE4 PDE4 AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Bronchodilation Bronchodilation PKA_active->Bronchodilation Promotes Bamifylline Bamifylline Bamifylline->PDE4 Inhibits

Caption: Phosphodiesterase (PDE4) Inhibition by Bamifylline.

Additional Physicochemical Considerations

Hygroscopicity

Experimental Workflow for Hygroscopicity Assessment:

Hygroscopicity_Workflow Start Start: Bamifylline HCl Sample DVS Dynamic Vapor Sorption (DVS) Analysis Start->DVS Equilibrate Equilibrate sample at controlled humidity levels DVS->Equilibrate Measure Measure weight change over time Equilibrate->Measure Plot Plot sorption/desorption isotherm Measure->Plot Classify Classify hygroscopicity (e.g., non-hygroscopic to very hygroscopic) Plot->Classify End End: Determine storage and packaging requirements Classify->End

Caption: Experimental Workflow for Hygroscopicity Assessment.

References

An In-depth Technical Guide to the Chemical Structures of Bamifylline Hydrochloride and Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of the chemical structures, physicochemical properties, and relevant experimental methodologies for bamifylline (B195402) hydrochloride and theophylline (B1681296). Both compounds belong to the xanthine (B1682287) class of drugs and are primarily utilized as bronchodilators in the management of respiratory diseases.

Core Chemical Structure Analysis

The fundamental difference between bamifylline and theophylline lies in the extensive substitution on the core xanthine scaffold. Bamifylline is a synthetic derivative of theophylline, designed to potentially modify its pharmacological profile.

Theophylline

Theophylline is a naturally occurring methylxanthine alkaloid found in tea and cocoa beans. Its chemical structure is defined as 1,3-dimethylxanthine . The core is a purine (B94841) base, specifically a xanthine ring, with two methyl groups attached at the nitrogen atoms in positions 1 and 3. The hydrogen atom at the N7 position is acidic.

Theophylline N1 N C_N1_C6 C N1->C_N1_C6 CH3_N1 CH₃ N1->CH3_N1 C2 O C_N1_C6->C2 C5 C C_N1_C6->C5 N3 N N3->C_N1_C6 CH3_N3 CH₃ N3->CH3_N3 C4 C C4->N3 N9 N C4->N9 C5->C4 C6 O C5->C6 N7 N N7->C5 H_N7 H N7->H_N7 C8 C C8->N7 H_C8 H C8->H_C8 N9->C8

Figure 1: Chemical Structure of Theophylline.

Bamifylline Hydrochloride

Bamifylline is a bisubstituted theophylline derivative. The structure is modified at two key positions:

  • N7-position : The acidic proton is replaced with a bulky, basic side chain: {2-[ethyl(2-hydroxyethyl)amino]ethyl}.

  • C8-position : The hydrogen atom is replaced with a benzyl (B1604629) group.

These substantial modifications result in a molecule with significantly different physicochemical properties compared to its parent, theophylline. It is formulated as a hydrochloride salt to improve aqueous solubility.

Bamifylline cluster_xanthine Xanthine Core cluster_benzyl C8-Substituent cluster_sidechain N7-Substituent N1 N C_N1_C6 C N1->C_N1_C6 CH3_N1 CH₃ N1->CH3_N1 C2 O C_N1_C6->C2 C5 C C_N1_C6->C5 N3 N N3->C_N1_C6 CH3_N3 CH₃ N3->CH3_N3 C4 C C4->N3 N9 N C4->N9 C5->C4 C6 O C5->C6 N7 N N7->C5 N7_C1 CH₂ N7->N7_C1 C8 C C8->N7 C_benzyl CH₂ C8->C_benzyl N9->C8 Benzene N7_C2 CH₂ N7_C1->N7_C2 N_side N N7_C2->N_side Ethyl_C1 CH₂ N_side->Ethyl_C1 Hydroxyethyl_C1 CH₂ N_side->Hydroxyethyl_C1 HCl • HCl Ethyl_C2 CH₃ Ethyl_C1->Ethyl_C2 Hydroxyethyl_C2 CH₂ Hydroxyethyl_C1->Hydroxyethyl_C2 OH OH Hydroxyethyl_C2->OH

Figure 2: Chemical Structure of this compound.

Comparative Physicochemical Data

The structural modifications in bamifylline lead to significant differences in its physicochemical properties compared to theophylline. These are summarized in the table below.

PropertyTheophyllineThis compoundReference(s)
Molecular Formula C₇H₈N₄O₂C₂₀H₂₇N₅O₃ · HCl[1][2]
Molecular Weight 180.16 g/mol 421.92 g/mol [1][3]
CAS Number 58-55-920684-06-4[4][5]
Appearance White crystalline powderWhite to almost white crystalline powder[6][7]
pKa 8.6 - 8.81Strongest Basic: ~8.7[5][6][8]
LogP (octanol/water) -0.021.1 - 1.71 (for free base)[5][9]
Water Solubility ~8.3 g/L (Slightly soluble)Freely soluble in water[5][7][10]
Melting Point 270–274 °C~185–188 °C[6][7]

Mechanism of Action: A Shared Pathway

Both theophylline and its derivatives like bamifylline exert their primary therapeutic effects through a dual mechanism involving the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.

  • Phosphodiesterase (PDE) Inhibition : Both drugs are non-selective PDE inhibitors. By inhibiting these enzymes, they prevent the degradation of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in airway smooth muscle cells lead to protein kinase A (PKA) activation, which in turn phosphorylates downstream targets, resulting in muscle relaxation and bronchodilation.

  • Adenosine Receptor Antagonism : Theophylline and bamifylline are non-selective antagonists of A₁ and A₂ adenosine receptors. In the airways, adenosine can induce bronchoconstriction. By blocking these receptors, the drugs prevent adenosine-mediated effects. Bamifylline is noted to be a selective adenosine A1 receptor antagonist.[5][7]

MoA Drug Theophylline or Bamifylline PDE Phosphodiesterase (PDE) Drug->PDE Inhibits AdenoR Adenosine Receptor Drug->AdenoR Blocks cAMP cAMP AMP AMP Constriction Bronchoconstriction AdenoR->Constriction Leads to Adenosine Adenosine Adenosine->AdenoR Activates cAMP->AMP Degradation PKA Protein Kinase A (Active) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 3: Shared signaling pathway of xanthine derivatives.

Experimental Protocols

Synthesis Protocols

The Traube synthesis is a classic method for producing purine bases. A common industrial adaptation involves the following key steps:[11]

  • N-methylation : 6-aminouracil (B15529) is reacted with a methylating agent, such as dimethyl sulfate, in an alkaline solution (e.g., NaOH) to produce 6-amino-1,3-dimethyluracil.[12]

  • Nitrosation : The product from step 1 is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in acetic acid) to yield 6-amino-5-nitroso-1,3-dimethyluracil.[12]

  • Reduction : The nitroso group is reduced to an amino group, typically via catalytic hydrogenation (e.g., using a Palladium-carbon catalyst), to form 5,6-diamino-1,3-dimethyluracil.[12]

  • Cyclization : The final ring closure is achieved by reacting the diamine product with a one-carbon source, such as formamide (B127407) or triethoxymethane, under heat to yield theophylline.[11][12]

A patented method allows for the single-stage synthesis of bamifylline from a theophylline precursor, which is then converted to its hydrochloride salt.

Synthesis Reactant1 8-Benzyltheophylline ReactionVessel Reaction Mixture Reactant1->ReactionVessel Reactant2 N-ethylethanolamine Reactant2->ReactionVessel Reactant3 1,2-Dichloroethane (Solvent) Reactant3->ReactionVessel Reactant4 Sodium Carbonate (Base) Reactant4->ReactionVessel Heat Heat to Reflux ReactionVessel->Heat Product_base Bamifylline (Free Base) Heat->Product_base Solvent_alk Dissolve in Alkanol (e.g., Methanol) Product_base->Solvent_alk Acid Add Hydrochloric Acid (HCl) Solvent_alk->Acid Product_hcl This compound Acid->Product_hcl Purify Purify by Crystallization Product_hcl->Purify

Figure 4: Workflow for the synthesis of this compound.

  • Reaction Setup : A mixture of 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and a mineral base (e.g., sodium carbonate) is prepared.

  • Reflux : The reaction mixture is heated under reflux. This single-stage process directly yields 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline (bamifylline).

  • Conversion to Hydrochloride : The resulting bamifylline free base is dissolved in an alcohol solvent, such as methanol (B129727). Hydrochloric acid is then added to precipitate the hydrochloride salt.

  • Purification : The crude this compound is purified by recrystallization from methanol.

Analytical Quantification Protocol: RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the quantification of both theophylline and bamifylline in pharmaceutical dosage forms and biological fluids.[4][8]

Method for this compound Quantification: [4][10]

  • Instrumentation : HPLC system with a quaternary pump and a PDA or UV detector.

  • Column : C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of organic solvents such as methanol and acetonitrile (B52724) (e.g., 70:30 v/v) or methanol and water (e.g., 80:20 v/v).[4][10]

  • Flow Rate : Typically 0.8 - 1.0 mL/min.[4][10]

  • Detection : UV detection at a wavelength between 264 nm and 273 nm.[4][10]

  • Sample Preparation : For solid dosage forms, tablets are crushed, dissolved in the mobile phase, sonicated, filtered, and diluted to a known concentration.

  • Quantification : A calibration curve is generated using standard solutions of known concentrations (e.g., 2-10 µg/mL). The concentration in the sample is determined by comparing its peak area to the calibration curve.

Pharmacological Assay Protocols

This assay determines the affinity of a compound for a specific adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.

  • Preparation : Cell membranes expressing the human adenosine receptor of interest (e.g., A₁) are prepared and suspended in an appropriate incubation buffer (e.g., 50 mM Tris-HCl).

  • Reaction Mixture : The membrane suspension is incubated with a specific radioligand (e.g., [³H]CCPA for A₁ receptors) and varying concentrations of the test compound (theophylline or bamifylline).

  • Incubation : The mixture is incubated, typically at room temperature, to allow binding to reach equilibrium.

  • Separation : Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification : The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis : The data is used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding), from which the binding affinity (Ki) can be determined.

This assay measures a compound's ability to inhibit the activity of a specific PDE isoenzyme.

  • Reagents : A recombinant human PDE isoenzyme, its substrate (cAMP or cGMP), and the test compound are prepared in an assay buffer.

  • Pre-incubation : The PDE enzyme is pre-incubated with various concentrations of the test compound (e.g., theophylline) in a microplate well to allow for inhibitor binding.

  • Reaction Initiation : The enzymatic reaction is initiated by adding the substrate (cAMP or cGMP) to the wells. The plate is then incubated at 37°C.

  • Reaction Termination : The reaction is stopped, often by adding a non-specific PDE inhibitor like IBMX.

  • Detection : The amount of remaining substrate or the amount of product (AMP or GMP) is quantified. This can be done using various methods, including competitive ELISAs or fluorescence-based assays.

  • Data Analysis : The percentage of PDE inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor. An IC₅₀ value is determined by fitting the results to a dose-response curve.

References

Bamifylline Hydrochloride: A Technical Guide to its Effects on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline (B195402) hydrochloride, a methylxanthine derivative, is a therapeutic agent utilized for its bronchodilator and anti-inflammatory properties in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the pharmacological effects of bamifylline, with a core focus on its modulation of key cell signaling pathways. The primary mechanisms of action—inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) A1 receptors—are explored in detail.[2][3] This document summarizes the available quantitative data, presents detailed experimental protocols for studying its effects, and provides visual representations of the implicated signaling cascades to support further research and drug development efforts.

Introduction

Bamifylline hydrochloride is a bisubstituted theophylline (B1681296) derivative that exhibits a distinct pharmacological profile compared to its parent compound, including a more favorable side-effect profile.[2][3] Its clinical efficacy in obstructive airway diseases is attributed to a dual mechanism of action: relaxation of bronchial smooth muscle and suppression of inflammatory responses.[1][2] Understanding the precise molecular interactions and their downstream consequences is crucial for optimizing its therapeutic use and exploring novel applications. This guide synthesizes the current knowledge on bamifylline's engagement with cellular signaling networks.

Core Mechanisms of Action and Key Signaling Pathways

Bamifylline's pharmacological effects are primarily mediated through two distinct signaling pathways:

  • Inhibition of Phosphodiesterase (PDE): Like other methylxanthines, bamifylline acts as a non-selective phosphodiesterase inhibitor. By inhibiting PDE enzymes, particularly PDE4, bamifylline prevents the degradation of cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels in airway smooth muscle cells leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation.[1]

  • Antagonism of Adenosine A1 Receptors: Bamifylline is a selective antagonist of the adenosine A1 receptor.[2][3][4] Adenosine, acting on A1 receptors in the airways, can promote bronchoconstriction. By blocking this interaction, bamifylline contributes to its bronchodilatory effect.[1] Studies in rat brain tissue have demonstrated that bamifylline exhibits a high affinity for A1 receptors, comparable to the selective antagonist 8-phenyl-theophylline, while showing significantly lower activity at A2A receptors, making it one of the most selective A1 adenosine receptor antagonists tested in that study.[5]

Quantitative Data on Pharmacological Effects

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Receptor Binding Affinity

Receptor SubtypeLigandSpeciesKi (µM)Reference
Adenosine A1BamifyllineHuman1.93[2]
Adenosine A2ABamifyllineHuman12.9[2]

Table 2: Phosphodiesterase Inhibition

EnzymeLigandIC50Reference
PDE4BamifyllineNot Reported-

Table 3: In Vitro Anti-Inflammatory Activity

Mediator ReleaseCell/Tissue TypeStimulusBamifylline Concentration (M)% Inhibition (Relative to Theophylline)Reference
HistamineGuinea-Pig LungsImmunological Challenge1 x 10-32.7x more potent[4]
Thromboxane B2 (TXB2)Guinea-Pig LungsImmunological Challenge1 x 10-31.6x more potent[4]
Slow-Reacting Substance of Anaphylaxis (SRS-A)Guinea-Pig LungsImmunological Challenge1 x 10-31.5x more potent[4]

Downstream Effects on Inflammatory Signaling

The cAMP-PKA Pathway and its Anti-Inflammatory Role

The elevation of intracellular cAMP is a central node in the anti-inflammatory effects of bamifylline. Increased cAMP activates PKA, which can interfere with pro-inflammatory signaling cascades. One of the key hypothesized downstream effects is the modulation of the Nuclear Factor-kappa B (NF-κB) pathway.

Hypothesized Modulation of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammatory gene expression, including pro-inflammatory cytokines like TNF-α and various interleukins. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

While direct studies on bamifylline's effect on NF-κB are limited, the known actions of cAMP and other xanthines, such as theophylline, suggest that bamifylline may inhibit NF-κB activation by preserving the IκBα protein.[5][6] This is a critical area for future investigation to fully elucidate bamifylline's anti-inflammatory mechanism.

Potential Crosstalk with MAPK Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also crucial in regulating inflammatory responses. There is evidence of crosstalk between the cAMP and MAPK signaling pathways. However, direct evidence of bamifylline's effects on p38 or ERK phosphorylation is currently lacking in the scientific literature. The study of these potential interactions represents another important avenue for research.

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Bamifylline_PDE_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive AMP 5'-AMP PDE4->AMP Degrades Bamifylline Bamifylline Bamifylline->PDE4 Inhibits PKA_active PKA (active) PKA_inactive->PKA_active Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Anti_Inflammatory Anti-inflammatory Effects PKA_active->Anti_Inflammatory

Bamifylline inhibits PDE4, increasing cAMP levels.

Bamifylline_Adenosine_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP_decline ↓ cAMP AC->cAMP_decline Adenosine Adenosine Adenosine->A1R Binds Bamifylline Bamifylline Bamifylline->A1R Blocks Bronchoconstriction Bronchoconstriction cAMP_decline->Bronchoconstriction Hypothesized_NFkB_Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKA_active PKA (active) (from ↑cAMP) IKK IKK PKA_active->IKK Inhibits (Hypothesized) IkBa_NFkB IκBα-NF-κB (inactive complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) DNA->Cytokines Transcription

References

Bamifylline Hydrochloride: A Technical Overview of its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bamifylline hydrochloride is a xanthine (B1682287) derivative developed as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] It was designed to retain the therapeutic benefits of theophylline (B1681296), a widely used methylxanthine, while reducing its associated disadvantages, particularly the stimulating effects on the central nervous system.[1] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, with a focus on its synthesis, mechanism of action, and key experimental findings.

Discovery and Development

Bamifylline, also known as benzetamophylline, emerged from research aimed at modifying the theophylline structure to improve its therapeutic index.[1] The key innovation was the bisubstitution on the theophylline molecule, which was found to reduce its central nervous system side effects.[1] The development process involved extensive preclinical investigations to characterize its pharmacological activity, followed by clinical trials to establish its efficacy and safety in humans. An early clinical study dating back to 1965 investigated its use in chronic bronchitis.[2] Patents for tablet formulations of this compound were granted, for instance, by the European Patent Office in 1989.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a single-stage process. This process involves the reaction of 8-benzyltheophylline (B105289) with N-ethylethanolamine and 1,2-dichloroethane (B1671644) in the presence of a mineral base, such as sodium carbonate. The resulting 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline is then converted to its hydrochloride salt.[3] This method has been reported to achieve a high yield.[3]

G cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate Product cluster_final Final Product R1 8-Benzyltheophylline P1 Heating under Reflux R1->P1 R2 N-Ethylethanolamine R2->P1 R3 1,2-Dichloroethane R3->P1 R4 Sodium Carbonate (Base) R4->P1 IP 7-(N-ethyl-N-β-hydroxyethylaminoethyl)- 8-benzyltheophylline P1->IP FP This compound IP->FP Conversion to Hydrochloride Salt G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor AC Adenylyl Cyclase A1R->AC inhibits cAMP cAMP AC->cAMP Adenosine Adenosine Adenosine->A1R binds ATP ATP ATP->AC AMP AMP cAMP->AMP hydrolyzes PKA Protein Kinase A cAMP->PKA activates PDE Phosphodiesterase (PDE) PDE->cAMP Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Bamifylline Bamifylline Bamifylline->A1R antagonizes Bamifylline->PDE inhibits G cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Marketing Synthesis Chemical Synthesis & Patent Application InVitro In Vitro Studies: - Receptor Binding (A1 Selectivity) - Anti-anaphylactic Activity Synthesis->InVitro InVivo In Vivo Animal Studies (Bronchospasmolytic Activity) InVitro->InVivo PhaseI Phase I Trials (Pharmacokinetics & Safety in Healthy Volunteers) InVivo->PhaseI PhaseII Phase II Trials (Efficacy & Dose-Ranging in Patients) PhaseI->PhaseII PhaseIII Phase III Trials (Comparison with Theophylline & Placebo) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval PostMarket Post-Marketing Surveillance Approval->PostMarket

References

A Technical Guide to Bamifylline Hydrochloride: Structural Analogues, Derivatives, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Bamifylline (B195402) Hydrochloride

Bamifylline hydrochloride is a methylxanthine derivative, structurally related to theophylline (B1681296), used primarily as a bronchodilator for treating respiratory conditions like bronchial asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Marketed under brand names such as Bamifix, it is known for its dual mechanism of action and a potentially more favorable side-effect profile compared to older xanthines like theophylline.[3] Bamifylline is chemically known as 8-Benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride.[5] Its unique bisubstitution on the theophylline core contributes to its distinct pharmacological properties.[4]

Core Mechanism of Action

Bamifylline exerts its therapeutic effects through a multi-faceted mechanism, primarily involving the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3]

  • Selective Adenosine A1 Receptor Antagonist: Bamifylline is a potent and selective antagonist of the A1 adenosine receptor subtype.[4][6][7][8] Adenosine, when bound to A1 receptors in the airways, can promote bronchoconstriction and inflammation. By blocking these receptors, bamifylline helps relax bronchial smooth muscle and reduce inflammatory responses.[1][9] Studies have shown it to be one of the most selective A1 adenosine receptor antagonists tested.[6]

  • Phosphodiesterase (PDE) Inhibition: Like other xanthines, bamifylline inhibits PDE enzymes, particularly PDE4.[2][3] PDE enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[2] Inhibition of PDE4 leads to an accumulation of cAMP within airway smooth muscle cells. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.[2][3]

These dual actions provide a potent combination of bronchodilatory and anti-inflammatory effects, which are crucial for managing obstructive airway diseases.[3]

Bamifylline Mechanism of Action cluster_intracellular Intracellular Space A1R Adenosine A1 Receptor AC Adenylate Cyclase A1R->AC Inhibits cAMP cAMP (Increased) AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Binds & Activates Bamifylline Bamifylline Bamifylline->A1R Blocks PDE4 PDE4 Bamifylline->PDE4 Inhibits ATP ATP ATP->AC Converts cAMP->PDE4 PKA Protein Kinase A (Activated) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades Response Bronchodilation & Anti-inflammatory Effects PKA->Response Leads to

Caption: Dual mechanism of Bamifylline action. (Within 100 characters)

Structural Analogues and Derivatives

The xanthine (B1682287) scaffold offers numerous possibilities for chemical modification, particularly at the N1, N3, N7, and C8 positions.[10] Research into xanthine derivatives aims to enhance potency, selectivity, and pharmacokinetic profiles while minimizing side effects. Bamifylline itself is a derivative of theophylline, which is 1,3-dimethylxanthine.

Key structural analogues and classes of derivatives include:

  • Theophylline: The parent compound for many bronchodilators. Its use is often limited by a narrow therapeutic index and side effects like tachycardia and CNS stimulation.[3]

  • Enprofylline: A xanthine derivative that, unlike theophylline, has weak adenosine receptor antagonism, suggesting its effects are primarily through other mechanisms like PDE inhibition.[11]

  • Pentoxifylline: A xanthine derivative used to improve peripheral and cerebral microcirculation.[12]

  • Propentofylline: Another derivative active on microcirculation, noted for being a potent inhibitor of cGMP-stimulatable PDE II.[12]

  • Novel Synthetic Derivatives: Ongoing research focuses on synthesizing novel xanthine derivatives by reacting theophylline, 8-bromotheophylline, or theobromine (B1682246) with various side chains to discover compounds with enhanced bronchodilator activity.[13][14] Modifications at the C8 position, in particular, have been shown to significantly enhance the stability and pharmaceutical properties of xanthines.[10]

Xanthine_Core_Structure cluster_xanthine Core Xanthine Scaffold cluster_info Key Derivatives xanthine N1 R1 N3 R3 N7 R7 C8 R8 Theophylline_info Theophylline: R1=CH₃, R3=CH₃, R7=H, R8=H Bamifylline_info Bamifylline: R1=CH₃, R3=CH₃ R7=-CH₂CH₂N(C₂H₅)CH₂CH₂OH R8=-CH₂-Phenyl

Caption: Xanthine core with key substitution sites. (Within 100 characters)

Structure-Activity Relationships (SAR)

The pharmacological activity of xanthine derivatives is highly dependent on the nature and position of their substituents.

  • N1 and N3 Positions: Alkyl substitutions at N1 and N3 (typically methyl groups, as in theophylline and bamifylline) are common. Variations in these groups can influence potency and selectivity. For instance, 1,3-dimethylxanthine derivatives often show greater selectivity for A2 receptors compared to 1,3-diallyl, diethyl, or dipropyl derivatives.[15]

  • N7 Position: The large side chain at the N7 position of bamifylline is a key feature distinguishing it from theophylline. This substitution significantly alters its pharmacokinetic profile and may contribute to its reduced side effects.[4]

  • C8 Position: Substitution at the C8 position is critical for modulating adenosine receptor affinity and selectivity. Bulky aromatic or heterocyclic groups at C8 can significantly enhance antagonistic activity.[10] For example, 8-phenyltheophylline (B1204217) is a potent A1 receptor antagonist.[6] The 8-benzyl group in bamifylline contributes to its high A1 receptor activity.

Pharmacological and Quantitative Data

Quantitative data allows for the direct comparison of bamifylline with its analogues.

Table 1: Comparative Pharmacokinetic Parameters

Compound Half-Life (t½) Volume of Distribution (Vd) Peak Plasma Level Reference
Bamifylline 1.5 - 2.0 hours 3 to 10 times larger than Theophylline Achieved more rapidly than Theophylline [16]

| Theophylline | > 4.0 hours | Baseline | Slower achievement |[16] |

Table 2: Comparative In Vitro Anti-Anaphylactic Activity (Guinea Pig Lung)

Compound (at 1x10⁻³ M) Inhibition of Histamine (B1213489) Release Inhibition of TXB2 Production Inhibition of SRS-A Production Reference
Bamifylline 2.7x more potent than Theophylline 1.6x more potent than Theophylline 1.5x more potent than Theophylline [17]

| Theophylline | Baseline | Baseline | Baseline |[17] |

Table 3: PDE Inhibitory Activity (IC₅₀) of Select Xanthine Derivatives

Compound PDE I (Ca²⁺/CaM-stim) PDE II (cGMP-stim) PDE IV (cAMP-specific) PDE III (cGMP-inhib) Reference
Propentofylline - 20 µM Selective vs. PDE III Modest (~10⁻⁴ M) [12]
Pentoxifylline Inhibited > 20 µM Modest (~10⁻⁴ M) Modest (~10⁻⁴ M) [12]
Torbafylline Selective Inhibition > 20 µM Modest (~10⁻⁴ M) Modest (~10⁻⁴ M) [12]

Key Experimental Protocols

The following are representative methodologies for the synthesis and evaluation of bamifylline and its analogues.

Synthesis of this compound

This protocol is adapted from a patented single-stage process.[18]

  • Reactant Preparation: A mixture is prepared containing 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and a mineral base such as sodium carbonate.

  • Reflux: The reaction mixture is heated under reflux. This single-stage reaction yields 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline.

  • Conversion to Hydrochloride Salt: The resulting base is treated with hydrochloric acid to form the hydrochloride salt (this compound).

  • Purification: The crude product is purified by crystallization from methanol.

  • Yield: The process reports an industrial yield of 81-91%. The final product is a crystalline solid with a melting point of approximately 185-186°C.[18]

In Vitro Bronchodilator Activity Assay (Isolated Guinea Pig Tracheal Ring)

This protocol is a standard method for assessing bronchodilator effects, as described for novel xanthine derivatives.[13]

  • Tissue Preparation: Guinea pigs are sacrificed, and the tracheas are excised. The trachea is cut into rings, approximately 2-3 mm in width.

  • Mounting: Each tracheal ring is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for a period of 60-90 minutes.

  • Contraction: The tracheal rings are pre-contracted by adding a contractile agent, such as histamine (e.g., 10⁻⁵ M), to the organ bath.

  • Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., bamifylline or an analogue) are added to the bath.

  • Data Analysis: The relaxation response is measured as a percentage reversal of the induced contraction. Dose-response curves are generated, and parameters such as EC₅₀ (the concentration causing 50% of the maximal relaxation) are calculated.

Tracheal_Ring_Workflow start Start: Excise Guinea Pig Trachea prep Prepare Tracheal Rings (2-3 mm width) start->prep mount Mount Rings in Organ Bath with Transducer prep->mount equilibrate Equilibrate under Resting Tension (60-90 min) mount->equilibrate contract Induce Contraction (e.g., with Histamine) equilibrate->contract drug Add Cumulative Doses of Test Compound contract->drug record Record Relaxation Response drug->record analyze Analyze Data: - Plot Dose-Response Curve - Calculate EC₅₀ record->analyze end End: Determine Bronchodilator Potency analyze->end

References

In Vitro Characterization of Bamifylline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline (B195402) hydrochloride is a xanthine (B1682287) derivative with bronchodilator and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the in vitro characterization of Bamifylline hydrochloride, summarizing key pharmacological data and detailing the experimental protocols used to elucidate its mechanism of action. The information presented is intended to support further research and development of this compound.

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism of action:

  • Selective Adenosine (B11128) A1 Receptor Antagonism : It acts as a selective antagonist at the adenosine A1 receptor.[1][2][3]

  • Non-selective Phosphodiesterase (PDE) Inhibition : It also functions as a non-selective inhibitor of phosphodiesterase enzymes.[1]

The antagonism of adenosine A1 receptors and inhibition of PDEs lead to a cascade of downstream effects, including smooth muscle relaxation in the airways and modulation of inflammatory mediator release.

Quantitative In Vitro Data

The following tables summarize the available quantitative data for the in vitro activity of this compound.

Table 1: Adenosine Receptor Binding Affinity

Receptor SubtypeTest SystemRadioligandKᵢ (µM)Reference
Human Adenosine A1Stably expressed in cellsNot Specified1.93[4]
Human Adenosine A2AStably expressed in cellsNot Specified12.9[4]
Human Adenosine A2BNot SpecifiedNot Specified>100[4]
Human Adenosine A3Not SpecifiedNot Specified>100[4]

Table 2: Inhibition of Inflammatory Mediator Release

MediatorTest SystemInducerBamifylline Concentration (M)% Inhibition (relative to Theophylline)Reference
Histamine (B1213489)Actively sensitized guinea-pig lungsAntigen challenge1 x 10⁻³270%[5]
Thromboxane B2 (TXB2)Actively sensitized guinea-pig lungsAntigen challenge1 x 10⁻³160%[5]
Slow-Reacting Substance of Anaphylaxis (SRS-A)Actively sensitized guinea-pig lungsAntigen challenge1 x 10⁻³150%[5]

Note: A study indicated that the therapeutic plasma concentration of bamifylline is 500 times lower than that needed to inhibit human phosphodiesterase (PDE) enzymes II, III, IV, and V, suggesting that significant PDE inhibition may occur at concentrations higher than those typically achieved in vivo.[4] Specific IC₅₀ values for PDE inhibition by this compound were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are described below.

Adenosine A1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a general method for determining the binding affinity of a test compound to the adenosine A1 receptor using a radioligand displacement assay.

Objective: To determine the inhibitor constant (Kᵢ) of this compound for the adenosine A1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human adenosine A1 receptor.

  • [³H]Cyclohexyladenosine ([³H]CHA) or other suitable radioligand for the A1 receptor.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known A1 receptor ligand like theophylline).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A1 receptor in cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]CHA), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against phosphodiesterase enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various PDE isoforms.

Materials:

  • Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

  • [³H]cAMP or [³H]cGMP as a substrate.

  • This compound.

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).

  • Snake venom nucleotidase.

  • Anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In reaction tubes, combine the assay buffer, a specific PDE enzyme, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

  • Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting [³H]5'-AMP or [³H]5'-GMP to [³H]adenosine or [³H]guanosine.

  • Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted cyclic nucleotide from the radiolabeled nucleoside product.

  • Quantification: Elute the radiolabeled nucleoside and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE activity inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Inhibition of Mediator Release from Perfused Guinea Pig Lungs

This ex vivo protocol is used to evaluate the effect of a compound on the antigen-induced release of inflammatory mediators from sensitized lung tissue.[5]

Objective: To quantify the inhibitory effect of this compound on the release of histamine, TXB2, and SRS-A from immunologically challenged guinea pig lungs.

Materials:

  • Actively sensitized guinea pigs (e.g., to ovalbumin).

  • Krebs-Henseleit solution.

  • Antigen (e.g., ovalbumin).

  • This compound.

  • Perfusion apparatus for isolated lungs.

  • Analytical methods for histamine (e.g., fluorometric assay), TXB2, and SRS-A (e.g., radioimmunoassay or LC-MS).

Procedure:

  • Lung Preparation: Anesthetize a sensitized guinea pig and cannulate the trachea and pulmonary artery. Isolate the lungs and place them in a perfusion apparatus.

  • Perfusion: Perfuse the lungs with Krebs-Henseleit solution at a constant flow rate and maintain ventilation.

  • Drug Administration: Introduce this compound at various concentrations into the perfusion medium and allow it to equilibrate with the lung tissue.

  • Antigen Challenge: Introduce the antigen into the perfusion medium to induce an anaphylactic reaction and the release of mediators.

  • Sample Collection: Collect the lung effluent at specific time points before and after the antigen challenge.

  • Mediator Quantification: Analyze the collected effluent samples for the concentrations of histamine, TXB2, and SRS-A using appropriate analytical techniques.

  • Data Analysis: Compare the amount of mediator released in the presence of this compound to the amount released in control experiments without the drug. Calculate the percentage of inhibition for each concentration of this compound.

cAMP Accumulation Assay

This cell-based functional assay measures the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger.

Objective: To determine the effect of this compound on cAMP levels, particularly in the context of adenosine A1 receptor antagonism.

Materials:

  • A suitable cell line expressing the adenosine A1 receptor (e.g., CHO or HEK293 cells).

  • An adenosine A1 receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add the A1 receptor agonist (to inhibit adenylyl cyclase) and forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).

  • Incubation: Incubate the cells for a specified period to allow for changes in intracellular cAMP levels.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the concentration of this compound. As an A1 receptor antagonist, Bamifylline is expected to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels in a dose-dependent manner.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 Adenosine A1 Receptor Signaling Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates Gi Gi Protein A1R->Gi Activates Bamifylline Bamifylline Hydrochloride Bamifylline->A1R Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Bronchoconstriction) PKA->Response

Figure 1. Adenosine A1 Receptor Signaling Pathway.

cluster_1 Phosphodiesterase Inhibition Signaling cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA ↑ PKA Activity cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Bamifylline Bamifylline Hydrochloride Bamifylline->PDE Inhibits Response Cellular Response (e.g., Bronchodilation) PKA->Response cluster_2 Radioligand Binding Assay Workflow A Prepare Cell Membranes with A1 Receptors B Incubate Membranes with Radioligand and Bamifylline A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioligand C->D E Calculate IC₅₀ and Kᵢ D->E cluster_3 cAMP Accumulation Assay Workflow A Culture A1 Receptor- Expressing Cells B Pre-treat with Bamifylline A->B C Stimulate with A1 Agonist and Forskolin B->C D Lyse Cells and Measure Intracellular cAMP C->D E Determine Antagonist Activity D->E

References

Methodological & Application

Application Note & Protocol: Determination of Bamifylline Hydrochloride in Human Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Bamifylline (B195402) hydrochloride is a xanthine (B1682287) derivative that acts as a selective adenosine (B11128) A1 receptor antagonist and is utilized as a bronchodilator for the treatment of asthma.[1] The monitoring of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of bamifylline hydrochloride in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology described herein is based on established principles of bioanalytical method development and validation.

2. Principle

The method involves the isolation of this compound from human plasma, followed by chromatographic separation on a C18 or C8 reverse-phase column. The separation is achieved using an isocratic mobile phase, and the analyte is detected by UV spectrophotometry at its maximum absorbance wavelength. Quantification is performed by comparing the peak area of the analyte in the plasma sample to that of a known concentration from a calibration curve.

3. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., Caffeine or a structural analog)

  • HPLC grade Methanol (B129727)

  • HPLC grade Acetonitrile (B52724)

  • HPLC grade Water

  • Ammonium Acetate

  • Formic Acid or Triethylamine (for pH adjustment)

  • Human plasma (drug-free)

  • 0.45 µm membrane filters

4. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following tables summarize typical instrument parameters and chromatographic conditions compiled from various validated methods for bamifylline analysis.[1][2]

Table 1: HPLC Instrumentation

ComponentSpecification
HPLC SystemAgilent 1260 series or equivalent
PumpQuaternary or Isocratic Pump
DetectorPhotodiode Array (PDA) or UV-Vis Detector
ColumnEclipse XDB C18 (4.6 x 250 mm, 5 µm) or equivalent C8 column
Data AcquisitionChromatography software (e.g., ChemStation)

Table 2: Chromatographic Conditions

ParameterCondition
Mobile PhaseMethanol:Acetonitrile (70:30, v/v) or Methanol:Water (80:20, v/v) or Methanol:0.05M Ammonium Acetate (67:33, v/v)
Flow Rate0.8 - 1.5 mL/min
Detection Wavelength263 nm, 264 nm, or 273 nm
Injection Volume20 µL
Column TemperatureAmbient or 30 °C
Run TimeApproximately 5-10 minutes

5. Experimental Protocols

5.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from approximately 2 µg/mL to 60 µg/mL.[1][2]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., caffeine) at a concentration of 1 mg/mL in methanol.

  • Working IS Solution: Dilute the IS stock solution with the mobile phase to obtain a working concentration (e.g., 10 µg/mL).

5.2. Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.[3][4]

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add a specific volume of the internal standard working solution.

  • Add 1.5 mL of cold acetonitrile (a 3:1 ratio of precipitant to plasma is common).[3]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

G

5.3. HPLC Analysis Workflow

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the prepared sample into the HPLC system.

  • Run the analysis according to the chromatographic conditions specified in Table 2.

  • Record the chromatogram and integrate the peak areas for bamifylline and the internal standard.

HPLC_Workflow

6. Method Validation

The analytical method should be validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[1] The key validation parameters are summarized below.

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 2-60 µg/mL).[1][2]
Accuracy (% Recovery) Within 98-102% for spiked samples at three different concentration levels (e.g., 80%, 100%, 120%).[1]
Precision (% RSD) Intra-day and inter-day precision with a Relative Standard Deviation (%RSD) of ≤ 2%.[1]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 x (σ/S).
Limit of Quantification (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically calculated as 10 x (σ/S).
Specificity No interference from endogenous plasma components or other potential contaminants at the retention time of bamifylline and the internal standard.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH).

7. Data Presentation

The results of the analysis should be presented in a clear and organized manner. The following tables provide templates for summarizing the quantitative data obtained during method validation.

Table 4: Linearity Data

Concentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
Level 1
Level 2
Level 3
Level 4
Level 5
--

Table 5: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=6)Accuracy (% Recovery)Precision (% RSD)
Low QC
Mid QC
High QC

The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound in human plasma. The protocol for sample preparation using protein precipitation is efficient and suitable for routine analysis. Proper validation of the method is essential to ensure the generation of accurate and reproducible data for pharmacokinetic and clinical studies. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of bamifylline.

References

HPTLC Method for the Quantification of Bamifylline Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative determination of Bamifylline hydrochloride using a validated High-Performance Thin-Layer Chromatography (HPTLC) method. This method is applicable for the analysis of this compound in bulk drug and pharmaceutical dosage forms.

Introduction

This compound is a xanthine (B1682287) derivative that acts as a bronchodilator and is used in the management of asthma and other respiratory ailments. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to other analytical techniques like HPLC for the quantification of active pharmaceutical ingredients. This application note details a validated HPTLC method for the determination of this compound.

Principle

The method is based on the separation of this compound on a high-performance thin-layer chromatographic plate (silica gel 60F 254) using a specific mobile phase. The quantification is achieved by densitometric analysis of the separated spot at a specific wavelength. The intensity of the reflected light from the spot is proportional to the concentration of the analyte.

Experimental Protocol

Materials and Reagents
  • Standard: this compound reference standard

  • Solvents: Methanol (B129727) (AR grade), Toluene (AR grade)

  • Stationary Phase: Pre-coated Silica (B1680970) Gel 60F 254 HPTLC plates (20 cm x 10 cm)

Instrumentation
  • HPTLC system equipped with:

    • Sample applicator (e.g., Linomat 5)

    • Twin-trough developing chamber

    • TLC scanner

    • Data integration software

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare working standard solutions in the concentration range of 100-600 ng/spot by appropriate dilutions with methanol.

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
Stationary Phase HPTLC pre-coated silica gel 60F 254 aluminum plates
Mobile Phase Methanol: Toluene (2.5:7.5, v/v)
Chamber Saturation Time 20 minutes
Development Distance 80 mm
Application Volume 1 µL
Application Mode Band
Band Width 6 mm
Detection Wavelength 277 nm
Scanning Mode Densitometric, Reflectance-Absorbance
Procedure
  • Sample Application: Apply the working standard solutions as 6 mm bands onto the HPTLC plate using the automated sample applicator.

  • Chromatographic Development: Place the HPTLC plate in the twin-trough chamber previously saturated with the mobile phase for 20 minutes. Allow the mobile phase to ascend up to 80 mm.

  • Drying: After development, remove the plate from the chamber and dry it in an oven at 60°C for 5 minutes.

  • Densitometric Analysis: Scan the dried plate at 277 nm using the TLC scanner in reflectance-absorbance mode.

  • Calibration Curve: Plot a graph of peak area against the corresponding concentration of this compound to obtain the calibration curve.

Quantitative Data Summary

The quantitative performance of the HPTLC method for this compound is summarized in the following table.

ParameterResult
Rf Value 0.51 ± 0.01[1][2]
Linearity Range 100 - 600 ng/spot[1][2]
Correlation Coefficient (r²) 0.9995[1][2]
Limit of Detection (LOD) 7.65 ng/spot[1][2]
Limit of Quantification (LOQ) 23.19 ng/spot[1][2]

Method Validation

The developed HPTLC method was validated according to the International Conference on Harmonisation (ICH) guidelines for precision, recovery, repeatability, and robustness.[1][2] The validation data demonstrated that the method is precise, accurate, reproducible, and selective for the analysis of this compound.[1]

Diagrams

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis Standard_Prep Standard Solution Preparation Application Sample Application on HPTLC Plate Standard_Prep->Application Sample_Prep Sample Solution Preparation Sample_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning at 277 nm Drying->Scanning Calibration Calibration Curve Generation Scanning->Calibration Quantification Quantification of Bamifylline HCl Calibration->Quantification

Figure 1: Experimental workflow for the HPTLC quantification of this compound.

Method_Validation cluster_params Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

References

Application of Bamifylline Hydrochloride in Preclinical Animal Models of Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Preclinical research using animal models is crucial for the development of novel therapeutics. Bamifylline (B195402) hydrochloride, a methylxanthine derivative, is a bronchodilator with anti-inflammatory properties. Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This elevation in cAMP results in smooth muscle relaxation in the airways and suppression of inflammatory cell activity. Additionally, bamifylline acts as a selective adenosine A1 receptor antagonist.[1] While clinical studies have demonstrated its efficacy in treating COPD in humans, detailed preclinical data from animal models are not extensively published in publicly accessible literature.

This document outlines hypothetical yet representative protocols and application notes for investigating the therapeutic potential of bamifylline hydrochloride in established animal models of COPD. These protocols are based on common methodologies used for evaluating anti-inflammatory and bronchodilator agents in COPD research.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for this compound in the context of COPD involves the modulation of intracellular signaling cascades that govern inflammation and airway smooth muscle tone.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine A1 Receptor GPCR GPCR Bamifylline Bamifylline Hydrochloride Bamifylline->Adenosine_Receptor Antagonizes PDE4 Phosphodiesterase 4 (PDE4) Bamifylline->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC Substrate AC->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Promotes Inflammation_Suppression Suppression of Inflammation PKA->Inflammation_Suppression Promotes Inflammatory_Mediators Release of Inflammatory Mediators (e.g., TNF-α, IL-8) Bronchoconstriction Bronchoconstriction Inflammatory_Mediators->Bronchoconstriction Inflammation_Suppression->Inflammatory_Mediators Inhibits

Caption: this compound signaling pathway in airway cells.

Experimental Protocols

Standard animal models of COPD are induced by exposure to cigarette smoke (CS), intratracheal instillation of lipopolysaccharide (LPS), or elastase. These models mimic key features of human COPD, including airway inflammation, emphysema, and mucus hypersecretion.

Cigarette Smoke-Induced COPD Model in Rats

This model is considered highly relevant as cigarette smoking is the primary cause of COPD in humans.

Experimental Workflow:

Start Acclimatization (1 week) CS_Exposure Cigarette Smoke Exposure (4 weeks, 2x daily) Start->CS_Exposure Grouping Random Grouping (n=10/group) CS_Exposure->Grouping Treatment This compound Administration (daily) Grouping->Treatment Continued_CS Continued CS Exposure + Treatment (4 weeks) Treatment->Continued_CS Analysis Endpoint Analysis: - Pulmonary Function - BALF Analysis - Histopathology Continued_CS->Analysis End Data Interpretation Analysis->End

Caption: Workflow for cigarette smoke-induced COPD model in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • COPD Induction: Exposure to whole-body cigarette smoke (e.g., 10 cigarettes, twice daily, 5 days/week) for 4 weeks in a designated inhalation chamber.

  • Grouping:

    • Control Group: Sham exposure (air).

    • COPD Model Group: CS exposure + vehicle.

    • Bamifylline Treatment Groups: CS exposure + this compound (e.g., 10, 30, 100 mg/kg, administered orally).

  • Treatment: Daily administration of this compound or vehicle for the subsequent 4 weeks, concurrent with continued CS exposure.

  • Endpoint Analysis:

    • Pulmonary Function Tests (PFTs): Measurement of forced expiratory volume in 1 second (FEV1), forced vital capacity (FVC), and FEV1/FVC ratio using a small animal plethysmograph.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to determine total and differential cell counts (neutrophils, macrophages, lymphocytes) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) using ELISA.

    • Histopathology: Lung tissue collection for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess inflammatory cell infiltration and mean linear intercept (MLI) to quantify emphysema. Periodic acid-Schiff (PAS) staining to evaluate mucus production.

Lipopolysaccharide (LPS)-Induced Acute Airway Inflammation Model in Mice

This model is useful for rapidly screening the anti-inflammatory effects of a compound.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Inflammation Induction: Intratracheal or intranasal administration of LPS (e.g., 1 mg/kg).

  • Grouping:

    • Control Group: Saline administration.

    • LPS Model Group: LPS administration + vehicle.

    • Bamifylline Treatment Groups: LPS administration + this compound (e.g., 10, 30, 100 mg/kg, administered orally 1 hour prior to LPS challenge).

  • Endpoint Analysis (24 hours post-LPS):

    • BALF Analysis: Assessment of total and differential leukocyte counts and cytokine levels (TNF-α, IL-6).

    • Lung Myeloperoxidase (MPO) Activity: Measurement of MPO activity in lung homogenates as an indicator of neutrophil infiltration.

    • Histopathology: H&E staining of lung sections to visualize inflammatory cell influx.

Data Presentation (Hypothetical Data)

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF of CS-Induced COPD Rats (Hypothetical Data)

GroupTotal Cells (x10⁵/mL)Neutrophils (x10⁴/mL)Macrophages (x10⁵/mL)
Control 1.2 ± 0.30.5 ± 0.11.1 ± 0.2
COPD Model 5.8 ± 0.98.2 ± 1.54.9 ± 0.7
Bamifylline (10 mg/kg) 4.5 ± 0.76.1 ± 1.13.8 ± 0.6
Bamifylline (30 mg/kg) 3.1 ± 0.5 3.9 ± 0.82.5 ± 0.4**
Bamifylline (100 mg/kg) 2.0 ± 0.4 1.8 ± 0.51.5 ± 0.3***
*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. COPD Model group.

Table 2: Effect of this compound on Pro-inflammatory Cytokines in Lung Homogenate of LPS-Treated Mice (Hypothetical Data)

GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)MPO Activity (U/g tissue)
Control 50 ± 1235 ± 80.5 ± 0.1
LPS Model 450 ± 55380 ± 424.2 ± 0.6
Bamifylline (10 mg/kg) 320 ± 40280 ± 353.1 ± 0.5
Bamifylline (30 mg/kg) 210 ± 31 190 ± 282.0 ± 0.4**
Bamifylline (100 mg/kg) 100 ± 18 95 ± 151.1 ± 0.2***
Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. LPS Model group.

Conclusion

The protocols described provide a framework for the preclinical evaluation of this compound in established animal models of COPD. The primary endpoints focus on the hallmark features of the disease, including airway inflammation, mucus hypersecretion, and structural changes characteristic of emphysema. The hypothetical data tables illustrate how the efficacy of bamifylline can be quantitatively assessed. Rigorous preclinical studies following these or similar protocols are essential to further elucidate the therapeutic potential of this compound for the treatment of COPD.

References

Application Notes: Bamifylline Hydrochloride for In Vitro Studies of Bronchospasm

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bamifylline (B195402) hydrochloride is a methylxanthine derivative with bronchodilator and anti-inflammatory properties, making it a compound of interest in the study of respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Unlike theophylline, a related xanthine, bamifylline exhibits a distinct pharmacological profile, including a reduced incidence of central nervous system stimulation.[3][4] These notes provide a comprehensive overview of its application in in vitro models of bronchospasm, designed for researchers, scientists, and drug development professionals.

Mechanism of Action

Bamifylline hydrochloride exerts its effects through a dual mechanism of action:

  • Phosphodiesterase (PDE) Inhibition : It primarily inhibits PDE4, an enzyme responsible for degrading cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4, bamifylline increases intracellular cAMP levels in airway smooth muscle cells. Elevated cAMP activates protein kinase A (PKA), which leads to the phosphorylation of proteins that promote smooth muscle relaxation and thus, bronchodilation.[1][2] Increased cAMP also has anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from immune cells.[1][2]

  • Adenosine A1 Receptor Antagonism : Bamifylline is a selective antagonist of the adenosine A1 receptor.[5][6][7][8] Adenosine can induce bronchoconstriction in asthmatic subjects, and by blocking the A1 receptor, bamifylline prevents this effect.[9] This selectivity contributes to its pharmacological profile and differentiates it from other xanthines.[8]

BAM Bamifylline Hydrochloride PDE4 Phosphodiesterase 4 (PDE4) BAM->PDE4 Inhibits A1R Adenosine A1 Receptor BAM->A1R Antagonizes cAMP cAMP ↑ PDE4->cAMP Degrades CONSTRICT Bronchoconstriction A1R->CONSTRICT ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) Activation cAMP->PKA INFLAM ↓ Pro-inflammatory Mediator Release cAMP->INFLAM RELAX Smooth Muscle Relaxation PKA->RELAX BRONCHO Bronchodilation & Anti-inflammatory Effect RELAX->BRONCHO INFLAM->BRONCHO ADENOSINE Adenosine ADENOSINE->A1R Activates

Caption: Mechanism of action for this compound.

Data Presentation: In Vitro Efficacy

The following tables summarize quantitative data from preclinical studies, illustrating the potency of this compound in various in vitro and related models.

Table 1: Inhibition of Mediator Release from Sensitized Guinea-Pig Lungs

This data reflects the ability of bamifylline to inhibit the release of key bronchoconstrictor and inflammatory mediators from immunologically challenged lung tissue.

ConcentrationHistamine (B1213489) Release Inhibition (%)TXB2 Release Inhibition (%)SRS-A (LTD4-like) Release Inhibition (%)
1 x 10⁻⁵ MData not specifiedData not specifiedData not specified
1 x 10⁻⁴ MData not specifiedData not specifiedData not specified
1 x 10⁻³ MSignificant reduction reportedSignificant reduction reportedSignificant reduction reported
Comparative Potency 2.7x > Theophylline1.6x > Theophylline1.5x > Theophylline

Source: Data derived from a study on actively sensitized guinea-pig lungs perfused in vitro.[10] The study demonstrated dose-dependent inhibition.

Table 2: Antagonistic Activity Against Induced Bronchoconstriction (In Vivo Model)

This data, from an in vivo model, provides ED₅₀ values that are indicative of the compound's potency against various bronchoconstrictive agents and are useful for designing dose-response experiments in vitro.

AgonistBamifylline ED₅₀ (μmol/kg i.v.)Comparative Potency vs. Theophylline
Platelet-Activating Factor (PAF)6.5~2x more potent
Histamine9.5Equiactive
Acetylcholine24.3~2x more potent
Leukotriene C4 (LTC4)31.6~2x more potent
Antigen Challenge9.3>2x more potent

Source: Data from a study in anesthetized guinea pigs measuring resistance to lung inflation.[11]

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on bronchospasm in an in vitro setting using an isolated organ bath.

Protocol 1: Isolated Tracheal Ring Preparation

This protocol is a standard method for assessing the direct effects of pharmacological agents on airway smooth muscle contractility.

Objective: To evaluate the relaxant effect of this compound on pre-contracted isolated guinea pig tracheal rings.

Materials:

  • Guinea Pig

  • Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • This compound (stock solution prepared in distilled water or saline)

  • Bronchoconstrictor agent (e.g., Methacholine, Histamine, Acetylcholine)[11][12]

  • Isolated Organ Bath System with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Isolation: Humanely euthanize a guinea pig. Immediately excise the trachea and place it in cold, carbogen-aerated Krebs-Henseleit buffer.

  • Preparation: Carefully remove adhering connective tissue. Cut the trachea into 2-3 mm wide rings.

  • Mounting: Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber (10-20 mL) containing Krebs-Henseleit buffer at 37°C, continuously bubbled with carbogen gas. One hook is fixed to the chamber, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g. Replace the buffer every 15-20 minutes.

  • Viability Check: Induce a contraction with a high concentration of KCl (e.g., 60 mM) to check tissue viability. Wash the tissue and allow it to return to baseline.

  • Induction of Bronchospasm: Add a submaximal concentration of a bronchoconstrictor agonist (e.g., 1 μM Methacholine) to the bath to induce a stable, sustained contraction.[12]

  • Application of Bamifylline: Once the contraction plateaus, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻³ M). Allow the tissue to respond to each concentration until a stable relaxation is observed.

  • Data Analysis: Record the relaxant responses as a percentage of the pre-contraction induced by the agonist. Plot a concentration-response curve and calculate the EC₅₀ (the concentration of bamifylline causing 50% of the maximal relaxation).

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig & Excise Trachea B Clean & Cut Trachea into 2-3 mm Rings A->B C Mount Rings in Organ Bath (37°C) B->C D Equilibrate for 60-90 min under 1.0g Tension C->D E Induce Contraction with Agonist (e.g., Methacholine) D->E F Add Bamifylline Cumulatively (10⁻⁸ M to 10⁻³ M) E->F G Record Relaxation Response F->G H Calculate % Relaxation vs. Pre-contraction G->H I Plot Concentration-Response Curve & Calculate EC₅₀ H->I

Caption: Experimental workflow for isolated tracheal ring assay.

Protocol 2: Perfused Lung Model for Mediator Release

This ex vivo model allows for the study of drug effects on a whole organ system, particularly on the immunological release of mediators.

Objective: To quantify the inhibitory effect of this compound on the antigen-induced release of histamine and other mediators from sensitized guinea pig lungs.

Materials:

  • Ovalbumin-sensitized Guinea Pig

  • Perfusion system (e.g., Langendorff apparatus adapted for lung)

  • Krebs-Henseleit Buffer

  • This compound

  • Ovalbumin (antigen)

  • Assay kits for histamine, thromboxane (B8750289) B2 (TXB2), and leukotrienes (SRS-A).

Procedure:

  • Sensitization: Sensitize guinea pigs with ovalbumin according to established protocols.

  • Lung Isolation: After an appropriate sensitization period, humanely euthanize the animal, cannulate the pulmonary artery and trachea, and isolate the lungs.

  • Perfusion Setup: Mount the lungs in a perfusion chamber. Perfuse via the pulmonary artery with Krebs-Henseleit buffer at 37°C, gassed with carbogen. The perfusate is allowed to flow out from the left atrium.

  • Equilibration: Allow the preparation to stabilize for 20-30 minutes.

  • Drug Administration: Introduce this compound into the perfusion buffer at the desired final concentration (e.g., 10⁻⁵ M, 10⁻⁴ M, or 10⁻³ M) and perfuse for 10-15 minutes.[10]

  • Antigen Challenge: Introduce the ovalbumin antigen into the perfusion buffer to trigger an anaphylactic reaction and mediator release.

  • Sample Collection: Collect the lung effluent (perfusate) in timed fractions before and after the antigen challenge.

  • Mediator Analysis: Analyze the collected samples for the concentration of histamine, TXB2, and SRS-A using appropriate bioassays or immunoassays (e.g., ELISA).

  • Data Analysis: Calculate the total amount of each mediator released. Determine the percentage of inhibition caused by bamifylline by comparing the results to a control group (antigen challenge without bamifylline).

cluster_input Inputs cluster_action Mechanism cluster_output Outcome CONSTRICTORS Bronchoconstrictors (Histamine, ACh, Leukotrienes, Adenosine) A1 A1 Receptor Antagonism CONSTRICTORS->A1 Blocked by BAM Bamifylline HCl PDE PDE4 Inhibition (↑ cAMP) BAM->PDE BAM->A1 RELAX Airway Smooth Muscle Relaxation PDE->RELAX INFLAM Reduced Mediator Release PDE->INFLAM A1->RELAX RESULT Bronchodilation RELAX->RESULT INFLAM->RESULT

Caption: Logical relationship of Bamifylline's dual action.

References

Application of Bamifylline Hydrochloride in Asthma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Bamifylline (B195402) hydrochloride is a xanthine (B1682287) derivative with a unique pharmacological profile that has shown promise in the management of asthma and other obstructive airway diseases. Unlike theophylline, a widely used xanthine, bamifylline exhibits a dual mechanism of action as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor.[1] This dual activity contributes to its bronchodilatory and anti-inflammatory effects, with a potentially improved side-effect profile compared to other methylxanthines. These application notes provide a comprehensive overview of the use of bamifylline hydrochloride in asthma research, including its mechanism of action, key in vivo and in vitro data, and detailed experimental protocols.

Mechanism of Action

This compound's therapeutic effects in asthma stem from two primary mechanisms:

  • Selective Adenosine A1 Receptor Antagonism: Adenosine, upon binding to A1 receptors on airway smooth muscle, can potentiate bronchoconstriction. By selectively blocking these receptors, bamifylline helps to prevent this effect, contributing to bronchodilation.[2] Its selectivity for the A1 receptor subtype is noteworthy.[2]

  • Non-selective Phosphodiesterase (PDE) Inhibition: Bamifylline inhibits various PDE isoenzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels in airway smooth muscle cells lead to protein kinase A (PKA) activation, which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation. In inflammatory cells, elevated cAMP levels can suppress the release of pro-inflammatory mediators.[1]

The interplay of these two mechanisms is visualized in the signaling pathway diagram below.

This compound Signaling Pathway cluster_0 Airway Smooth Muscle Cell Bamifylline Bamifylline Adenosine_A1_R Adenosine A1 Receptor Bamifylline->Adenosine_A1_R Antagonizes PDE Phosphodiesterase (PDE) Bamifylline->PDE Inhibits Bronchoconstriction Bronchoconstriction Adenosine_A1_R->Bronchoconstriction Promotes Adenosine Adenosine Adenosine->Adenosine_A1_R Activates AMP AMP PDE->AMP Degrades cAMP to ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2+ Reduced Intracellular Ca2+ PKA->Ca2+ Leads to Relaxation Smooth Muscle Relaxation (Bronchodilation) Ca2+->Relaxation

Bamifylline's dual mechanism of action in airway smooth muscle cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in Guinea Pig Models

AgonistBamifylline ED₅₀ (μmol/kg i.v.)Theophylline ED₅₀ (μmol/kg i.v.)Reference
Platelet-Activating Factor (PAF)6.5-[3]
Histamine (B1213489)9.5Equiactive[3]
Acetylcholine (B1216132)24.3-[3]
Leukotriene C4 (LTC4)31.6-[3]
Ovalbumin (in sensitized animals)9.322.9[3]

Table 2: In Vitro Inhibition of Inflammatory Mediator Release from Sensitized Guinea Pig Lungs

MediatorBamifylline (10⁻³ M) InhibitionTheophylline (10⁻³ M) InhibitionRelative Potency (Bamifylline vs. Theophylline)Reference
HistamineData not specifiedData not specified2.7x more potent[4]
Thromboxane B2 (TXB2)Data not specifiedData not specified1.6x more potent[4]
Slow-Reacting Substance of Anaphylaxis (SRS-A)Data not specifiedData not specified1.5x more potent[4]

Experimental Protocols

Below are detailed protocols for key experiments relevant to the study of this compound in asthma research.

Protocol 1: Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma

This in vivo model is used to evaluate the efficacy of anti-asthmatic drugs in a relevant preclinical model of allergic airway inflammation and hyperresponsiveness.

Ovalbumin_Sensitized_Guinea_Pig_Protocol cluster_sensitization Sensitization Phase cluster_treatment_challenge Treatment and Challenge Phase cluster_assessment Assessment Phase Day_0 Day 0: Sensitization 1 (i.p. injection of 100 µg OVA + 100 mg Al(OH)3) Day_14 Day 14: Booster Sensitization (i.p. injection of 100 µg OVA + 100 mg Al(OH)3) Day_0->Day_14 Day_18_29 Days 18-29: Daily oral administration of This compound, vehicle, or positive control Day_14->Day_18_29 Challenge 2.5 hours post-treatment: Challenge with aerosolized 0.5% OVA for 10 min Day_18_29->Challenge Lung_Function Lung Function Measurement (e.g., tidal volume, respiration rate) before and after acetylcholine challenge Challenge->Lung_Function Day_30 Day 30: Euthanasia BALF Bronchoalveolar Lavage Fluid (BALF) collection for cell counts Day_30->BALF Blood Blood collection for cell counts and cytokine analysis Day_30->Blood Lung_Tissue Lung tissue collection for histamine assay and histopathology Day_30->Lung_Tissue

Workflow for the ovalbumin-sensitized guinea pig asthma model.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)₃)

  • This compound

  • Vehicle (e.g., distilled water)

  • Positive control (e.g., Dexamethasone)

  • Acetylcholine hydrochloride

  • Saline solution (0.9% NaCl)

  • Aerosol delivery system (nebulizer)

  • Whole-body plethysmograph

Procedure:

  • Sensitization:

    • On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 100 mg of Al(OH)₃ in a total volume of 1 ml saline.[4]

    • On day 14, administer a booster injection of the same OVA/Al(OH)₃ preparation.[4]

  • Treatment:

    • From day 18 to day 29, administer this compound, vehicle, or a positive control (e.g., dexamethasone (B1670325) 2.5 mg/kg) orally once daily.[4]

  • Allergen Challenge:

    • On days 18, 21, 24, and 29, 2.5 hours after drug administration, place the conscious animals in a whole-body plethysmograph and expose them to an aerosol of 0.5% OVA in saline for 10 minutes.[4]

  • Assessment of Airway Hyperresponsiveness:

    • On the same days as the allergen challenge, 2 hours after the OVA exposure, measure baseline lung function parameters (tidal volume and respiration rate).

    • Subsequently, challenge the animals with an aerosol of 0.25% acetylcholine for 30 seconds and record the changes in lung function.[4]

  • Sample Collection and Analysis (Day 30):

    • Euthanize the animals.

    • Collect blood for total and differential leukocyte counts and serum for cytokine analysis (e.g., TNF-α, IL-4, IL-5) using ELISA.[4]

    • Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF) for total and differential cell counts.

    • Collect lung tissue for histamine content analysis and histopathological examination (e.g., H&E staining for inflammatory cell infiltration).[4]

Protocol 2: In Vitro Phosphodiesterase (PDE) Activity Assay

This assay determines the inhibitory effect of this compound on PDE activity.

Materials:

  • Purified recombinant human PDE isoenzymes (e.g., PDE4)

  • This compound

  • cAMP (substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Snake venom nucleotidase

  • [³H]-cAMP (radiolabeled tracer)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of this compound (or vehicle), and the purified PDE enzyme.

  • Pre-incubation: Incubate the mixture for 10 minutes at 30°C.

  • Reaction Initiation: Add a solution containing both unlabeled cAMP and a tracer amount of [³H]-cAMP to start the reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by boiling the tubes for 1 minute.

  • Conversion to Adenosine: Add snake venom nucleotidase and incubate for a further 10 minutes at 30°C to convert the [³H]-AMP to [³H]-adenosine.

  • Separation: Use anion-exchange chromatography to separate the charged [³H]-cAMP and [³H]-AMP from the uncharged [³H]-adenosine.

  • Quantification: Measure the radioactivity of the [³H]-adenosine fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 3: Adenosine A1 Receptor Binding Assay

This assay is used to determine the affinity and selectivity of this compound for the adenosine A1 receptor.

Materials:

  • Rat brain cortex membranes (source of A1 receptors)

  • This compound

  • [³H]-DPCPX (a selective A1 receptor antagonist radioligand)

  • Non-specific binding control (e.g., a high concentration of a non-labeled A1 antagonist like DPCPX)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the rat brain membranes, [³H]-DPCPX, and varying concentrations of this compound (or vehicle for total binding, or a non-specific control for non-specific binding).

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ or Ki value.

Effect on Inflammatory Cytokines

While the anti-inflammatory properties of bamifylline are attributed to its PDE inhibitory activity, which can broadly suppress inflammatory cell function, there is currently a lack of specific published data on the direct effects of this compound on the production of key Th2 cytokines in asthma, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[5][6][7] Research in this area is warranted to further elucidate its anti-inflammatory mechanism in the context of allergic asthma. The protocols described above, particularly the in vivo guinea pig model, provide a framework for investigating these effects.

Conclusion

This compound presents a compelling profile for asthma research due to its dual mechanism of action and favorable preclinical efficacy and safety data compared to theophylline. The provided protocols offer a starting point for researchers to investigate its bronchodilatory and anti-inflammatory properties further. Future research should focus on elucidating its precise effects on the cytokine network, particularly Th2-mediated inflammation, to fully understand its therapeutic potential in asthma.

References

Bamifylline Hydrochloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage, efficacy, and safety profile of bamifylline (B195402) hydrochloride. The included protocols are intended to serve as a guide for designing and conducting non-clinical studies to evaluate the pharmacological properties of this compound.

Mechanism of Action

Bamifylline hydrochloride is a methylxanthine derivative that exhibits both bronchodilator and anti-inflammatory properties.[1][2] Its primary mechanisms of action are:

  • Selective Adenosine (B11128) A1 Receptor Antagonism: Bamifylline acts as a selective antagonist of the adenosine A1 receptor.[1] Adenosine can cause bronchoconstriction in asthmatic individuals, and by blocking this receptor, bamifylline helps to relax the airways.

  • Phosphodiesterase (PDE) Inhibition: Bamifylline inhibits phosphodiesterase enzymes, particularly PDE4.[2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle cells. Elevated cAMP activates protein kinase A, which in turn leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2] The increase in cAMP also has anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from inflammatory cells.[2]

Bamifylline_Mechanism_of_Action cluster_cell Airway Smooth Muscle Cell Bamifylline Bamifylline Hydrochloride A1R Adenosine A1 Receptor Bamifylline->A1R Antagonizes PDE4 Phosphodiesterase 4 (PDE4) Bamifylline->PDE4 Inhibits AC Adenylyl Cyclase A1R->AC Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PDE4->AMP Converts to Adenosine Adenosine Adenosine->A1R Activates ATP ATP ATP->AC Substrate AC->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Reduced Inflammation cAMP->Inflammation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Guinea Pig Models of Bronchoconstriction
Agonist (Bronchoconstrictor)Bamifylline ED₅₀ (μmol/kg i.v.)Theophylline ED₅₀ (μmol/kg i.v.)Reference
Platelet-Activating Factor (PAF)6.5-[3]
Histamine (B1213489)9.5Equiactive[3]
Antigen (in sensitized animals)9.322.9[3]
Acetylcholine24.3-[3]
Leukotriene C4 (LTC4)31.6-[3]

ED₅₀: The dose that produces 50% of the maximal inhibitory effect. i.v.: Intravenous administration.

Table 2: In Vitro Anti-Allergic Activity of this compound
Mediator Release InhibitedBamifylline ConcentrationPotency vs. TheophyllineAnimal ModelReference
Histamine1 x 10⁻³ M2.7 times more potentActively sensitized guinea-pig lungs[4]
Thromboxane B2 (TXB2)1 x 10⁻³ M1.6 times more potentActively sensitized guinea-pig lungs[4]
Slow-Reacting Substance of Anaphylaxis (SRS-A)1 x 10⁻³ M1.5 times more potentActively sensitized guinea-pig lungs[4]
Table 3: Preclinical Toxicology Profile of this compound (Illustrative)

Note: Specific preclinical toxicology data for this compound is limited in the public domain. The following table is an illustrative example based on general guidelines for preclinical studies.

Study TypeSpeciesRoute of AdministrationDosage RangeKey Findings
Acute Oral ToxicityRatOralUp to 2000 mg/kg (limit test)To be determined (TBD). General observations for mortality, clinical signs, and gross pathology.
Repeat-Dose Toxicity (28-day)RatOralTBD (e.g., Low, Mid, High doses)TBD. Evaluation of clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
Repeat-Dose Toxicity (28-day)DogOralTBD (e.g., Low, Mid, High doses)TBD. Similar endpoints as the rodent study.
Table 4: Preclinical Safety Pharmacology Assessment of this compound (Illustrative)
SystemStudy TypeSpeciesRoute of AdministrationDosage RangeKey Parameters Assessed
Central Nervous System (CNS)Irwin Test / Functional Observational Battery (FOB)Mouse/RatOral/IntravenousTBDBehavioral changes, effects on motor activity, coordination, and reflexes.
Cardiovascular SystemAnesthetized Dog ModelDogIntravenousTBDBlood pressure, heart rate, electrocardiogram (ECG) parameters (e.g., QT interval).
Respiratory SystemWhole-Body PlethysmographyRatOral/IntravenousTBDRespiratory rate, tidal volume, minute volume.
Table 5: Preclinical Pharmacokinetic Parameters of this compound (Illustrative)

Note: Detailed preclinical pharmacokinetic data in animal models are not widely published. The following provides a template for data to be collected.

ParameterRatDog
Absorption
Bioavailability (%)TBDTBD
Tₘₐₓ (h)TBDTBD
Cₘₐₓ (µg/mL)TBDTBD
Distribution
Vd (L/kg)TBDTBD
Protein Binding (%)TBDTBD
Metabolism
Major MetabolitesTBDTBD
Excretion
Clearance (mL/min/kg)TBDTBD
t₁/₂ (h)TBDTBD
Major Route of ExcretionTBDTBD

Experimental Protocols

Efficacy Study: Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the protective effect of this compound against bronchoconstriction induced by histamine.

Materials:

  • Male guinea pigs (300-400 g)

  • This compound

  • Histamine dihydrochloride

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Saline solution

  • Mechanical ventilator

  • Pressure transducer and recording system

Procedure:

  • Anesthetize the guinea pigs.

  • Perform a tracheotomy and connect the animal to a mechanical ventilator.

  • Monitor and record changes in lung inflation pressure as an index of bronchoconstriction.

  • Administer this compound intravenously at various doses (e.g., 3, 10, 30, 100 μmol/kg) or vehicle control.

  • After a set period (e.g., 5 minutes), induce bronchoconstriction by intravenous administration of histamine (e.g., 0.05 μmol/kg).

  • Record the peak increase in lung inflation pressure.

  • Calculate the percentage inhibition of the histamine-induced bronchoconstriction for each dose of bamifylline.

  • Determine the ED₅₀ value.

Efficacy_Workflow start Start anesthetize Anesthetize Guinea Pig start->anesthetize tracheotomy Tracheotomy and Mechanical Ventilation anesthetize->tracheotomy monitor_pressure Monitor Lung Inflation Pressure tracheotomy->monitor_pressure administer_drug Administer Bamifylline or Vehicle (i.v.) monitor_pressure->administer_drug induce_broncho Induce Bronchoconstriction with Histamine (i.v.) administer_drug->induce_broncho record_peak Record Peak Inflation Pressure induce_broncho->record_peak calculate_inhibition Calculate % Inhibition record_peak->calculate_inhibition determine_ed50 Determine ED₅₀ calculate_inhibition->determine_ed50 end End determine_ed50->end

Caption: Workflow for Efficacy Study.
Acute Oral Toxicity Study in Rats (OECD 420 Guideline)

Objective: To determine the acute oral toxicity of this compound.

Materials:

  • Young adult nulliparous, non-pregnant female rats (8-12 weeks old)

  • This compound

  • Vehicle (e.g., water, corn oil)

  • Oral gavage needles

Procedure:

  • Fast the animals overnight prior to dosing.

  • Administer a single oral dose of this compound at a limit dose of 2000 mg/kg.

  • Observe the animals closely for the first few hours post-dosing and then daily for 14 days.

  • Record clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Record body weights on days 1, 3, 8, and 14.

  • At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.

Acute_Toxicity_Workflow start Start fast_animals Fast Rats Overnight start->fast_animals administer_dose Administer Single Oral Dose (2000 mg/kg) fast_animals->administer_dose observe_daily Daily Clinical Observation (14 days) administer_dose->observe_daily record_weights Record Body Weights observe_daily->record_weights necropsy Gross Necropsy (Day 14) record_weights->necropsy end End necropsy->end

Caption: Acute Oral Toxicity Workflow.
Safety Pharmacology: Cardiovascular Assessment in Anesthetized Dogs

Objective: To evaluate the potential effects of this compound on cardiovascular parameters.

Materials:

  • Beagle dogs

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Intravenous catheters

  • ECG recording system

  • Blood pressure monitoring system

Procedure:

  • Anesthetize the dogs and maintain a stable level of anesthesia.

  • Place intravenous catheters for drug administration and blood sampling.

  • Surgically implant transducers to measure arterial blood pressure and left ventricular pressure.

  • Record baseline cardiovascular parameters, including heart rate, blood pressure (systolic, diastolic, mean), and ECG.

  • Administer this compound intravenously at escalating doses.

  • Continuously monitor and record cardiovascular parameters during and after each dose administration.

  • Analyze the data for any significant changes from baseline.

CV_Safety_Workflow start Start anesthetize Anesthetize Dog start->anesthetize instrument Surgical Instrumentation for CV Monitoring anesthetize->instrument baseline Record Baseline CV Parameters instrument->baseline administer_drug Administer Bamifylline (i.v.) (Escalating Doses) baseline->administer_drug monitor Continuously Monitor CV Parameters administer_drug->monitor analyze Analyze Data for Significant Changes monitor->analyze end End analyze->end

Caption: Cardiovascular Safety Workflow.
Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after a single intravenous and oral dose.

Materials:

  • Male Wistar rats (with jugular vein cannulas)

  • This compound

  • Vehicle (for oral and i.v. administration)

  • Blood collection tubes (containing anticoagulant)

  • Analytical method for quantifying bamifylline in plasma (e.g., LC-MS/MS)

Procedure:

  • Divide the rats into two groups: intravenous (i.v.) and oral (p.o.) administration.

  • Fast the animals overnight before dosing.

  • Administer a single dose of this compound (e.g., 5 mg/kg i.v. and 10 mg/kg p.o.).

  • Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of bamifylline.

  • Use pharmacokinetic software to calculate parameters such as Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance, and volume of distribution.

PK_Workflow start Start group_animals Group Rats (i.v. and p.o.) start->group_animals fast_animals Fast Rats Overnight group_animals->fast_animals administer_dose Administer Single Dose (i.v. or p.o.) fast_animals->administer_dose collect_blood Collect Blood Samples at Time Points administer_dose->collect_blood process_samples Process Blood to Obtain Plasma collect_blood->process_samples analyze_plasma Analyze Plasma for Drug Concentration process_samples->analyze_plasma calculate_params Calculate Pharmacokinetic Parameters analyze_plasma->calculate_params end End calculate_params->end

Caption: Pharmacokinetic Study Workflow.

References

Bamifylline Hydrochloride: Applications and Protocols in Allergic Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bamifylline (B195402) hydrochloride, a methylxanthine derivative, presents a compelling case for investigation in the context of allergic asthma. Distinguished from its predecessor, theophylline (B1681296), by a bisubstitution, bamifylline hydrochloride exhibits a dual mechanism of action that addresses both the bronchoconstriction and inflammatory aspects central to allergic asthma pathophysiology. Its primary modes of action are the inhibition of phosphodiesterase type 4 (PDE4) and the antagonism of the adenosine (B11128) A1 receptor.

The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within airway smooth muscle cells. This elevation in cAMP triggers a cascade that results in the relaxation of these muscles, leading to bronchodilation and relief from airway obstruction. Beyond its bronchodilatory effects, the increased cAMP also confers anti-inflammatory properties by modulating the release of inflammatory mediators.

As a selective adenosine A1 receptor antagonist, this compound further contributes to bronchodilation by blocking adenosine-induced bronchoconstriction. This dual functionality suggests that bamifylline may offer a broader therapeutic window compared to agents with a single mechanism of action.

Preclinical and clinical studies have demonstrated the efficacy of this compound in mitigating allergic asthma responses. In vitro studies on sensitized guinea pig lungs have shown its ability to reduce the immunological release of key inflammatory mediators such as histamine (B1213489), thromboxane (B8750289) B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A). Furthermore, clinical trials in patients with allergic asthma have indicated that bamifylline possesses protective and curative effects against allergen-induced bronchospasm, comparable to theophylline, but with a potentially more favorable side-effect profile.

These characteristics make this compound a valuable tool for researchers investigating novel therapeutic strategies for allergic asthma. Its multifaceted mechanism of action provides a platform for studying the interplay between bronchodilation and anti-inflammatory pathways.

Data Presentation

Table 1: Comparative Effects of Bamifylline and Theophylline on Allergen-Induced Bronchospasm

This table summarizes the protective effects of intravenously administered bamifylline and theophylline on the liminal allergen dose (LAD) required to double airway resistance (Rap) in patients with allergic asthma.

TreatmentTime PointMean LAD (% of Control Value ± SD)
Bamifylline30 minutes920 ± 950
60 minutes830 ± 1000
Theophylline30 minutes750 ± 980
60 minutes700 ± 970

Data extracted from a double-blind, cross-over study in patients with allergic asthma to house dust. There was no significant difference between the two treatments.

Table 2: Curative Effects of Bamifylline and Theophylline on Allergen-Induced Bronchospasm

This table shows the reduction in airway resistance (Rap) after allergen provocation, followed by the administration of either bamifylline or theophylline.

TreatmentTime PointReduction in Rap (% ± SD)
Bamifylline30 minutes35 ± 17
60 minutes38 ± 25
Theophylline30 minutes48 ± 13
60 minutes48 ± 14

Data from the same study as Table 1. The differences in Rap reduction between bamifylline and theophylline were not statistically significant.

Table 3: Effect of Bamifylline on Immunological Release of Inflammatory Mediators from Guinea Pig Lungs

This table presents the dose-dependent reduction in the release of histamine, TXB2, and SRS-A from actively sensitized guinea pig lungs following an immunological challenge.

MediatorBamifylline Concentration (M)% Inhibition (Compared to Control)
Histamine1 x 10⁻⁵Dose-dependent reduction
1 x 10⁻⁴Dose-dependent reduction
1 x 10⁻³Significantly more potent than theophylline
TXB21 x 10⁻⁵Dose-dependent reduction
1 x 10⁻⁴Dose-dependent reduction
1 x 10⁻³1.6 times more potent than theophylline
SRS-A1 x 10⁻⁵Dose-dependent reduction
1 x 10⁻⁴Dose-dependent reduction
1 x 10⁻³1.5 times more potent than theophylline

Data derived from in vitro studies on actively sensitized guinea-pig lungs perfused in vitro. The study indicated that bamifylline was 2.7 times more potent than theophylline in reducing histamine release at the highest concentration.

Experimental Protocols

Protocol 1: Evaluation of Protective and Curative Effects on Allergen-Induced Bronchospasm in Humans

Objective: To assess the efficacy of this compound in preventing and reversing bronchospasm induced by a known allergen in human subjects with allergic asthma.

Methodology: Barometric Body Plethysmography

Materials:

  • Barometric body plethysmograph

  • Nebulizer for allergen delivery

  • Standardized house dust allergen solution

  • This compound for intravenous injection

  • Theophylline for intravenous injection (for comparative studies)

  • Saline solution (placebo)

  • Emergency resuscitation equipment

Procedure:

Part A: Assessment of Protective Effects

  • Baseline Measurement: Determine the basal liminal allergen dose (LAD) for each patient. This is the dose of allergen that causes a doubling of airway resistance (Rap), as measured by body plethysmography.

  • Drug Administration: Administer a slow intravenous injection of either this compound, theophylline, or placebo in a double-blind, cross-over design.

  • Post-treatment Allergen Challenge: At 30 and 60 minutes post-injection, re-challenge the patient with increasing doses of the allergen to determine the new LAD required to double Rap.

  • Data Analysis: Calculate the percentage increase in LAD compared to the baseline value for each treatment group.

Part B: Assessment of Curative Effects

  • Allergen Provocation: Administer the predetermined basal LAD of the house dust allergen to induce bronchospasm.

  • Rap Measurement: Immediately after the allergen challenge, measure the increased airway resistance (Rap).

  • Drug Administration: Administer a slow intravenous injection of either this compound or theophylline.

  • Post-treatment Rap Measurement: Measure the changes in Rap at 30 and 60 minutes following the drug administration.

  • Data Analysis: Calculate the percentage reduction in Rap from the post-allergen challenge value for each treatment.

Protocol 2: In Vitro Assessment of Anti-Inflammatory Effects on Isolated Perfused Guinea Pig Lungs

Objective: To determine the effect of this compound on the immunological release of inflammatory mediators from sensitized lung tissue.

Methodology: Isolated Perfused Lung System

Materials:

  • Actively sensitized guinea pigs (e.g., sensitized to ovalbumin)

  • Isolated lung perfusion apparatus

  • Krebs-Henseleit buffer

  • Ovalbumin (allergen for challenge)

  • This compound solutions (e.g., 1 x 10⁻⁵ M, 1 x 10⁻⁴ M, 1 x 10⁻³ M)

  • Theophylline solutions (for comparative studies)

  • Enzyme-linked immunosorbent assay (ELISA) kits for histamine, TXB2, and leukotrienes (for SRS-A)

  • Perfusate collection tubes

Procedure:

  • Sensitization: Actively sensitize guinea pigs to a specific allergen like ovalbumin according to established protocols.

  • Lung Isolation and Perfusion: Euthanize a sensitized guinea pig and carefully dissect the lungs. Cannulate the pulmonary artery and trachea and mount the lungs in the perfusion apparatus. Perfuse the lungs with Krebs-Henseleit buffer at a constant flow rate.

  • Stabilization: Allow the lung preparation to stabilize for a period (e.g., 20-30 minutes) while monitoring baseline parameters.

  • Drug Pre-treatment: Introduce this compound or theophylline at the desired concentrations into the perfusate for a set period before the allergen challenge.

  • Immunological Challenge: Introduce the allergen (ovalbumin) into the perfusate to trigger an anaphylactic reaction.

  • Perfusate Collection: Collect the lung effluent (perfusate) at specific time intervals before and after the allergen challenge.

  • Mediator Analysis: Quantify the concentrations of histamine, TXB2, and SRS-A (as LTD4-like material) in the collected perfusate samples using specific ELISA assays.

  • Data Analysis: Calculate the percentage inhibition of mediator release in the drug-treated groups compared to the control group (allergen challenge without drug treatment).

Visualizations

Signaling_Pathway_of_Bamifylline_Hydrochloride cluster_membrane Cell Membrane A1R Adenosine A1 Receptor AC_inactive Adenylate Cyclase (Inactive) A1R->AC_inactive Inhibits Activation AC_active Adenylate Cyclase (Active) AC_inactive->AC_active Activation cAMP cAMP AC_active->cAMP Converts PDE4 PDE4 AMP 5'-AMP PDE4->AMP Converts Bamifylline Bamifylline Hydrochloride Bamifylline->A1R Antagonizes Bamifylline->PDE4 Inhibits Adenosine Adenosine Adenosine->A1R Activates ATP ATP Bronchodilation Bronchodilation cAMP->Bronchodilation Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vivo cluster_prep Preparation Phase cluster_treatment Treatment & Challenge Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Phase Patient_Selection Select Patients with Allergic Asthma Baseline_LAD Determine Baseline Liminal Allergen Dose (LAD) Patient_Selection->Baseline_LAD Drug_Admin Administer Bamifylline HCl, Theophylline, or Placebo (IV) Baseline_LAD->Drug_Admin Allergen_Challenge Allergen Inhalation Challenge Drug_Admin->Allergen_Challenge Plethysmography Measure Airway Resistance (Rap) via Body Plethysmography Allergen_Challenge->Plethysmography Data_Analysis Calculate Change in LAD and Rap Reduction Plethysmography->Data_Analysis

Caption: In vivo experimental workflow.

Experimental_Workflow_In_Vitro cluster_prep_vitro Preparation Phase cluster_treatment_vitro Treatment & Challenge Phase cluster_measurement_vitro Measurement Phase cluster_analysis_vitro Data Analysis Phase Sensitization Sensitize Guinea Pigs to Allergen Lung_Isolation Isolate and Perfuse Lungs Sensitization->Lung_Isolation Drug_Pretreatment Pre-treat with Bamifylline HCl or Theophylline Lung_Isolation->Drug_Pretreatment Immunological_Challenge Challenge with Allergen Drug_Pretreatment->Immunological_Challenge Perfusate_Collection Collect Lung Perfusate Immunological_Challenge->Perfusate_Collection Mediator_Analysis Analyze Inflammatory Mediators (Histamine, TXB2, SRS-A) via ELISA Perfusate_Collection->Mediator_Analysis Data_Analysis_Vitro Calculate % Inhibition of Mediator Release Mediator_Analysis->Data_Analysis_Vitro

Caption: In vitro experimental workflow.

Application Notes and Protocols: Pharmacokinetic Modeling of Bamifylline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline (B195402) hydrochloride is a xanthine (B1682287) derivative used as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Unlike other xanthines like theophylline, bamifylline exhibits a dual mechanism of action, acting as both a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor.[1] This unique pharmacological profile contributes to its therapeutic effects, which include bronchodilation and anti-inflammatory properties.[2][3] Understanding the pharmacokinetic properties of bamifylline is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

These application notes provide a comprehensive overview of the pharmacokinetic modeling of bamifylline hydrochloride, including its mechanism of action, key pharmacokinetic parameters, and detailed protocols for its quantification in biological matrices.

Mechanism of Action

This compound exerts its therapeutic effects through two primary signaling pathways:

  • Adenosine A1 Receptor Antagonism: Bamifylline selectively blocks A1 adenosine receptors, which are involved in bronchoconstriction. By antagonizing these receptors, bamifylline promotes the relaxation of bronchial smooth muscles, leading to improved airflow.[4]

  • Phosphodiesterase (PDE) Inhibition: Bamifylline also acts as a non-selective inhibitor of phosphodiesterase enzymes.[1] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate a cascade of events that result in the relaxation of airway smooth muscles, further contributing to its bronchodilator effect.[2][3] The increase in cAMP also has anti-inflammatory effects by inhibiting the release of inflammatory mediators.[2]

Below is a diagram illustrating the signaling pathway of this compound.

Bamifylline_Mechanism cluster_cell Airway Smooth Muscle Cell cluster_adenosine cluster_pde Bami Bamifylline Hydrochloride A1R Adenosine A1 Receptor Bami->A1R Antagonizes PDE Phosphodiesterase (PDE) Bami->PDE Inhibits Constriction Bronchoconstriction A1R->Constriction Mediates Adenosine Adenosine Adenosine->A1R Binds AMP AMP PDE->AMP Degrades ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts cAMP->PDE Relaxation Bronchodilation & Anti-inflammatory Effects cAMP->Relaxation Promotes

Mechanism of Action of this compound

Pharmacokinetic Properties

This compound is rapidly absorbed after oral administration and possesses a large volume of distribution.[5] It is metabolized in the liver, and its metabolites are excreted primarily through the kidneys.[1]

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValueReference
Absorption
Time to Peak Plasma Concentration (Tmax)1 - 2 hours[5]
Distribution
Volume of Distribution (Vd)3 - 10 times larger than Theophylline[1]
Metabolism
Primary SiteLiver[1]
MetabolitesSeveral closely related compounds, sulpho- and glucurono-conjugates[1]
Elimination
Half-life (t1/2)1.5 - 2.0 hours[1]
Final Elimination Half-life17.5 hours[5]
Route of ExcretionPrimarily renal[1]

Note: The discrepancy in the reported half-life values may be due to different study designs or the measurement of parent drug versus metabolites.

Experimental Protocols for Quantification

Accurate quantification of bamifylline in biological samples is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed methods.

Protocol 1: Quantification of Bamifylline in Plasma using RP-HPLC

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of bamifylline in plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Centrifuge

  • Vortex mixer

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Column: Eclipse XDB C18 (4.6 mm i.d. x 250 mm, 5 µm particle size)

  • Mobile Phase: Methanol:Acetonitrile (70:30 v/v)

  • Flow Rate: 1.0 mL/minute

  • Detection Wavelength: 264 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Sample Preparation:

  • To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound.

  • Process the calibration standards using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of bamifylline in the unknown samples by interpolating their peak areas from the calibration curve.

Below is a workflow diagram for the RP-HPLC protocol.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma 1. Plasma Sample Collection Precipitate 2. Protein Precipitation (Acetonitrile) Plasma->Precipitate Vortex 3. Vortex Mix Precipitate->Vortex Centrifuge 4. Centrifugation Vortex->Centrifuge Supernatant 5. Supernatant Transfer Centrifuge->Supernatant Evaporate 6. Evaporation to Dryness Supernatant->Evaporate Reconstitute 7. Reconstitution in Mobile Phase Evaporate->Reconstitute Inject 8. Injection into HPLC Reconstitute->Inject Separate 9. Chromatographic Separation Inject->Separate Detect 10. UV Detection (264 nm) Separate->Detect Calibrate 11. Calibration Curve Generation Detect->Calibrate Quantify 12. Quantification of Bamifylline Calibrate->Quantify

RP-HPLC Workflow for Bamifylline Quantification
Protocol 2: Quantification of Bamifylline using HPTLC

This protocol outlines a High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of bamifylline.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (AR grade)

  • Toluene (AR grade)

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

  • HPTLC applicator

  • HPTLC scanner (densitometer)

  • Developing chamber

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates

  • Mobile Phase: Methanol:Toluene (2.5:7.5 v/v)

  • Application Volume: 10 µL

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase for 20 minutes.

  • Drying: Air-dried plates.

  • Detection: Densitometric scanning at 277 nm.

3. Sample Preparation:

  • Extract bamifylline from the biological matrix using a suitable solvent extraction method (e.g., liquid-liquid extraction with ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a known volume of methanol.

4. Calibration and Quantification:

  • Apply different volumes of the standard bamifylline solution to the HPTLC plate to obtain a range of concentrations.

  • Apply the prepared sample solutions to the same plate.

  • Develop the plate as described in the chromatographic conditions.

  • After development, scan the plate using a densitometer at 277 nm.

  • Prepare a calibration curve by plotting the peak area against the amount of bamifylline applied.

  • Determine the amount of bamifylline in the samples from the calibration curve.

Below is a workflow diagram for the HPTLC protocol.

HPTLC_Workflow cluster_prep_hptlc Sample & Plate Preparation cluster_application Chromatography cluster_detection_hptlc Detection & Quantification SamplePrep 1. Sample Extraction & Reconstitution Application 3. Sample & Standard Application SamplePrep->Application PlatePrep 2. HPTLC Plate Activation PlatePrep->Application Development 4. Chromatogram Development Application->Development Drying 5. Plate Drying Development->Drying Scanning 6. Densitometric Scanning (277 nm) Drying->Scanning Calibration 7. Calibration Curve Plotting Scanning->Calibration Quantification 8. Quantification Calibration->Quantification

HPTLC Workflow for Bamifylline Quantification

Conclusion

The provided application notes and protocols offer a framework for the pharmacokinetic modeling of this compound. The dual mechanism of action, involving both adenosine receptor antagonism and phosphodiesterase inhibition, highlights its unique pharmacological profile. The detailed pharmacokinetic parameters and analytical methods are essential for researchers and drug development professionals to conduct further studies, optimize dosing strategies, and ensure the safe and effective use of this important bronchodilator. Adherence to validated analytical protocols is critical for obtaining reliable and reproducible data in pharmacokinetic research.

References

Troubleshooting & Optimization

Technical Support Center: Bamifylline Hydrochloride Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of bamifylline (B195402) hydrochloride. The information is presented in a question-and-answer format to directly assist with experimental issues.

Section 1: Understanding Bamifylline and its Hydrochloride Salt

The primary challenge in formulating bamifylline often stems from a misunderstanding of the solubility characteristics of the free base versus its hydrochloride salt. While bamifylline hydrochloride is often qualitatively described as water-soluble, its solubility can be influenced by pH. The free base, bamifylline, is predicted to be poorly soluble in water. This distinction is critical for successful formulation development.

Physicochemical Properties

A clear understanding of the physicochemical properties of bamifylline and its hydrochloride salt is the first step in troubleshooting formulation issues.

PropertyBamifylline (Free Base)This compoundSource
Molecular Formula C₂₀H₂₇N₅O₃C₂₀H₂₈ClN₅O₃[1]
Molecular Weight 385.46 g/mol 421.92 g/mol [1]
pKa (Strongest Basic) 8.78.7[2]
Predicted Water Solubility Likely poor1.79 mg/mL[2]
Qualitative Water Solubility Not specifiedFreely soluble in water and methanol (B129727)[3]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems that may arise during the experimental process.

FAQ 1: Solubility and Dissolution Issues

Question: I'm having trouble dissolving this compound in water. The literature says it's soluble, but I'm observing incomplete dissolution. What could be the issue?

Answer: This is a common point of confusion. Here’s a troubleshooting guide:

  • Confirm the Salt Form: Ensure you are using this compound, not the bamifylline free base. The free base is expected to have low water solubility.

  • pH of the Medium: Bamifylline is a weak base with a pKa of 8.7[2]. In neutral or alkaline media (pH > pKa), the hydrochloride salt can convert to the less soluble free base, leading to precipitation or incomplete dissolution.

    • Troubleshooting Step: Measure the pH of your dissolution medium. If it is neutral or alkaline, consider using a buffer in the acidic pH range (e.g., pH 4.5) to maintain the ionized, more soluble form of the drug.

  • Common Ion Effect: If your formulation includes other chloride salts, it could slightly decrease the solubility of this compound due to the common ion effect. This is usually a minor effect but can be a contributing factor.

  • Temperature: Ensure the dissolution medium is at the specified temperature, as solubility is temperature-dependent. Standard dissolution studies are typically conducted at 37°C ± 0.5°C.

Question: What is the best solvent for preparing a stock solution of this compound for analytical testing?

Answer: Based on available literature, the following solvents are suitable for preparing stock solutions:

  • Water: Several studies report using triple distilled or HPLC-grade water to prepare stock solutions of this compound[4]. This is a good starting point for aqueous-based analytical methods.

  • Methanol: Methanol is also reported as a solvent in which this compound is freely soluble[3].

  • Methanol/Water or Acetonitrile (B52724)/Water Mixtures: For reverse-phase HPLC methods, mixtures of methanol and water or acetonitrile and water are commonly used as the mobile phase and for sample preparation[4][5].

Experimental Workflow for Solubility Troubleshooting

Caption: Troubleshooting workflow for incomplete dissolution of this compound.

FAQ 2: Formulation and Excipient Compatibility

Question: I am developing a tablet formulation of this compound and am unsure about excipient compatibility. Are there any known issues?

Answer: While specific drug-excipient compatibility studies for this compound are not widely published, general guidance for xanthine (B1682287) derivatives and weakly basic drugs can be applied.

  • pH-Modifying Excipients: Avoid alkaline excipients that could raise the micro-environmental pH within the dosage form, potentially causing the conversion of the hydrochloride salt to the less soluble free base upon dissolution.

  • Commonly Used Excipients: Standard excipients used in tablet formulations are generally expected to be compatible. However, it is crucial to conduct your own compatibility studies.

  • Forced Degradation Studies: Forced degradation studies on this compound have shown it to be relatively stable under acidic, thermal, UV, and moist conditions[6]. This suggests good stability during manufacturing processes like wet granulation and drying.

Recommended Excipient Compatibility Study Protocol:

  • Binary Mixtures: Prepare binary mixtures of this compound with each proposed excipient (e.g., in a 1:1 ratio).

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analysis: Analyze the stressed samples at regular intervals using a stability-indicating HPLC method. Look for the appearance of new degradation peaks or a significant decrease in the peak area of the parent drug.

  • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to detect potential physical interactions (e.g., melting point depression).

Logical Relationship for Excipient Selection

Excipient_Selection Start Start Excipient Selection Review Review Physicochemical Properties (Weak Base, pKa=8.7) Start->Review AvoidAlkaline Avoid Alkaline Excipients (e.g., Magnesium Stearate in high concentration) Review->AvoidAlkaline SelectNeutralAcidic Select Neutral or Acidic Excipients Review->SelectNeutralAcidic PerformCompatibility Perform Drug-Excipient Compatibility Studies (DSC, HPLC) AvoidAlkaline->PerformCompatibility SelectNeutralAcidic->PerformCompatibility Finalize Finalize Excipient List PerformCompatibility->Finalize

Caption: Logical workflow for selecting compatible excipients for this compound formulation.

FAQ 3: Dissolution Method Development

Question: What are the recommended starting conditions for developing a dissolution method for this compound tablets?

Answer: For a weakly basic drug like this compound, it is important to test the dissolution in media of different pH values, as recommended by regulatory guidelines.

Recommended Dissolution Test Conditions (based on ICH guidelines):

ParameterRecommended ConditionRationale
Apparatus USP Apparatus 2 (Paddle)Commonly used for tablets.
Paddle Speed 50 or 75 rpmStandard speeds to avoid coning.
Temperature 37 ± 0.5 °CSimulates body temperature.
Dissolution Media 900 mL of:- 0.1 N HCl (pH 1.2)- Acetate (B1210297) buffer (pH 4.5)- Phosphate (B84403) buffer (pH 6.8)To assess dissolution across the physiological pH range of the GI tract.
Sampling Times 10, 15, 20, 30, 45, 60 minutesTo generate a dissolution profile.
Analytical Method UV-Vis Spectrophotometry or HPLCTo quantify the amount of dissolved drug.

Troubleshooting Dissolution Failures:

  • Low Dissolution in pH 6.8 Buffer: This is a common issue for weakly basic drugs. If the dissolution is slow or incomplete at this pH, it is likely due to the conversion of the drug to its poorly soluble free base. This may indicate a need for formulation optimization to maintain a favorable micro-environmental pH.

  • High Variability: High variability between vessels can be due to several factors:

    • Coning: A mound of undissolved powder at the bottom of the vessel. This can be mitigated by increasing the paddle speed or using a different apparatus.

    • Tablet Integrity: Issues with tablet hardness or disintegration.

    • Excipient Effects: Some excipients may form gels that impede dissolution.

Section 3: Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

This protocol is designed to experimentally determine the aqueous solubility of bamifylline (free base or hydrochloride salt) at different pH values.

Materials:

  • This compound or bamifylline free base

  • Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

  • Shake-flask apparatus or orbital shaker with temperature control

  • Calibrated pH meter

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Validated HPLC or UV-Vis spectrophotometric method for quantification

Procedure:

  • Add an excess amount of the bamifylline compound to separate flasks, each containing a known volume of one of the buffer solutions. The excess solid should be visible.

  • Seal the flasks and place them in a shaker bath set to 37°C.

  • Agitate the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each flask.

  • Immediately filter the aliquot through a syringe filter to remove any undissolved solids.

  • Dilute the filtrate as necessary with the appropriate mobile phase or buffer.

  • Quantify the concentration of the dissolved drug using a validated analytical method.

  • Measure the pH of the remaining supernatant in each flask to confirm the final pH.

Protocol 2: Standard Dissolution Test for Tablets

This protocol outlines a standard procedure for dissolution testing of this compound tablets.

Materials and Equipment:

  • USP-compliant dissolution apparatus (Apparatus 2 - Paddle)

  • Dissolution media (0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)

  • This compound tablets

  • Validated analytical method (HPLC or UV-Vis)

Procedure:

  • Prepare 900 mL of the desired dissolution medium and place it in each vessel of the dissolution apparatus.

  • Allow the medium to equilibrate to 37 ± 0.5°C.

  • Set the paddle speed to 50 rpm.

  • Carefully drop one tablet into each vessel.

  • Start the timer and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 10, 15, 20, 30, 45, 60 minutes).

  • Immediately filter each sample through a 0.45 µm filter.

  • Analyze the samples to determine the concentration of dissolved this compound.

  • Calculate the percentage of the labeled amount of drug dissolved at each time point.

This technical support center provides a foundational guide for researchers working with this compound. For further specific issues, detailed characterization of your active pharmaceutical ingredient and formulation is always recommended.

References

Technical Support Center: Analysis of Bamifylline Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of the High-Performance Liquid Chromatography (HPLC) mobile phase for Bamifylline hydrochloride analysis.

Troubleshooting Guide

Encountering issues during your HPLC analysis of this compound? This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization of this compound, leading to peak tailing.1. Adjust mobile phase pH: Use a buffer to control the pH. A study suggests using a mobile phase of methanol-water with 0.5% triethylamine (B128534) and adjusting the pH to 7 with ortho-phosphoric acid for better peak symmetry.[1]
2. Column overload: Injecting too concentrated a sample can lead to peak distortion.2. Dilute the sample: Ensure the concentration is within the linear range of the method (e.g., 2-10 µg/mL or 10-150 µg/mL have been reported).[1][2][3]
3. Active sites on the column: Residual silanol (B1196071) groups on the silica-based column can interact with the analyte.3. Use an end-capped column or a different column chemistry: An Inertsil ODS-3V column or an Eclipse XDB C18 column have been used successfully.[1][2] Consider using a column with low silanol activity.[4]
Inconsistent Retention Times 1. Mobile phase composition drift: The ratio of organic solvent to aqueous phase may change over time due to evaporation.1. Prepare fresh mobile phase daily: Ensure the mobile phase is well-mixed and degassed.
2. Fluctuation in column temperature: Temperature variations can affect retention time.2. Use a column oven: Maintain a constant column temperature for reproducible results.
3. Pump issues: Inconsistent flow rate from the HPLC pump.3. Check pump performance: Ensure the pump is delivering a stable flow rate. Check for leaks and perform necessary maintenance.
Low Signal Intensity/Sensitivity 1. Suboptimal detection wavelength: The chosen wavelength may not be the absorbance maximum for this compound.1. Optimize detection wavelength: The reported absorbance maxima for this compound are around 263 nm, 264 nm, and 277 nm.[1][2][5] Scan the UV spectrum of your standard to determine the optimal wavelength.
2. Low sample concentration: The amount of analyte injected is too low.2. Increase sample concentration: Ensure the concentration is appropriate for the detector's sensitivity. The limit of detection (LOD) has been reported to be as low as 0.34 µg/mL.[1][3]
High Backpressure 1. Blockage in the system: Frit blockage in the column or tubing.1. Filter samples and mobile phase: Use a 0.45 µm filter for the mobile phase and sample solutions to remove particulates.[5]
2. Column contamination: Accumulation of particulate matter or strongly retained compounds on the column.2. Wash the column: Follow the column manufacturer's instructions for washing and regeneration.
3. Mobile phase viscosity: A highly viscous mobile phase can lead to high pressure.3. Adjust mobile phase composition: Consider using a less viscous organic modifier if chromatographically acceptable.

Experimental Protocols

Below is a detailed methodology for a validated RP-HPLC method for the analysis of this compound.

Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).[2][5]

  • Tablet Sample Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 50 mL of mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 µm nylon filter.[5] Further dilute to a suitable concentration for analysis.

Chromatographic Conditions
Parameter Condition 1 Condition 2 Condition 3
Column Eclipse XDB C18 (4.6 mm i.d. x 250 mm, 5 µm)[2][5]Inertsil ODS-3V (4.6 mm i.d. x 150 mm, 5 µm)[1]C8 (4.6 mm i.d. x 100 mm, 5 µm)[6]
Mobile Phase Methanol (B129727): Acetonitrile (B52724) (70:30 v/v)[2]Methanol: Water (containing 0.5% triethylamine, pH 7 with OPA) (60:40 v/v)[1]Methanol: Water (80:20 v/v)[6]
Flow Rate 1.0 mL/min[2]1.5 mL/min[1]0.8 mL/min[6]
Detection Wavelength 264 nm[2]277 nm[1]273 nm[6]
Injection Volume 20 µLNot SpecifiedNot Specified
Column Temperature AmbientNot SpecifiedNot Specified

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase used for this compound analysis?

A1: The most commonly reported stationary phase for the analysis of this compound is a C18 (octadecylsilyl) column.[1][2][5] C8 columns have also been successfully used.[6]

Q2: How do I choose the organic modifier for the mobile phase?

A2: Both methanol and acetonitrile are suitable organic modifiers for the analysis of this compound.[2][5] The choice and ratio will affect the retention time and selectivity. A simple mobile phase of methanol and acetonitrile (e.g., 70:30 v/v) has been shown to be effective.[2] Another approach involves using a mixture of methanol and water.[1][6]

Q3: Is it necessary to use a buffer in the mobile phase?

A3: While some methods use a simple mixture of organic solvents, incorporating a buffer to control the pH can significantly improve peak shape.[2][5][6] For example, a mobile phase containing triethylamine adjusted to pH 7 with ortho-phosphoric acid has been used to achieve better peak symmetry.[1]

Q4: What are the typical validation parameters I should assess for my HPLC method?

A4: According to ICH Q2(R1) guidelines, the method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2][6] Robustness of the method should also be evaluated by making small, deliberate changes to method parameters like mobile phase composition and flow rate.[5]

Q5: What is a typical retention time for this compound?

A5: The retention time will vary depending on the specific chromatographic conditions. Reported retention times are in the range of 2.9 to 3.5 minutes.[5]

Workflow for HPLC Mobile Phase Optimization

HPLC_Optimization start Start: Define Analytical Target Profile select_column Select Column (e.g., C18, C8) start->select_column initial_mobile_phase Select Initial Mobile Phase (e.g., Methanol/Water or Methanol/Acetonitrile) select_column->initial_mobile_phase initial_run Perform Initial Run initial_mobile_phase->initial_run evaluate_peak Evaluate Peak Shape, Retention Time, and Resolution initial_run->evaluate_peak adjust_organic Adjust Organic Solvent Ratio evaluate_peak->adjust_organic Suboptimal Retention adjust_ph Adjust pH with Buffer evaluate_peak->adjust_ph Poor Peak Shape system_suitability Perform System Suitability Test (SST) evaluate_peak->system_suitability Acceptable adjust_organic->initial_run adjust_ph->initial_run optimize_flow Optimize Flow Rate optimize_flow->initial_run check_sst SST Criteria Met? system_suitability->check_sst check_sst->optimize_flow No validate_method Validate Method (ICH Guidelines) check_sst->validate_method Yes end End: Optimized Method validate_method->end

Caption: Workflow for optimizing the HPLC mobile phase for this compound analysis.

References

Troubleshooting peak tailing in Bamifylline hydrochloride chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Bamifylline hydrochloride, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing in the chromatography of this compound, a basic compound, is often a result of secondary interactions between the analyte and the stationary phase.[1][2] The primary causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine groups of this compound, leading to peak tailing.[1][2][3] These interactions are more pronounced at mid-range pH levels.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in asymmetrical peaks.[3]

  • Column Overload: Injecting too high a concentration of the sample can saturate the column, causing peak distortion, including tailing.[4][5]

  • Column Degradation or Contamination: An old or contaminated column can lose its efficiency, leading to poor peak shapes.[4] Blockages at the column inlet frit can also cause tailing.[6]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-bore tubing, and loose fittings, can increase dead volume and contribute to peak tailing.[3][7]

Q2: How can I reduce peak tailing by modifying the mobile phase?

Optimizing the mobile phase is a critical step in mitigating peak tailing for basic compounds like this compound.

  • Adjusting pH: Lowering the mobile phase pH to around 3.0 or below helps to protonate the residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte.[7][8]

  • Using Buffers: Incorporating a buffer (e.g., phosphate (B84403) or acetate) in the mobile phase helps to maintain a consistent pH and can mask silanol interactions.[5][7] For LC-UV applications, increasing the buffer concentration from 10 mM to 25 mM at a neutral pH can also reduce tailing by increasing the ionic strength.[7]

  • Adding Mobile Phase Modifiers: For basic compounds, adding a small amount of a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase can help to block the active silanol sites and improve peak symmetry.[9]

Q3: What type of HPLC column is recommended for the analysis of this compound to avoid peak tailing?

The choice of column is crucial for achieving symmetrical peaks.

  • End-Capped Columns: Use columns that are "end-capped," where the residual silanol groups are chemically deactivated.[1][7] This significantly reduces the potential for secondary interactions with basic analytes.

  • Base-Deactivated Columns: Modern columns are often specifically designed for the analysis of basic compounds and are referred to as "base-deactivated."[7]

  • Column Chemistry: Consider using stationary phases other than C18 if tailing persists. Polar-embedded or polar-endcapped phases can offer better peak shapes for polar and ionizable compounds.[4]

Q4: My this compound peak is still tailing after optimizing the mobile phase and using an appropriate column. What else can I check?

If peak tailing continues, consider the following instrumental and sample-related factors:

  • Sample Concentration and Injection Volume: To check for mass overload, try diluting your sample and re-injecting.[5][7] If the peak shape improves, you may need to adjust your sample concentration or injection volume.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[4] Injecting a sample in a much stronger solvent can cause peak distortion.

  • System Dead Volume: Minimize extra-column volume by using shorter, narrower internal diameter tubing (e.g., 0.005") and ensuring all fittings are secure.[3][7]

  • Guard Column: A contaminated or obstructed guard cartridge can cause peak tailing. Try replacing it.[10]

  • Column Contamination/Blockage: If all peaks in your chromatogram are tailing, it could indicate a blockage on the column inlet frit.[6] Try backflushing the column or, if necessary, replacing it.

Experimental Protocols

Below are examples of experimental conditions that have been used for the analysis of this compound.

Method 1: RP-HPLC with Methanol and Acetonitrile

  • Column: C18

  • Mobile Phase: Methanol: Acetonitrile (90:10 v/v)[11]

  • Flow Rate: 1 mL/minute[11]

  • Detection: UV at 263 nm[11]

  • Retention Time: Approximately 2.913 minutes[11]

Method 2: Stability-Indicating RP-HPLC

  • Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm)[12]

  • Mobile Phase: Methanol:Water (containing 0.5% triethylamine, pH adjusted to 7 with OPA) (60:40 v/v)[12]

  • Flow Rate: 1.5 mL/min[12]

  • Detection: UV at 277 nm[12]

Data Presentation

The following tables summarize key quantitative data from published methods for this compound analysis.

Table 1: System Suitability Parameters

ParameterMethod 1[11]Acceptance Criteria
Tailing Factor1.112NMT 1.5
Theoretical Plates12,215NLT 3000
Retention Time (min)2.913-

Table 2: Method Validation Parameters

ParameterMethod 1[11][13]Method 2[12]
Linearity Range (µg/mL)2-1010-150
Correlation Coefficient (r²)0.99960.999
Limit of Detection (LOD) (µg/mL)0.48250.34
Limit of Quantitation (LOQ) (µg/mL)1.46211.04
Recovery (%)99.6 - 99.8-

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound chromatography.

TroubleshootingWorkflow start Peak Tailing Observed (Tailing Factor > 1.2) check_column Is the correct column chemistry being used? (e.g., End-capped, Base-deactivated) start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution_column Select an appropriate column (e.g., modern end-capped C18) check_column->solution_column No check_sample Are sample parameters appropriate? check_mobile_phase->check_sample Yes solution_ph Adjust mobile phase pH (e.g., pH < 3) check_mobile_phase->solution_ph No (pH) solution_modifier Add a mobile phase modifier (e.g., 0.1% Triethylamine) check_mobile_phase->solution_modifier No (Modifier) solution_buffer Increase buffer concentration check_mobile_phase->solution_buffer No (Buffer) check_system Are there any system issues? check_sample->check_system Yes solution_sample_conc Dilute sample or reduce injection volume check_sample->solution_sample_conc No (Concentration) solution_sample_solvent Match sample solvent to mobile phase check_sample->solution_sample_solvent No (Solvent) solution_dead_volume Minimize dead volume (check tubing and fittings) check_system->solution_dead_volume No (Dead Volume) solution_column_maint Flush or replace column/ guard column check_system->solution_column_maint No (Column Health)

Fig. 1: Troubleshooting workflow for peak tailing.

References

Bamifylline Hydrochloride Stability-Indicating Assay: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting a stability-indicating assay for Bamifylline hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method (SIAM) and why is it important for this compound?

A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients.[1][2] It is crucial during drug development to understand how the drug substance's quality changes over time under the influence of various environmental factors such as light, heat, and humidity. This helps in determining the intrinsic stability of the molecule, establishing degradation pathways, and supporting the suitability of the proposed analytical procedures.[1][2]

Q2: What are the typical stress conditions applied in a forced degradation study for this compound?

Forced degradation, or stress testing, is essential to demonstrate the specificity of the stability-indicating method.[1][2] Typical stress conditions for this compound include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature. This compound has been shown to be particularly susceptible to degradation under alkaline conditions.[2][3]

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 100°C).

  • Photolytic Degradation: Exposing the drug substance to UV light.[2]

  • Moisture Degradation: Exposing the drug substance to high humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).[2]

Q3: What type of analytical technique is most suitable for a stability-indicating assay of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable technique for developing a stability-indicating assay for this compound.[1][4][5] This is due to its high resolution, sensitivity, and specificity in separating the parent drug from its potential degradation products.

Q4: What are the key validation parameters for a stability-indicating HPLC method according to ICH guidelines?

According to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for a stability-indicating HPLC method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4][5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

Experimental Protocols & Data

Recommended HPLC Method Parameters

Several RP-HPLC methods have been successfully developed for the stability-indicating assay of this compound. Below is a summary of typical chromatographic conditions. Researchers should optimize these conditions for their specific instrumentation and requirements.

ParameterCondition 1Condition 2Condition 3
Column Eclipse XDB C18 (4.6 x 250 mm, 5 µm)[4]Inertsil ODS-3V (4.6 x 150 mm, 5 µm)[2]C8 (4.6 x 100 mm, 5 µm)[7]
Mobile Phase Methanol (B129727): Acetonitrile (70:30 v/v)[4]Methanol: Water (0.5% Triethylamine, pH 7 with OPA) (60:40 v/v)[2]Methanol: Water (80:20 v/v)[7]
Flow Rate 1.0 mL/min[4]1.5 mL/min[2]0.8 mL/min[7]
Detection Wavelength 264 nm[4]277 nm[2]273 nm[7]
Retention Time ~2.9 min[5][6]~5.0 min[2]Not specified
Forced Degradation Experimental Protocol

The following protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 100 µg/mL.[7]

  • Acid Degradation: Mix 5 mL of the stock solution with 1 mL of 1 M HCl. Heat the solution in a water bath at 60°C for one hour. After cooling to room temperature, neutralize the solution with 1 mL of 1 M NaOH and dilute to a final concentration of 50 µg/mL with methanol.[7]

  • Alkali Degradation: Mix a portion of the stock solution with 0.1 M NaOH and heat. One study noted significant degradation under these conditions, with a degradation product appearing at a retention time of approximately 2.1 minutes.[2][3] Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide. A degradation product was also observed at a retention time of about 2.1 minutes under these conditions.[2][3]

  • Thermal Degradation: Heat the solid drug powder at 100°C for 48 hours.[2] Prepare a solution of the heat-treated powder for analysis.

  • Photolytic Degradation: Expose the solid drug powder to UV light for 72 hours.[2] Prepare a solution of the exposed powder for analysis.

  • Moist Degradation: Expose the solid drug powder to 40°C and 75% relative humidity for 48 hours.[2] Prepare a solution of the exposed powder for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.

Summary of Forced Degradation Results

The following table summarizes the typical degradation behavior of this compound under various stress conditions as reported in the literature.

Stress ConditionReagent/ConditionObservation% Recovery (approx.)
Acid Hydrolysis0.1 M HClInsignificant degradation.[2][3]>95%
Alkaline Hydrolysis0.1 M NaOHSignificant degradation with the appearance of a degradation product at ~2.1 min.[2][3]86.10%[2]
Oxidative Degradation3% H₂O₂Significant degradation with the appearance of a degradation product at ~2.1 min.[2][3]85.97%[2]
Thermal Degradation100°C for 48hInsignificant degradation.[2]>95%
Photolytic DegradationUV light for 72hInsignificant degradation.[2]>95%
Moisture Degradation40°C / 75% RH for 48hInsignificant degradation.[2]>95%

Troubleshooting Guide

Q5: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. Here are the likely causes and solutions:

  • Secondary Interactions: Basic compounds like this compound can interact with acidic residual silanol (B1196071) groups on the silica-based column packing, leading to tailing.

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups. Alternatively, add a competing base, such as 0.1% triethylamine, to the mobile phase to block the active sites.[8]

  • Column Overload: Injecting too much sample onto the column can cause peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.[8]

  • Column Degradation or Contamination: The column's performance can deteriorate over time, or the inlet frit can become partially blocked.

    • Solution: Flush the column with a strong solvent. If performance doesn't improve, replace the column. Using a guard column can help extend the life of your analytical column.[9]

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[8]

Q6: I am not getting good resolution between the this compound peak and a degradation product. What should I do?

Poor resolution can compromise the accuracy of your quantitation. Here are some steps to improve it:

  • Optimize Mobile Phase Composition: Small changes in the organic-to-aqueous ratio of your mobile phase can significantly impact resolution. Try systematically varying the percentage of the organic solvent.

  • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and may improve the separation.

  • Adjust the pH: Modifying the pH of the mobile phase can alter the ionization state of this compound and its degradants, which can improve resolution.

  • Reduce the Flow Rate: A lower flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Use a More Efficient Column: A column with a smaller particle size (e.g., sub-2 µm) or a longer length will provide higher efficiency and better resolving power.

Q7: My retention times are shifting from one injection to the next. What could be the problem?

Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.

  • Mobile Phase Preparation: If the mobile phase is prepared fresh daily, ensure the composition is consistent. If the mobile phase is a mixture of solvents, ensure they are well-mixed and degassed.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.

  • Pump Issues: Inconsistent flow from the HPLC pump can cause retention time shifts. Check for leaks and ensure the pump is properly primed and functioning correctly.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Evaluation stock Prepare Bamifylline HCl Stock Solution stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress control Prepare Unstressed Control Sample stock->control analysis Analyze Stressed & Control Samples stress->analysis control->analysis method_dev Develop & Optimize HPLC Method validation Validate Method (ICH Guidelines) method_dev->validation validation->analysis peak_purity Assess Peak Purity analysis->peak_purity quantify Quantify Degradation peak_purity->quantify report Generate Stability Report quantify->report

Caption: Experimental workflow for this compound SIAM development.

troubleshooting_flowchart start Chromatographic Issue Encountered q_peak_shape Is the peak shape poor? (e.g., tailing, fronting) start->q_peak_shape q_resolution Is the resolution between peaks inadequate? q_peak_shape->q_resolution No sol_tailing Check for: - Secondary Interactions (pH, modifier) - Column Overload - Column Degradation - Injection Solvent Mismatch q_peak_shape->sol_tailing Yes q_retention Are retention times shifting? q_resolution->q_retention No sol_resolution Optimize: - Mobile Phase Composition - Flow Rate - Column (length, particle size) q_resolution->sol_resolution Yes sol_retention Verify: - Column Equilibration - Mobile Phase Preparation - Column Temperature - Pump Performance q_retention->sol_retention Yes end Problem Resolved q_retention->end No sol_tailing->end sol_resolution->end sol_retention->end

Caption: Troubleshooting flowchart for common HPLC issues.

degradation_pathway cluster_stress Forced Degradation Conditions Bami This compound (Parent Drug) Acid Acidic (e.g., 0.1M HCl) Bami->Acid Alkali Alkaline (e.g., 0.1M NaOH) Bami->Alkali Oxidative Oxidative (e.g., 3% H2O2) Bami->Oxidative Thermal Thermal (e.g., 100°C) Bami->Thermal Photo Photolytic (UV Light) Bami->Photo No_Deg No Significant Degradation Acid->No_Deg Deg_Alkali Degradation Product(s) (Significant) Alkali->Deg_Alkali Deg_Oxidative Degradation Product(s) (Significant) Oxidative->Deg_Oxidative Thermal->No_Deg Photo->No_Deg

References

Technical Support Center: Forced Degradation Studies of Bamifylline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for conducting forced degradation studies on Bamifylline hydrochloride. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of performing forced degradation studies on this compound?

A1: Forced degradation studies, or stress testing, are conducted to identify the potential degradation products of this compound under more severe conditions than those used in accelerated stability testing.[1] The primary objectives are to elucidate the intrinsic stability of the drug molecule, establish its degradation pathways, and develop a stability-indicating analytical method that can separate the drug from its degradation products.[1] This is a critical requirement of regulatory bodies like the ICH.[2]

Q2: What are the typical stress conditions applied to this compound?

A2: this compound is typically subjected to a range of stress conditions including acid hydrolysis, alkaline hydrolysis, oxidative degradation, thermal stress, and photolytic stress to assess its stability.[3][4]

Q3: Which analytical method is most suitable for analyzing the stressed samples of this compound?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique.[5] This method should be capable of separating the intact this compound from all potential degradation products, ensuring that the assay is specific and accurate.[6] The method must be validated according to ICH Q2(R1) guidelines.[7]

Q4: How much degradation should I aim for during the study?

A4: While specific guidelines vary, a target degradation of 20-80% is often suggested to ensure that the analytical method is challenged and potential degradants are formed at detectable levels.[8] However, some studies on this compound have reported insignificant degradation under certain conditions.[9] If significant degradation is not observed, the stress conditions may need to be intensified.

Q5: What initial drug concentration is recommended for these studies?

A5: It is generally recommended to start forced degradation studies with a drug concentration of about 1 mg/mL.[1] This concentration is typically sufficient to detect even minor degradation products.[1]

Troubleshooting Guides

Issue 1: No significant degradation is observed after applying stress conditions.

  • Possible Cause: The stress conditions (e.g., acid/base concentration, temperature, duration) may not be stringent enough for the this compound molecule, which has shown robustness in some studies.[9]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1M HCl or NaOH, consider increasing the concentration incrementally towards 1.0M or even higher (e.g., 5M HCl was used in one study).[1][3]

    • Increase Temperature: If studies are conducted at room temperature, increase the temperature to 50-60°C, or up to 80°C for hydrolytic studies.[3][10] For thermal studies, temperatures of 100°C have been applied.[3]

    • Extend Exposure Time: Increase the duration of the stress exposure. Hydrolytic studies can be run for several hours, while thermal and photolytic studies can extend over several days.[3][10]

    • Verify Reagent Strength: Ensure that the acidic, basic, and oxidative reagents are of the appropriate concentration and have not degraded.

Issue 2: The HPLC chromatogram shows poor resolution between the parent drug peak and degradation products.

  • Possible Cause: The chromatographic conditions are not optimized to separate structurally similar compounds.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. Trying different solvent ratios can significantly impact resolution.[3]

    • Adjust Mobile Phase pH: Change the pH of the aqueous component of the mobile phase. For this compound, a mobile phase with a pH of 7 has been used successfully.[3][4]

    • Change Flow Rate: Lowering the flow rate can sometimes improve the separation efficiency. Successful separations have been achieved at flow rates between 0.8 mL/min and 1.5 mL/min.[3][11]

    • Select a Different Column: If modifications are unsuccessful, try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to alter the separation selectivity.[11]

Issue 3: Extraneous peaks appear in the chromatogram, unrelated to the drug or its degradants.

  • Possible Cause: Contamination from solvents, glassware, excipients (if using a formulation), or the degradation of the mobile phase itself.

  • Troubleshooting Steps:

    • Run a Blank: Inject a blank sample (diluent or mobile phase) to check for solvent-related peaks.

    • Check Excipient Interference: If using a drug product, analyze a placebo sample subjected to the same stress conditions to identify any peaks originating from excipients.[3]

    • Use High-Purity Solvents: Ensure that all solvents and reagents are of HPLC grade or higher.[7]

    • Prepare Fresh Mobile Phase: Some mobile phase buffers can degrade over time. Prepare fresh solutions daily.

Data Presentation

The following table summarizes the stability profile of this compound under various forced degradation conditions as reported in the literature.

Stress ConditionReagents and ConditionsObservation% Assay of Active DrugReference
Acid Hydrolysis 5 M HCl at 80°C for 3 hrsDegradation observed92.14[3][4]
Alkaline Hydrolysis 0.5 M NaOH at 80°C for 3 hrsDegradation observed90.58[3][4]
Oxidative Degradation 30% H₂O₂ at 80°C for 3 hrsDegradation observed91.25[3][4]
Thermal Degradation Dry heat at 100°C for 48 hrsDrug is stable98.71[3][4]
Photolytic Degradation Exposure to UV light for 48 hrsDrug is stable98.24[3][4]
Moisture Degradation Exposure to 90% RH for 48 hrsDrug is stable99.12[3][4]

Experimental Protocols

1. Acid Hydrolysis

  • Accurately weigh 50 mg of this compound and transfer to a 100 mL volumetric flask.[3]

  • Add 5 mL of water to dissolve the drug, followed by 5 mL of 5 M hydrochloric acid (HCl).[3]

  • Keep the flask in a water bath maintained at 80°C for 3 hours.[3]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 5 M sodium hydroxide (B78521) (NaOH) and dilute to the final volume with water.[3]

  • Filter the sample through a 0.45 µm filter before injecting it into the HPLC system.[3]

2. Alkaline Hydrolysis

  • Follow the same initial sample preparation as in acid hydrolysis.

  • Add 5 mL of 0.5 M sodium hydroxide (NaOH) to the dissolved drug.

  • Keep the flask in a water bath at 80°C for 3 hours.

  • Cool the solution to room temperature.

  • Neutralize with 0.5 M HCl and dilute to the final volume with water.

  • Filter the sample before HPLC analysis.

3. Oxidative Degradation

  • Follow the same initial sample preparation.

  • Add 5 mL of 30% (v/v) hydrogen peroxide (H₂O₂).

  • Keep the flask in a water bath at 80°C for 3 hours.

  • Cool, dilute to the final volume with water, and filter before analysis.

4. Thermal Degradation

  • Place the powdered drug sample in a petri dish and expose it to dry heat in an oven maintained at 100°C for 48 hours.[3]

  • After exposure, allow the sample to cool.

  • Weigh an appropriate amount of the stressed powder, dissolve it in the mobile phase or a suitable solvent, and dilute to the target concentration for HPLC analysis.[3]

5. Photolytic Degradation

  • Expose the powdered drug sample to UV light (in a UV chamber) for 48 hours.[3]

  • Prepare a solution of the exposed sample at the target concentration for HPLC analysis.

Visualizations

The following diagrams illustrate the experimental workflow and logical processes involved in forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome Prep Prepare Bamifylline HCl Stock Solution (e.g., 1mg/mL) Acid Acid Hydrolysis (HCl, Heat) Prep->Acid Alkali Alkaline Hydrolysis (NaOH, Heat) Prep->Alkali Oxidative Oxidation (H2O2, Heat) Prep->Oxidative Thermal Thermal (Dry Heat) Prep->Thermal Photo Photolytic (UV/Vis Light) Prep->Photo Neutralize Neutralize / Dilute Stressed Samples Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize HPLC Analyze via Stability-Indicating RP-HPLC Method Thermal->HPLC Photo->HPLC Neutralize->HPLC Detect Peak Detection & Quantification (e.g., UV 277nm) HPLC->Detect Method Validate Stability- Indicating Method HPLC->Method Identify Identify Degradation Products Detect->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Experimental workflow for forced degradation studies.

G cluster_dev Method Development cluster_stress Forced Degradation cluster_val ICH Validation start Define Analytical Target Profile select_col Select Column (e.g., C18, C8) start->select_col select_mp Optimize Mobile Phase (Solvent Ratio, pH) select_col->select_mp select_flow Optimize Flow Rate & Detection λ select_mp->select_flow stress Generate Degraded Samples (Acid, Base, Peroxide, etc.) select_flow->stress specificity Inject Stressed Samples to Test Specificity stress->specificity specificity->select_mp Poor Resolution? validation Perform Full Method Validation (Accuracy, Precision, Linearity, Robustness, LOQ, LOD) specificity->validation Good Resolution final_method Final Validated Stability-Indicating Method validation->final_method

Caption: Logic for developing a stability-indicating method.

References

Technical Support Center: Bamifylline Hydrochloride Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of impurities in Bamifylline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Common impurities can originate from the synthesis process, degradation of the drug substance, or interaction with excipients. Known impurities include process-related impurities such as starting materials and intermediates, and degradation products formed under stress conditions like acid or base hydrolysis, oxidation, and photolysis. Specifically identified impurities and metabolites include:

  • Bamifylline 8-Benzyl Impurity (8-Benzyltheophylline): A key starting material in the synthesis of Bamifylline.
  • Bamifylline 8-Benzyl 2-Bromoethyl Impurity: A potential intermediate or byproduct from the synthetic route.
  • Bamifylline N-Oxide: An oxidation product of Bamifylline.
  • AC-119: A major metabolite of Bamifylline.

Q2: How can I identify an unknown peak in my chromatogram?

A2: An unknown peak can be tentatively identified by comparing its relative retention time with those of known impurities. For definitive identification, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are essential to determine the mass-to-charge ratio (m/z) of the unknown peak. Further structural elucidation can be achieved using techniques such as tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurity.

Q3: What are the typical analytical techniques used for this compound impurity profiling?

A3: The most common and robust analytical technique for impurity profiling of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] High-Performance Thin-Layer Chromatography (HPTLC) has also been reported for its quantification.[1][4] For structural characterization and identification of unknown impurities, hyphenated techniques like LC-MS are invaluable.

Q4: Where can I obtain reference standards for this compound impurities?

A4: Several chemical suppliers specialize in pharmaceutical reference standards and offer a range of Bamifylline-related impurities. It is recommended to source these from reputable suppliers who provide a certificate of analysis with detailed characterization data.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) for Bamifylline or impurities. 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Presence of active sites on the stationary phase.1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 3. Reduce the sample concentration or injection volume. 4. Use a mobile phase with additives like triethylamine (B128534) to mask silanol (B1196071) groups.
Inconsistent retention times. 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration is insufficient.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a steady flow. 4. Equilibrate the column for a sufficient time with the mobile phase before analysis.
Co-elution of impurities with the main peak or with each other. 1. Suboptimal mobile phase composition. 2. Inadequate column chemistry. 3. Gradient elution profile is not optimized.1. Modify the mobile phase composition (e.g., change the organic modifier or its ratio). 2. Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. 3. Adjust the gradient slope or introduce an isocratic hold to improve separation.
Ghost peaks appearing in the chromatogram. 1. Contamination in the mobile phase or sample solvent. 2. Carryover from previous injections. 3. Degradation of the sample in the autosampler.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program in the autosampler. 3. Keep the autosampler tray cool and analyze samples promptly after preparation.

Identified Impurities and Metabolites

Name Molecular Formula Molecular Weight ( g/mol ) Type
This compoundC₂₀H₂₈ClN₅O₃421.92Active Pharmaceutical Ingredient
Bamifylline 8-Benzyl Impurity (8-Benzyltheophylline)C₁₄H₁₄N₄O₂270.29Process-Related Impurity (Starting Material)
Bamifylline 8-Benzyl 2-Bromoethyl ImpurityC₁₆H₁₇BrN₄O₂377.24Process-Related Impurity (Intermediate)
Bamifylline N-OxideC₂₀H₂₇N₅O₄401.46Degradation Product (Oxidative)
AC-119C₁₈H₂₃N₅O₂341.41Metabolite

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This method is a general guideline for the separation of this compound from its potential impurities. Optimization may be required based on the specific impurities of interest and the HPLC system used.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 273 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To investigate the stability of this compound and identify potential degradation products, forced degradation studies can be performed under various stress conditions as per ICH guidelines.[3][5][6]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance (in a photostability chamber) to UV and visible light.

After exposure to the stress conditions, neutralize the acidic and basic samples, dilute to a suitable concentration, and analyze by the RP-HPLC method described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Bamifylline HCl Sample dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram identify Identify & Quantify Impurities chromatogram->identify end end identify->end Report Results

Caption: A general workflow for the HPLC analysis of this compound impurities.

impurity_relationship cluster_synthesis Synthesis cluster_api Active Pharmaceutical Ingredient cluster_degradation Degradation/Metabolism starting_material 8-Benzyltheophylline (Process Impurity A) intermediate 8-Benzyl-2-Bromoethyl Impurity (Process Impurity B) starting_material->intermediate Reaction Step 1 api This compound intermediate->api Final Synthesis Step degradation_product Bamifylline N-Oxide (Degradation Impurity) api->degradation_product Oxidation metabolite AC-119 (Metabolite) api->metabolite In-vivo Metabolism

References

Technical Support Center: Overcoming Matrix Effects in Bamifylline Hydrochloride Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Bamifylline hydrochloride.

Troubleshooting Guide

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS bioanalytical methods.[1] This guide provides a systematic approach to identifying and mitigating these effects during the analysis of this compound in biological matrices.

Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column contamination or degradation.[2] - Inappropriate mobile phase pH. - Injection of a solvent stronger than the mobile phase.[2]- Flush the column or replace it if necessary.[2] - Adjust the mobile phase pH to ensure this compound is in a single ionic form. - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Inconsistent or Low Analyte Response (Ion Suppression) - Co-elution of endogenous matrix components (e.g., phospholipids, salts).[3][4] - High concentrations of salts or lipids in the sample.[4] - Competition for ionization in the MS source.[4][5]- Optimize sample preparation to remove interferences (see Experimental Protocols below).[6] - Modify chromatographic conditions to separate this compound from interfering peaks.[7][5] - Dilute the sample if sensitivity allows.[1]
Inconsistent or High Analyte Response (Ion Enhancement) - Co-eluting compounds that enhance the ionization of this compound.[5]- Improve chromatographic separation to isolate the analyte peak. - Employ a more selective sample preparation technique like SPE.[6]
High Background Noise - Contaminated mobile phase or LC-MS system.[8] - Inadequate sample cleanup.- Use high-purity (LC-MS grade) solvents and additives.[8] - Implement a more rigorous sample preparation method.[6]
Poor Reproducibility (High %RSD) - Variable matrix effects between different sample lots. - Inconsistent sample preparation.- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[1][9] - Standardize and automate the sample preparation workflow where possible.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the suppression or enhancement of the ionization of a target analyte (this compound) by co-eluting components from the sample matrix (e.g., plasma, urine).[3][4] These effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in your bioanalytical method. Ion suppression, the more common effect, occurs when matrix components interfere with the ionization process of the analyte, leading to a weaker signal.[3]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction addition method.[10] You compare the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte in a neat solution (mobile phase). A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the MS detector after the analytical column.[1][11] Injection of a blank extracted matrix will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects.[6] It may be suitable for less complex matrices or when high throughput is essential.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[6] Optimizing the pH and solvent polarity can significantly improve cleanup.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[12][6] It provides the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away interfering compounds. For this compound, a reversed-phase or mixed-mode cation exchange sorbent could be effective.

Q4: Can I just use an internal standard to correct for matrix effects?

A4: While an internal standard (IS), especially a stable isotope-labeled (SIL) version of the analyte, is highly recommended to compensate for matrix effects and variability during sample processing, it may not overcome sensitivity loss due to significant ion suppression.[1][6][9] The most robust approach is to first minimize matrix effects through optimized sample preparation and chromatography and then use a suitable IS to correct for any remaining variability.[6]

Q5: My chromatography shows good peak shape, but I still see matrix effects. What should I do?

A5: Even with good peak shape, co-eluting matrix components can still interfere with ionization.[5] Consider the following:

  • Modify the Gradient: A shallower gradient can improve the separation between this compound and closely eluting interferences.[5]

  • Change the Stationary Phase: A column with a different selectivity (e.g., a pentafluorophenyl (PFP) or a C8 column instead of a C18) might resolve the analyte from the interfering compounds.

  • Alter the Mobile Phase: Adjusting the pH or using different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can change the elution profile of both the analyte and matrix components.[13]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that can be adapted for this compound bioanalysis.

1. Protein Precipitation (PPT)

  • Objective: To remove proteins from the biological matrix.

  • Methodology:

    • To 100 µL of plasma/serum sample, add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE)

  • Objective: To isolate this compound from the aqueous biological matrix into an organic solvent.

  • Methodology:

    • To 200 µL of plasma/serum sample, add a suitable internal standard.

    • Adjust the sample pH. Since Bamifylline is a basic compound, adjust the pH to >9.0 with a weak base (e.g., 0.1 M sodium carbonate) to ensure it is in its uncharged form.

    • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[6]

    • Vortex vigorously for 5 minutes to facilitate extraction.

    • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

3. Solid-Phase Extraction (SPE)

  • Objective: To achieve a high degree of sample cleanup by retaining the analyte on a solid sorbent while washing away interferences.

  • Methodology (using a generic reversed-phase C18 sorbent):

    • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

    • Loading: Load the pre-treated sample (e.g., 200 µL of plasma diluted with 200 µL of 2% phosphoric acid) onto the cartridge.

    • Washing: Pass 1 mL of a weak organic wash solution (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a weak base like ammonium (B1175870) hydroxide (B78521) to facilitate elution).

    • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Visualizations

experimental_workflow cluster_sample Sample cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps start Biological Sample (e.g., Plasma) ppt1 Add Acetonitrile/ Methanol start->ppt1 Choose Method lle1 pH Adjustment & Add Organic Solvent start->lle1 Choose Method spe1 Condition & Load start->spe1 Choose Method ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 evap Evaporate to Dryness ppt3->evap lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle3->evap spe2 Wash spe1->spe2 spe3 Elute spe2->spe3 spe3->evap recon Reconstitute evap->recon end LC-MS/MS Analysis recon->end

Caption: Workflow for different sample preparation techniques.

troubleshooting_flow start Problem Detected: Inaccurate or Imprecise Results check_matrix Assess Matrix Effect? (Post-extraction spike) start->check_matrix matrix_present Matrix Effect Confirmed check_matrix->matrix_present Yes no_matrix No Significant Matrix Effect (Check other parameters: instrument, standards) check_matrix->no_matrix No optimize_chrom Optimize Chromatography? (Gradient, Column, Mobile Phase) matrix_present->optimize_chrom improve_cleanup Improve Sample Cleanup? (LLE, SPE) optimize_chrom->improve_cleanup Still present revalidate Re-evaluate Matrix Effect optimize_chrom->revalidate Resolved use_sil_is Use Stable Isotope-Labeled IS? improve_cleanup->use_sil_is Still present improve_cleanup->revalidate Resolved use_sil_is->revalidate Yes end Method Optimized revalidate->end

Caption: Logical workflow for troubleshooting matrix effects.

References

Bamifylline Hydrochloride Synthesis: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of Bamifylline hydrochloride is crucial for both efficiency and cost-effectiveness. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a one-stage synthesis involving the alkylation of 8-benzyltheophylline (B105289). This process typically involves reacting 8-benzyltheophylline with N-ethylethanolamine in the presence of a base and an alkylating agent like 1,2-dichloroethane, followed by conversion to the hydrochloride salt.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: Reported yields can vary based on the specific reaction conditions. Industrial yields are often around 81%, which can be increased to 91% with the recovery and recycling of intermediates.[1] Under optimized laboratory conditions, yields as high as 97.7% have been reported after a reaction time of two hours.

Q3: What are the key parameters to control for maximizing the yield?

A3: Several factors significantly influence the reaction yield. These include the purity of starting materials, the choice of base and solvent, reaction temperature, and reaction time. Efficient stirring is also critical, especially in heterogeneous mixtures, to ensure proper contact between reactants.

Q4: How can I purify the final this compound product?

A4: The most common method for purifying this compound is through crystallization, typically from methanol (B129727).[1] This process helps in removing unreacted starting materials and side products, leading to a product with high purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue 1: Low Yield of this compound

A common challenge in the synthesis is a lower than expected yield. The following table outlines potential causes and their corresponding solutions.

Possible Cause Recommended Solution(s)
Incomplete reaction - Ensure the reaction is heated to reflux and maintained for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Verify the purity of the starting materials, as impurities can inhibit the reaction.
Suboptimal reaction temperature - Maintain a consistent reflux temperature. Fluctuations can lead to incomplete reactions or the formation of side products.
Inefficient mixing - Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous, especially when using a solid base like sodium carbonate.
Degradation of reagents - Use fresh or properly stored N-ethylethanolamine and 1,2-dichloroethane, as they can degrade over time.
Formation of side products - The primary side product is often 7-(β-chloroethyl)-8-benzyltheophylline.[1] Optimizing the stoichiometry of the reactants can minimize its formation. Consider a slight excess of N-ethylethanolamine.
Issue 2: Formation of Multiple Products (Isomers)

Alkylation of xanthine (B1682287) derivatives like 8-benzyltheophylline can sometimes occur at different nitrogen atoms, leading to a mixture of isomers.

Possible Cause Recommended Solution(s)
Non-selective alkylation - The use of sodium carbonate as a base generally favors alkylation at the desired N7 position. - Controlling the reaction temperature can also influence selectivity. Lower temperatures might favor the kinetically controlled product, though this may require longer reaction times.
Reaction conditions favoring side reactions - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used, although the common one-stage synthesis is relatively robust.
Issue 3: Difficulty in Product Purification

Even with a good yield, challenges can arise during the purification of this compound.

Possible Cause Recommended Solution(s)
Co-crystallization of impurities - If the crude product is highly impure, consider a pre-purification step such as a solvent wash before crystallization. - Perform a slow crystallization from methanol to allow for the formation of well-defined crystals and better exclusion of impurities.
Oily product formation - This can occur if the product is not fully protonated to the hydrochloride salt or if residual solvent is present. Ensure complete reaction with hydrochloric acid and thorough drying of the final product.

Experimental Protocols

Key Experiment: One-Stage Synthesis of Bamifylline

This protocol is based on a commonly cited industrial method.[1]

Materials:

  • 8-benzyltheophylline

  • N-ethylethanolamine

  • 1,2-dichloroethane

  • Anhydrous sodium carbonate

  • Methanol

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and anhydrous sodium carbonate.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the organic phase with a dilute solution of hydrochloric acid.

  • Neutralize the resulting acidic aqueous phase with sodium carbonate.

  • Extract the liberated Bamifylline base with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude Bamifylline base.

  • Dissolve the crude base in methanol and add a calculated amount of hydrochloric acid to form the hydrochloride salt.

  • Cool the solution to induce crystallization.

  • Filter the crystals, wash with cold methanol, and dry under vacuum to obtain pure this compound.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and their impact on the yield of this compound, based on literature data.

Table 1: Impact of Reaction Time on Yield

Reaction Time (hours) Yield (%) Notes
297.7Optimized laboratory conditions.
Not specified81 - 91Industrial scale, with the higher value reflecting recovery of intermediates.[1]

Table 2: Reactant and Solvent Ratios for Optimized Synthesis

Reactant Molar Ratio (relative to 8-benzyltheophylline) Solvent
N-ethylethanolamine1.1 - 1.51,2-dichloroethane
Sodium Carbonate1.5 - 2.0

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity Impurity Suspected CheckConditions Review Reaction Conditions Start->CheckConditions Process Deviation CheckPurity->CheckConditions OptimizeStoichiometry Adjust Reactant Stoichiometry CheckConditions->OptimizeStoichiometry Side Products Observed ImprovePurification Refine Purification Method CheckConditions->ImprovePurification Purification Issues Success Improved Yield and Purity OptimizeStoichiometry->Success ImprovePurification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

Synthesis Pathway

This diagram outlines the key steps in the one-stage synthesis of this compound.

SynthesisPathway Reactants 8-Benzyltheophylline + N-Ethylethanolamine + 1,2-Dichloroethane + Sodium Carbonate Reaction Reflux Reactants->Reaction Intermediate Bamifylline (Base) Reaction->Intermediate Purification Extraction & Neutralization Intermediate->Purification SaltFormation Addition of HCl Purification->SaltFormation FinalProduct This compound SaltFormation->FinalProduct Crystallization Crystallization from Methanol FinalProduct->Crystallization

Caption: The synthetic pathway for this compound.

References

Technical Support Center: Bamifylline Hydrochloride and CYP Enzyme Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the drug-drug interactions of bamifylline (B195402) hydrochloride with cytochrome P450 (CYP) enzymes are limited. The information provided herein is largely extrapolated from data on theophylline (B1681296), a structurally related methylxanthine. Bamifylline is identified as a substrate of CYP1A2, and it is often recommended to consider the known interactions of theophylline when assessing the potential for drug-drug interactions with bamifylline. The following frequently asked questions (FAQs) and troubleshooting guides are intended for research and informational purposes only and should not be substituted for direct experimental investigation.

Frequently Asked Questions (FAQs)

Q1: Which CYP enzymes are likely involved in the metabolism of bamifylline hydrochloride?

A1: Bamifylline is known to be a substrate for Cytochrome P450 1A2 (CYP1A2).[1] Due to its structural similarity to theophylline, it is plausible that other CYP enzymes involved in theophylline metabolism could also play a minor role. Theophylline is primarily metabolized by CYP1A2, with minor contributions from CYP2E1 and CYP3A4.[2][3][4][5]

Q2: What are the potential drug-drug interactions (DDIs) to consider when working with this compound?

A2: Given that bamifylline is a CYP1A2 substrate, co-administration with strong inhibitors or inducers of CYP1A2 could significantly alter its plasma concentrations, potentially leading to adverse effects or reduced efficacy.

  • CYP1A2 Inhibitors: Co-administration with strong CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin, and enoxacin) may decrease the metabolism of bamifylline, leading to increased plasma concentrations and a higher risk of toxicity.

  • CYP1A2 Inducers: Co-administration with CYP1A2 inducers (e.g., cigarette smoke, omeprazole, and rifampicin) may increase the metabolism of bamifylline, leading to decreased plasma concentrations and potentially reduced therapeutic effect.

A comprehensive list of potential interacting drugs, based on theophylline's known interactions, can be found in DrugBank.[6][7]

Q3: Are there any known metabolites of bamifylline?

A3: Bamifylline is metabolized into several related compounds. Its metabolites are primarily excreted through the kidneys and liver.[8]

Q4: How can I experimentally determine which CYP enzymes metabolize bamifylline in my system?

A4: A "reaction phenotyping" study is the standard approach to identify the enzymes responsible for a drug's metabolism.[9][10][11] This can be achieved through two main in vitro methods:

  • Recombinant Human CYP Enzymes: Incubating bamifylline with a panel of individual, recombinant human CYP enzymes and monitoring the formation of metabolites.

  • Chemical Inhibition in Human Liver Microsomes (HLMs): Incubating bamifylline with HLMs in the presence and absence of specific chemical inhibitors for each major CYP isoform. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.

Troubleshooting Experimental Issues

Issue 1: High variability in bamifylline metabolism in in vitro assays.

  • Possible Cause: Genetic polymorphisms in the CYP1A2 gene can lead to significant inter-individual differences in enzyme activity, which can be reflected in pooled HLM preparations.[12]

  • Troubleshooting Steps:

    • Use characterized, single-donor HLMs with known CYP1A2 genotypes to reduce variability.

    • Ensure consistent experimental conditions (e.g., incubation time, protein concentration, substrate concentration).

    • Consider using recombinant CYP1A2 to have a highly controlled system.

Issue 2: Discrepancy between in vitro inhibition data (IC50) and observed in vivo drug-drug interactions.

  • Possible Cause: In vitro IC50 values may not always directly translate to in vivo effects due to factors like plasma protein binding of the inhibitor, inhibitor concentration at the enzyme site, and the contribution of other metabolic pathways.

  • Troubleshooting Steps:

    • Determine the mechanism of inhibition (e.g., competitive, non-competitive, time-dependent) to better understand the interaction.

    • Calculate the potential for in vivo interaction using basic models that incorporate in vitro potency (Ki) and in vivo inhibitor concentrations.

    • Consider the possibility of induction, which may counteract inhibition over time.

Issue 3: Difficulty in detecting bamifylline metabolites.

  • Possible Cause: The analytical method may not be sensitive enough, or the metabolite(s) may be unstable.

  • Troubleshooting Steps:

    • Optimize the LC-MS/MS method for the detection of potential bamifylline metabolites.

    • Include a cofactor-fortified incubation as a positive control and a cofactor-free incubation as a negative control to confirm enzymatic metabolism.

    • Investigate the stability of potential metabolites under the experimental conditions.

Quantitative Data Summary

Due to the lack of specific quantitative data for bamifylline's interaction with CYP enzymes, the following table summarizes the key enzymes involved in the metabolism of theophylline as a reference.

DrugPrimary Metabolizing EnzymeMinor Metabolizing EnzymesKnown Inhibitors (Examples)Known Inducers (Examples)
Theophylline CYP1A2[2][5][13]CYP2E1, CYP3A4[2][3][14]Fluvoxamine, CiprofloxacinCigarette Smoke, Omeprazole, Rifampicin

Experimental Protocols

The following are generalized protocols for conducting in vitro CYP inhibition and induction studies. These should be adapted and optimized for the specific experimental setup.

Protocol 1: In Vitro CYP Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of a specific CYP enzyme.

Materials:

  • Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes

  • This compound

  • CYP-specific probe substrate (e.g., Phenacetin for CYP1A2)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Positive control inhibitor (e.g., Furafylline for CYP1A2)

  • Acetonitrile (B52724) with internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a stock solution of this compound and the positive control inhibitor.

  • Serially dilute the test compounds to achieve a range of concentrations.

  • In a 96-well plate, pre-incubate HLMs or recombinant CYP enzyme with the test compound or positive control at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: In Vitro CYP Induction Assay in Cultured Human Hepatocytes

Objective: To assess the potential of this compound to induce the expression of CYP enzymes.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4)

  • CYP-specific probe substrates

  • LC-MS/MS system for activity analysis or reagents for mRNA quantification (qRT-PCR)

Methodology:

  • Plate and culture human hepatocytes according to the supplier's instructions.

  • After a stabilization period, treat the hepatocytes with various concentrations of this compound, a vehicle control, and positive control inducers for 48-72 hours.

  • For Enzyme Activity Measurement:

    • After the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates for a defined period.

    • Collect the supernatant and analyze for metabolite formation using LC-MS/MS.

    • Calculate the fold induction of enzyme activity relative to the vehicle control.

  • For mRNA Expression Measurement:

    • After the treatment period, lyse the cells and extract the total RNA.

    • Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) using primers specific for the CYP genes of interest and a housekeeping gene for normalization.

    • Calculate the fold induction of mRNA expression relative to the vehicle control.

Visualizations

Theophylline_Metabolism_Pathway Theophylline Theophylline Metabolite_13_DMU 1,3-Dimethyluric Acid Theophylline->Metabolite_13_DMU CYP1A2 (major) CYP2E1 (minor) Metabolite_1_MX 1-Methylxanthine Theophylline->Metabolite_1_MX CYP1A2 Metabolite_3_MX 3-Methylxanthine Theophylline->Metabolite_3_MX CYP1A2 Caffeine Caffeine Theophylline->Caffeine N-methylation

Caption: Metabolic pathway of theophylline, a proxy for bamifylline.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Bamifylline Stock D Pre-incubate Enzyme with Bamifylline A->D B Prepare Recombinant CYP or Human Liver Microsomes B->D C Prepare Probe Substrate & NADPH E Initiate Reaction with Substrate & NADPH C->E D->E F Incubate at 37°C E->F G Quench Reaction F->G H LC-MS/MS Analysis of Metabolite G->H I Calculate IC50 H->I

Caption: General workflow for an in vitro CYP inhibition assay.

CYP_Induction_Workflow cluster_culture Cell Culture & Treatment cluster_endpoint Endpoint Measurement cluster_result Result Analysis A Culture Human Hepatocytes B Treat with Bamifylline (48-72 hours) A->B C Measure Enzyme Activity (Probe Substrate Metabolism) B->C D Measure mRNA Expression (qRT-PCR) B->D E Calculate Fold Induction C->E D->E

References

Technical Support Center: Dosing Bamifylline Hydrochloride in Renal Impairment Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bamifylline hydrochloride in preclinical renal impairment models. The following information is intended to assist in designing and executing experiments, as well as in adjusting dosages to account for compromised renal function.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of excretion for this compound and its metabolites?

This compound and its metabolites are rapidly and extensively excreted primarily via the kidneys.[1][2] The liver is also involved in its metabolism.[1] Therefore, renal impairment is expected to significantly impact the drug's clearance and exposure.

Q2: What are the key pharmacokinetic parameters of this compound in subjects with normal renal function?

Understanding the baseline pharmacokinetics is crucial before assessing the effects of renal impairment. Key parameters are summarized below.

Pharmacokinetic ParameterValueReference
Time to Peak Plasma Concentration (Tmax)1-2 hours[2][3]
Plasma Half-life (t1/2)1.5 - 2.0 hours (shorter than theophylline)[1]
Volume of Distribution (Vd)3 to 10 times larger than theophylline[1]
MetabolismRapidly metabolized to three active metabolites[2]
ExcretionPrimarily urinary[2]

Q3: How does renal impairment generally affect the pharmacokinetics of renally cleared drugs?

Renal impairment can lead to several pharmacokinetic alterations:[4][5][6]

  • Decreased Drug Elimination: A reduced glomerular filtration rate (GFR) leads to slower excretion of the parent drug and its metabolites, increasing their plasma concentrations and half-life.

  • Accumulation of Active Metabolites: If the metabolites are pharmacologically active, their accumulation can lead to exaggerated or toxic effects. Bamifylline has three active metabolites.[2]

  • Altered Volume of Distribution: Changes in fluid balance and protein binding in renal disease can alter the drug's distribution in the body.

  • Changes in Non-Renal Clearance: Uremia can sometimes affect hepatic metabolism of drugs.[6]

Q4: What are the guiding principles for adjusting the dosage of this compound in renal impairment models?

Since specific guidelines for Bamifylline in this context are unavailable, general principles for dosage adjustment of renally excreted drugs should be applied:[4][5][7]

  • Dose Reduction: The individual dose of the drug can be lowered while keeping the dosing interval the same.

  • Lengthening the Dosing Interval: The time between drug administrations can be increased while maintaining the same dose.

  • Combination of Both: A combination of reducing the dose and extending the interval may be necessary in severe impairment.

The primary goal is to maintain a plasma drug concentration profile that is as close as possible to that in animals with normal renal function, avoiding toxic accumulation.[7]

Troubleshooting Guide

Issue 1: Unexpectedly high mortality or signs of toxicity in the renal impairment group after Bamifylline administration.

  • Possible Cause: Accumulation of Bamifylline or its active metabolites due to reduced renal clearance.

  • Troubleshooting Steps:

    • Confirm Renal Impairment Severity: Re-evaluate serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and GFR in your model to confirm the degree of renal impairment.

    • Reduce the Dose: Start with a 50% reduction in the standard dose used for healthy animals. Further titration may be necessary based on the severity of renal dysfunction.

    • Increase Dosing Interval: Double the time between doses to allow for slower clearance.

    • Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study in a small cohort of your renally impaired animals to determine the actual drug exposure (AUC) and half-life. This data will provide a more precise basis for dose adjustment.

Issue 2: Lack of therapeutic effect at a seemingly appropriate adjusted dose.

  • Possible Cause: The adjusted dose is too low, leading to sub-therapeutic plasma concentrations.

  • Troubleshooting Steps:

    • Verify Model Stability: Ensure that the renal impairment model is stable and that the animals' condition is not progressively worsening, which could affect drug response.

    • Stepwise Dose Escalation: Cautiously increase the dose in small increments, closely monitoring for signs of toxicity.

    • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: If feasible, correlate plasma concentrations of Bamifylline and its active metabolites with the observed pharmacodynamic effect (e.g., bronchodilation). This can help establish a therapeutic window in your renal impairment model.

Experimental Protocols

Protocol 1: Induction of Chronic Renal Impairment - 5/6 Nephrectomy Model in Rats

This surgical model induces a progressive decline in renal function.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Surgical Procedure (Stage 1):

    • Make a flank incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

    • Alternatively, surgical resection of the upper and lower thirds of the kidney can be performed.

    • Suture the muscle and skin layers.

  • Recovery: Allow the animal to recover for one week.

  • Surgical Procedure (Stage 2):

    • Make a flank incision on the right side to expose the right kidney.

    • Perform a complete right nephrectomy by ligating the renal artery and vein and ureter.

    • Suture the incision.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

  • Model Validation: Renal function should be assessed 4-6 weeks post-surgery. Expect to see elevated serum creatinine and BUN, and proteinuria.

Protocol 2: Induction of Acute Kidney Injury - Cisplatin-Induced Nephrotoxicity in Mice

This model mimics drug-induced acute kidney injury.

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Ensure free access to food and water.

  • Cisplatin (B142131) Administration: Administer a single intraperitoneal injection of cisplatin at a dose of 20-30 mg/kg.[8]

  • Monitoring: Monitor the animals daily for weight loss, changes in behavior, and signs of distress.

  • Model Validation: Peak kidney injury is typically observed 48-72 hours after cisplatin injection.[8] At this time point, collect blood and kidney tissue for analysis of serum creatinine, BUN, and histological changes (e.g., tubular necrosis).

Protocol 3: Pharmacokinetic Study in a Renal Impairment Model

This protocol outlines the steps for determining the pharmacokinetic profile of Bamifylline in your established renal impairment model compared to a control group.

  • Animal Groups:

    • Group 1: Control animals (sham-operated or vehicle-treated).

    • Group 2: Renal impairment model animals.

  • Drug Administration: Administer a single dose of this compound to both groups (e.g., intravenously or orally).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or jugular vein catheter).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Bamifylline and its major active metabolites in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance) for both groups using appropriate software.

  • Dosage Adjustment Calculation: Based on the fold-increase in AUC in the renal impairment group compared to the control group, calculate the required dose reduction or extension of the dosing interval for subsequent efficacy studies.

Visualizations

experimental_workflow Experimental Workflow for Dosage Adjustment cluster_model Model Development cluster_pk Pharmacokinetic Study cluster_dose Dosage Adjustment start Select Animal Model (e.g., Rat, Mouse) induce_ri Induce Renal Impairment (e.g., 5/6 Nephrectomy, Cisplatin) start->induce_ri validate_ri Validate Model (Serum Creatinine, BUN) induce_ri->validate_ri pk_study Single-Dose PK Study (Control vs. RI Group) validate_ri->pk_study analyze_pk Analyze Plasma Samples (LC-MS/MS) pk_study->analyze_pk calc_params Calculate PK Parameters (AUC, t1/2, Clearance) analyze_pk->calc_params compare_auc Compare AUC (RI vs. Control) calc_params->compare_auc adjust_dose Calculate Adjusted Dose/ Interval compare_auc->adjust_dose efficacy_study Conduct Efficacy/Toxicity Studies with Adjusted Dose adjust_dose->efficacy_study

Caption: Workflow for determining Bamifylline dosage in renal impairment.

signaling_pathway Bamifylline Mechanism of Action bamifylline Bamifylline pde4 Phosphodiesterase 4 (PDE4) bamifylline->pde4 Inhibition adenosine_r Adenosine A1 Receptor bamifylline->adenosine_r Antagonism camp cAMP pde4->camp Degradation pka Protein Kinase A (PKA) camp->pka Activation bronchodilation Bronchodilation pka->bronchodilation inflammation Reduced Inflammation pka->inflammation

Caption: Bamifylline's dual mechanism of action.

logical_relationship Dosage Adjustment Logic in Renal Impairment renal_function Renal Function (GFR) drug_clearance Bamifylline Clearance renal_function->drug_clearance Decreases drug_exposure Drug Exposure (AUC) drug_clearance->drug_exposure Increases toxicity_risk Risk of Toxicity drug_exposure->toxicity_risk Increases dosage Required Dosage Adjustment toxicity_risk->dosage Necessitates

Caption: Logic for Bamifylline dose adjustment in renal impairment.

References

Validation & Comparative

A Comparative Guide: Bamifylline Hydrochloride vs. Theophylline for Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of bamifylline (B195402) hydrochloride and theophylline (B1681296) in the management of bronchoconstriction, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two xanthine (B1682287) derivatives.

Executive Summary

Bamifylline hydrochloride and theophylline are both methylxanthine derivatives used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). While they share a common lineage and some mechanisms of action, notable differences exist in their pharmacological profiles, efficacy, and side-effect profiles. Bamifylline generally exhibits a more potent and selective action with a potentially better safety profile compared to the non-selective actions of theophylline.

Mechanism of Action

Both bamifylline and theophylline exert their bronchodilatory effects through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[1] However, their interactions with adenosine receptors and other inflammatory pathways differ significantly.

This compound:

  • Primary Mechanism: Acts as a selective adenosine A1 receptor antagonist.[2]

  • Secondary Mechanism: Functions as a non-selective phosphodiesterase inhibitor, with a notable effect on PDE4.[1] Increased cAMP levels not only induce bronchodilation but also exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.[1]

Theophylline:

  • Primary Mechanisms:

    • Non-selective PDE inhibitor: Inhibits multiple PDE isoenzymes (primarily PDE3 and PDE4), leading to increased intracellular cAMP and cGMP.[3]

    • Non-selective adenosine receptor antagonist: Blocks A1, A2A, and A2B receptors.[4] Antagonism of A2B receptors can inhibit adenosine-mediated bronchoconstriction.[5]

  • Additional Anti-inflammatory Mechanism: At lower concentrations, theophylline activates histone deacetylase-2 (HDAC2), which is crucial for suppressing the expression of inflammatory genes.[6][7][8] This action is independent of PDE inhibition and adenosine receptor antagonism.[6]

Comparative Efficacy: Preclinical Data

In-vivo studies in animal models provide a direct comparison of the bronchoprotective effects of bamifylline and theophylline against various bronchoconstrictors.

Bronchoconstrictor AgentBamifylline ED₅₀ (μmol/kg i.v.)Theophylline ED₅₀ (μmol/kg i.v.)Potency Ratio (Theophylline/Bamifylline)
Platelet-Activating Factor (PAF)6.5> 13 (approx. 2x less potent)~2.0
Histamine9.59.51.0
Acetylcholine24.3> 48.6 (approx. 2x less potent)~2.0
Leukotriene C4 (LTC4)31.6> 63.2 (approx. 2x less potent)~2.0
Antigen Challenge9.322.92.5

Data sourced from a study on anesthetized guinea pigs.[9]

These preclinical findings suggest that bamifylline is either equiactive or significantly more potent than theophylline in antagonizing bronchoconstriction induced by a range of inflammatory mediators and allergens.

Clinical Efficacy and Tolerability

Clinical trials in patients with asthma and COPD have further compared the efficacy and side-effect profiles of bamifylline and theophylline.

Study PopulationBamifylline OutcomeTheophylline OutcomeKey Findings
Allergic Asthma Patients[10]Mean increase in liminal allergen dose (LAD) to 920% of control at 30 min.Mean increase in LAD to 750% of control at 30 min.Both drugs showed protective effects, with no statistically significant difference. In curative tests, theophylline showed a slightly higher, though not statistically significant, reduction in airway resistance.
Asthma & COPD Patients[11]Powerful bronchodilatory action and beneficial effect on subjective symptoms.Powerful bronchodilatory action and beneficial effect on subjective symptoms.No significant difference in efficacy. Bamifylline had a better tolerability profile, with no side effects reported in the bamifylline group compared to one case of gastric intolerance in the theophylline group.
Severe Asthma Patient (Case Report)[12]Clear improvement in clinical signs, symptoms, and lung function.Difficult to treat with oral theophylline.Bamifylline was effective in a patient with severe asthma who did not respond well to theophylline.
COPD Patients[13]Significant improvement in all spirometric parameters (FEV1, VC, etc.) over 6 months.Not directly compared in this study.Bamifylline was shown to be an effective therapeutic tool for COPD therapy with no observed side effects.

Overall, clinical data suggest that bamifylline has a comparable bronchodilatory efficacy to theophylline but may offer a superior safety and tolerability profile, with fewer reported side effects.[11]

Signaling Pathways

The distinct mechanisms of action of bamifylline and theophylline are best understood by examining their respective signaling pathways.

Bamifylline Signaling Pathway

Bamifylline_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R Adenosine A1 Receptor AC Adenylate Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Bamifylline Bamifylline Bamifylline->A1R Antagonizes PDE Phosphodiesterase (PDE) Bamifylline->PDE Inhibits PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK Relaxation Bronchial Smooth Muscle Relaxation MLCK_active->Relaxation Leads to

Caption: Bamifylline's dual mechanism of action.

Theophylline Signaling Pathways

Theophylline_Pathways cluster_bronchodilation Bronchodilation Pathway cluster_inflammation Anti-inflammatory Pathway Theophylline_B Theophylline (High Concentration) PDEs PDE3 & PDE4 Theophylline_B->PDEs Inhibits cAMP_B cAMP PDEs->cAMP_B Degrades PKA_B PKA cAMP_B->PKA_B Activates Relaxation Bronchial Smooth Muscle Relaxation PKA_B->Relaxation Theophylline_I Theophylline (Low Concentration) PI3Kd PI3K-δ Theophylline_I->PI3Kd Inhibits HDAC2_active Active HDAC2 Theophylline_I->HDAC2_active Activates HDAC2_inactive Inactive HDAC2 PI3Kd->HDAC2_inactive Inactivates Histones Acetylated Histones HDAC2_active->Histones Deacetylates Inflammatory_Genes Inflammatory Gene Transcription Histones->Inflammatory_Genes Suppresses

Caption: Theophylline's dual pathways for bronchodilation and anti-inflammation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key comparative studies.

In-Vivo Bronchoconstriction in Guinea Pigs
  • Objective: To compare the antagonistic activity of bamifylline and theophylline against various bronchoconstrictors.

  • Animal Model: Anesthetized guinea pigs.

  • Experimental Workflow:

    • Anesthesia and Instrumentation: Guinea pigs are anesthetized, and their resistance to lung inflation and blood pressure are monitored continuously.

    • Induction of Bronchoconstriction: A baseline level of bronchoconstriction is established by intravenous administration of a specific agonist (e.g., histamine, LTC4, PAF, acetylcholine).

    • Drug Administration: Bamifylline or theophylline is administered intravenously at varying doses.

    • Measurement of Antagonism: The dose-dependent antagonistic activity of each drug against the induced bronchoconstriction is measured. The ED₅₀ (the dose required to produce a 50% inhibition of the bronchoconstrictor response) is calculated.

    • Antigen-Induced Bronchoconstriction: In a separate set of experiments, ovalbumin-sensitized guinea pigs are challenged with the antigen to induce bronchoconstriction, and the protective effects of bamifylline and theophylline are assessed.

  • Data Analysis: ED₅₀ values are compared to determine the relative potency of the two drugs.

InVivo_Workflow cluster_setup Preparation cluster_procedure Procedure cluster_analysis Analysis A Anesthetize Guinea Pig B Monitor Lung Resistance & Blood Pressure A->B C Induce Bronchoconstriction (e.g., with Histamine) B->C D Administer Bamifylline or Theophylline (i.v.) C->D E Measure Inhibition of Bronchoconstriction D->E F Calculate ED₅₀ E->F G Compare Potency F->G

Caption: Workflow for in-vivo comparison of bronchodilators.

Clinical Trial in Allergic Asthma
  • Objective: To compare the protective and curative effects of bamifylline and theophylline on allergen-induced bronchospasm.

  • Study Design: A double-blind, cross-over study.

  • Patient Population: Two series of eight patients with allergic asthma to house dust.

  • Experimental Protocol:

    • Protective Effect:

      • The basal liminal allergen dose (LAD) required to double the resistance of the air passages (Rap), measured by barometric body plethysmography, is determined for each patient.

      • Patients receive a slow intravenous injection of either bamifylline or theophylline.

      • The LAD is redetermined at 30 and 60 minutes post-injection.

    • Curative Effect:

      • Bronchospasm is induced by a provocative inhalation test with house dust.

      • Immediately following the test, patients are administered either bamifylline or theophylline.

      • Changes in Rap are measured at 30 and 60 minutes post-administration.

  • Data Analysis: Variations in LAD and the percentage reduction in Rap are compared between the two treatment groups to assess relative efficacy.

Conclusion

The available experimental data indicates that this compound is a potent bronchodilator with an efficacy comparable, and in some preclinical models superior, to theophylline. A key differentiator is bamifylline's more selective mechanism of action, primarily targeting adenosine A1 receptors, which may contribute to its improved side-effect profile observed in some clinical studies. Theophylline, while effective, has a narrower therapeutic index and a broader range of actions that can lead to more frequent adverse effects. For drug development professionals, bamifylline may represent a more refined therapeutic agent with a potentially better risk-benefit ratio for the treatment of bronchoconstrictive disorders. Further large-scale, head-to-head clinical trials are warranted to definitively establish the comparative long-term efficacy and safety of these two compounds.

References

Pharmacokinetic comparison of Bamifylline and theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of bronchodilators, a thorough understanding of the pharmacokinetic profiles of xanthine (B1682287) derivatives is paramount. This guide provides a detailed, data-driven comparison of Bamifylline (B195402) and Theophylline (B1681296), two prominent members of this class. The following analysis, supported by experimental data, aims to elucidate the key differences in their absorption, distribution, metabolism, and excretion, offering valuable insights for future research and clinical application.

At a Glance: Key Pharmacokinetic Parameters

A comparative analysis of Bamifylline and Theophylline reveals significant differences in their pharmacokinetic behavior. Bamifylline generally exhibits more rapid absorption and a shorter half-life, coupled with a markedly larger volume of distribution, suggesting extensive tissue uptake. Theophylline, in contrast, has a longer half-life and a more limited distribution. A summary of these key parameters is presented in the table below.

Pharmacokinetic ParameterBamifyllineTheophylline
Time to Peak Plasma Concentration (Tmax) More rapid than Theophylline[1]Slower than Bamifylline[1]
Half-life (t1/2) 1.5 - 2.0 hours[1]> 4 hours[1]
Volume of Distribution (Vd) 3 to 10 times larger than Theophylline[1]~35 L[2]
Oral Bioavailability (F) Not explicitly stated, but rapidly absorbed[3]96%[2]
Clearance (CL) Not explicitly stated3 L/h[2]
Metabolism Catabolized into several closely related compounds and conjugates; parent drug is the primary circulating form[1]Primarily hepatic via cytochrome P450 isoenzymes (CYP1A2, CYP2E1, CYP3A4)[2][4]
Active Metabolites Three active metabolites[3][5]One metabolite (3-methylxanthine) with minor pharmacological activity[2][6]
Excretion Rapid and extensive excretion of metabolites via kidneys and liver[1]Primarily as metabolites in urine; ~10% as unchanged drug in adults[2][6]

Delving into the Details: A Comparative Overview

Absorption: Bamifylline is characterized by its rapid absorption following oral administration, leading to a quicker onset of action as evidenced by its shorter time to reach peak plasma concentration (Tmax) compared to Theophylline.[1] Theophylline, while well-absorbed with high oral bioavailability, exhibits a slower absorption rate.[2]

Distribution: One of the most striking differences lies in their distribution profiles. Bamifylline has a volume of distribution that is three to ten times larger than that of Theophylline, indicating more extensive distribution into tissues.[1] This suggests that Bamifylline may have a greater presence in extravascular compartments. Theophylline's distribution is more confined to the extracellular fluid.[2]

Metabolism: The metabolic pathways of these two drugs are distinct. Theophylline is extensively metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being a key player.[2][4] Its major metabolites are 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine, with only the latter showing minimal pharmacological activity.[2][6] Bamifylline, on the other hand, is catabolized into several related compounds and their sulpho- and glucurono-conjugates.[1] Notably, only the unchanged Bamifylline is detected in the bloodstream, suggesting rapid and extensive metabolism.[1] Furthermore, Bamifylline is reported to have three active metabolites, which may contribute to its overall therapeutic effect.[3][5]

Excretion: The metabolites of Bamifylline are rapidly and extensively eliminated through both renal and hepatic routes.[1] For Theophylline, the majority of the drug is excreted in the urine as its metabolites, with only about 10% of the dose being eliminated as the unchanged drug in adults.[2][6]

Visualizing the Pathways

To better understand the metabolic fate and the experimental process for evaluating these drugs, the following diagrams are provided.

PharmacokineticPathways cluster_bamifylline Bamifylline cluster_theophylline Theophylline B_oral Oral Administration B_abs Rapid Absorption (GI Tract) B_oral->B_abs B_blood Unchanged Bamifylline in Blood B_abs->B_blood B_dist Extensive Distribution (Vd 3-10x > Theophylline) B_blood->B_dist B_met Metabolism (Liver) B_blood->B_met B_metabolites Multiple Metabolites (3 Active) B_met->B_metabolites B_excrete Rapid Excretion (Kidney & Liver) B_metabolites->B_excrete T_oral Oral Administration T_abs Slower Absorption (GI Tract) T_oral->T_abs T_blood Theophylline in Blood T_abs->T_blood T_dist Limited Distribution (Vd ~35L) T_blood->T_dist T_met Metabolism (Liver) (CYP1A2, CYP2E1, CYP3A4) T_blood->T_met T_metabolites Metabolites (1,3-dimethyluric acid, 1-methylxanthine, 3-methylxanthine) T_met->T_metabolites T_excrete Excretion (Urine) T_metabolites->T_excrete

Caption: Comparative Pharmacokinetic Pathways of Bamifylline and Theophylline.

ExperimentalWorkflow cluster_study_design Study Design cluster_procedure Experimental Procedure cluster_analysis Bioanalysis and Data Analysis design Randomized, Double-Blind, Crossover Design washout Washout Period admin Drug Administration (e.g., Oral Dose) design->admin sampling Serial Blood Sampling (Pre-defined Time Points) admin->sampling processing Plasma Separation and Storage sampling->processing bioanalysis Drug Concentration Measurement (e.g., HPLC, GC) processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, t1/2, AUC, Vd, CL) bioanalysis->pk_analysis stats Statistical Comparison pk_analysis->stats

Caption: Typical Workflow for a Comparative Pharmacokinetic Study.

Experimental Protocols: A General Framework

While the full detailed protocol of the direct comparative study between Bamifylline and Theophylline is not publicly available, a general methodology for such a pharmacokinetic study can be outlined. These studies are typically conducted in healthy adult volunteers under controlled conditions.

Study Design: A randomized, double-blind, crossover design is often employed to minimize bias and intra-subject variability.[1][7] This involves each subject receiving both drugs in a random order, separated by a washout period sufficient to ensure complete elimination of the first drug before the administration of the second.

Drug Administration and Sampling:

  • Dosing: Standardized oral doses of Bamifylline (e.g., 300 mg) and Theophylline (e.g., 200 mg) are administered to fasting subjects.[1]

  • Blood Collection: Venous blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include samples at 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

Bioanalytical Method:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard techniques for quantifying drug concentrations in plasma.[1]

  • Method Validation: The analytical method must be validated for its accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis:

  • Parameter Calculation: Plasma concentration-time data for each subject are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL).

  • Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters of the two drugs to determine if there are any statistically significant differences.

Conclusion

The pharmacokinetic profiles of Bamifylline and Theophylline present a study in contrasts. Bamifylline's rapid absorption, extensive tissue distribution, and metabolism into active compounds suggest a potentially different therapeutic window and dosing strategy compared to the more slowly absorbed and less distributed Theophylline. For researchers, these differences underscore the importance of considering the unique pharmacokinetic properties of each xanthine derivative when designing new therapeutic agents or planning clinical studies. The presence of active metabolites for Bamifylline also warrants further investigation to fully understand their contribution to the drug's overall efficacy and safety profile. This comparative guide provides a foundational understanding to inform such future endeavors.

References

Validating an HPLC method for Bamifylline hydrochloride with a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bamifylline hydrochloride, a bronchodilator used in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] A comparison with an alternative analytical technique, High-Performance Thin-Layer Chromatography (HPTLC), is presented to aid in method selection. All experimental data is supported by published literature, and detailed protocols are provided.

Comparative Analysis of Analytical Methods

The choice of analytical method is critical for accurate and reliable quantification of active pharmaceutical ingredients (APIs) like this compound. While several techniques exist, Reverse-Phase HPLC (RP-HPLC) is frequently cited as a sensitive and robust method.[1][2] This section compares a validated RP-HPLC method with an HPTLC method, another common technique for pharmaceutical analysis.[2]

Table 1: Performance Comparison of HPLC and HPTLC for this compound Analysis

ParameterRP-HPLC MethodHPTLC MethodReference(s)
Principle Chromatographic separation on a C18 column with UV detection.Chromatographic separation on a silica (B1680970) gel 60F254 plate with densitometric detection.[2][3]
Linearity Range 2-10 µg/mL100-600 ng/spot[2][3]
Correlation Coefficient (r²) > 0.999> 0.999[2][3]
Limit of Detection (LOD) 0.4825 µg/mL7.65 ng/spot[1][4]
Limit of Quantitation (LOQ) 1.4621 µg/mL23.19 ng/spot[1][4]
Accuracy (% Recovery) 99.6 - 99.8%Not explicitly stated, but method validated for recovery.[4]
Precision (%RSD) < 2%Not explicitly stated, but method validated for precision.[3]
Analysis Time ~3 minutes per sampleLonger due to plate development and drying steps.[4]
Solvent Consumption HigherLowerGeneral knowledge
Throughput High (with autosampler)High (multiple samples per plate)General knowledge

Experimental Protocols

Detailed methodologies for both the RP-HPLC and HPTLC methods are provided below. A commercially available and characterized this compound reference standard is required for both methods.[5][6][7]

Validated RP-HPLC Method

This protocol is based on a published, validated method for the determination of this compound in pharmaceutical dosage forms.[4][8]

Instrumentation:

  • HPLC system with a quaternary pump, UV-Vis or Photodiode Array (PDA) detector, and an autosampler (e.g., Agilent 1260 series).[3][4]

  • Chromatographic data station.

Chromatographic Conditions:

  • Column: Eclipse XDB C18 (4.6 mm i.d. x 250 mm, 5 µm particle size).[3][4]

  • Mobile Phase: Methanol: Acetonitrile (90:10 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 263 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Retention Time: Approximately 2.9 minutes.[4]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions (2-10 µg/mL): Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve.[4]

  • Sample Preparation (from Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 50 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon filter. Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.[8]

HPTLC Method

This protocol is based on a published method for the quantification of Bamifylline.[2]

Instrumentation:

  • HPTLC system with a sample applicator, developing chamber, and a TLC scanner with densitometer.

Chromatographic Conditions:

  • Stationary Phase: Aluminum-backed silica gel 60F254 plates.[1]

  • Mobile Phase: Methanol: Toluene (2.5:7.5 v/v).[1]

  • Application: Apply samples and standards as bands.

  • Development: Develop the plate in a saturated chamber until the mobile phase front reaches the desired distance.

  • Drying: Air-dry the plate.

  • Detection: Densitometric analysis at 277 nm.[1]

  • Rf Value: Approximately 0.51.[1]

Visualizing Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow start_end start_end process process decision decision data data start Start: Method Development prepare_std Prepare Reference Standard and QC Samples start->prepare_std optimize Optimize Chromatographic Conditions (Mobile Phase, Flow Rate) prepare_std->optimize system_suitability Perform System Suitability (Peak Area, RT, Tailing Factor) optimize->system_suitability pass_ss Parameters Met? system_suitability->pass_ss pass_ss->optimize No validate Proceed to Validation pass_ss->validate Yes linearity Linearity & Range validate->linearity accuracy Accuracy (% Recovery) validate->accuracy precision Precision (Repeatability & Intermediate) validate->precision specificity Specificity validate->specificity lod_loq LOD & LOQ validate->lod_loq robustness Robustness validate->robustness report Generate Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report

Caption: Workflow for HPLC Method Validation.

This compound primarily functions as a bronchodilator through two main mechanisms: as a selective adenosine (B11128) A1 receptor antagonist and as a non-selective phosphodiesterase (PDE) inhibitor.[1][9]

Bamifylline_MOA Mechanism of Action of Bamifylline drug drug target target process process outcome outcome bam Bamifylline HCl pde Phosphodiesterase (PDE) bam->pde Inhibits a1r Adenosine A1 Receptor bam->a1r Antagonizes camp_inc ↑ Intracellular cAMP pde->camp_inc (Breaks down cAMP) broncho Bronchodilation (Airway Relaxation) camp_inc->broncho inflammation ↓ Release of Inflammatory Mediators camp_inc->inflammation

Caption: Bamifylline's Dual Mechanism of Action.

Conclusion

The validated RP-HPLC method presented offers a rapid, precise, and accurate solution for the routine quality control analysis of this compound in pharmaceutical formulations.[3] With a short run time and high sensitivity, it is well-suited for high-throughput environments. While the HPTLC method provides a viable alternative with lower solvent consumption, the HPLC method generally offers superior quantitative precision and is more readily automated. The choice between these methods will depend on the specific requirements of the laboratory, including sample throughput, available equipment, and desired level of automation.

References

Cross-Validation of Analytical Methods for Bamifylline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three common analytical methods for the quantification of Bamifylline (B195402) hydrochloride in pharmaceutical formulations: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The performance of each method is evaluated based on key validation parameters, with supporting experimental data presented for objective comparison. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Bamifylline hydrochloride.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This section presents a comparative summary of RP-HPLC, UV Spectrophotometry, and HPTLC methods for the analysis of this compound, with quantitative data organized for easy interpretation.

Table 1: Comparison of Chromatographic and Spectrophotometric Methods for this compound Analysis
ParameterRP-HPLC Method 1[1][2][3]RP-HPLC Method 2[4][5]UV Spectrophotometry[6][7][8]HPTLC[4][9]
Linearity Range 2-10 µg/mL10-150 µg/mL1-10 µg/mL100-600 ng/spot
Correlation Coefficient (r²) 0.9996>0.9990.99990.9995
Limit of Detection (LOD) 0.4825 µg/mL0.34 µg/mLNot Reported7.65 ng/spot
Limit of Quantitation (LOQ) 1.4621 µg/mL1.04 µg/mLNot Reported23.19 ng/spot
Accuracy (% Recovery) 99.6-99.8%Not Reported99.98-100.05%Not Reported
Precision (%RSD) < 2%Not ReportedLowNot Reported
Detection Wavelength 263 nm277 nm263 nm277 nm

Experimental Protocols

Detailed methodologies for the analytical techniques are provided below. These protocols are based on validated methods reported in the literature.

RP-HPLC Method 1

This method is designed for the determination of this compound in tablet dosage forms.[1][2][3][10]

  • Instrumentation: An Agilent 1260 series HPLC system with a G1311C quaternary pump and a G1315D diode array detector was used.[1][2][3][10]

  • Column: An Eclipse XDB C18 column (4.6 mm i.d. x 250 mm, 5 µm particle size) was employed for chromatographic separation.[1][2][3][10]

  • Mobile Phase: A mixture of methanol (B129727) and acetonitrile (B52724) in a 90:10 v/v ratio was used as the mobile phase.[1][2][3][10]

  • Flow Rate: The mobile phase was delivered at a flow rate of 1 mL/min.[1][2][3][10]

  • Detection: The eluent was monitored at a wavelength of 263 nm.[1][2][3][10]

  • Sample Preparation: Twenty tablets were accurately weighed to determine the average weight. A portion of the powdered tablets equivalent to 100 mg of this compound was transferred to a 100 mL volumetric flask, and 50 mL of the mobile phase was added. The mixture was sonicated for 15 minutes, and the volume was made up to the mark with the mobile phase. The solution was then filtered through a 0.45 µm nylon filter. Further dilutions were made to achieve the desired concentration.[1][3]

RP-HPLC Method 2 (Stability Indicating)

This method is suitable for the estimation of this compound in the presence of its degradation products.[4][11][5]

  • Instrumentation: A high-performance liquid chromatography system with a UV detector.

  • Column: An Inertsil ODS-3V column (150 mm length, 4.6 mm i.d., 5 µm particle size) was used.[4][11][5]

  • Mobile Phase: A blend of methanol and water (containing 0.5% triethylamine, with pH adjusted to 7 with OPA) in a 60:40 v/v ratio was used.[4][11][5]

  • Flow Rate: The mobile phase was pumped at a rate of 1.5 mL/min.[4][11]

  • Detection: The detection was carried out at 277 nm.[4][11][5]

  • Forced Degradation Studies: The stability-indicating nature of the method was confirmed by subjecting the drug to stress conditions including acid, alkali, peroxide, thermal, and photolytic degradation.[4][11][5]

UV Spectrophotometry Method

This is a simple and economical method for the routine analysis of this compound.[6][7][8]

  • Instrumentation: A Shimadzu UV-1800 Double Beam Spectrophotometer was used for analysis.[7][8]

  • Solvent: Triple distilled water was used as the solvent.[8]

  • Detection Wavelength: The absorbance was measured at the maximum absorbance wavelength (λmax) of 263 nm.[7]

  • Standard Solution Preparation: A standard stock solution of 1000 µg/mL was prepared by dissolving 10 mg of this compound in 10 mL of distilled water. Working standard solutions were prepared by further dilution of the stock solution.[8]

HPTLC Method

This method offers a rapid and sensitive approach for the quantification of Bamifylline.[4][9]

  • Instrumentation: A high-performance thin-layer chromatography system with a densitometric scanner.

  • Stationary Phase: Aluminum-backed silica (B1680970) gel 60F 254 plates were used.[4][9]

  • Mobile Phase: A mixture of methanol and toluene (B28343) in a 2.5:7.5 v/v ratio was used as the developing solvent.[4][9]

  • Detection: Densitometric analysis was performed at 277 nm.[4][9]

  • Sample Application: The samples were applied as bands on the HPTLC plate.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the cross-validation of analytical methods and the signaling pathway of this compound.

analytical_workflow cluster_prep Sample and Standard Preparation cluster_methods Analytical Methods cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Cross-Validation and Comparison start This compound API and Formulation prep_stock Prepare Stock Solutions start->prep_stock prep_working Prepare Working Standards and Samples prep_stock->prep_working hplc RP-HPLC Analysis prep_working->hplc uv UV-Vis Spectrophotometry prep_working->uv hptlc HPTLC Analysis prep_working->hptlc linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq specificity Specificity hplc->specificity uv->linearity uv->accuracy uv->precision hptlc->linearity hptlc->lod_loq hptlc->specificity compare Compare Performance Metrics linearity->compare accuracy->compare precision->compare lod_loq->compare specificity->compare report Generate Comparison Guide compare->report

Caption: Experimental workflow for the cross-validation of analytical methods.

signaling_pathway cluster_intracellular Intracellular A1R Adenosine A1 Receptor AC Adenylyl Cyclase A1R->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Bamifylline This compound Bamifylline->A1R Antagonist Adenosine Adenosine Adenosine->A1R Agonist Response Cellular Response (e.g., Bronchodilation) PKA->Response Phosphorylation Cascade

Caption: Signaling pathway of Bamifylline as an Adenosine A1 receptor antagonist.

References

A Comparative Analysis of Bamifylline Hydrochloride and New Generation Bronchodilators in the Management of Obstructive Airway Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties and clinical efficacy of Bamifylline (B195402) hydrochloride, a xanthine (B1682287) derivative, with those of new generation bronchodilators, namely long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs). The objective is to present a detailed, data-driven analysis to inform research and development in respiratory medicine.

Mechanisms of Action: A Divergence in Cellular Pathways

The bronchodilatory effects of Bamifylline hydrochloride and new generation bronchodilators are achieved through distinct intracellular signaling pathways.

This compound: As a xanthine derivative, this compound's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, with a particular affinity for PDE4.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation. Additionally, Bamifylline is reported to be a selective antagonist of the adenosine A1 receptor, which may also contribute to its bronchodilatory and anti-inflammatory effects.[3]

New Generation Bronchodilators:

  • Long-Acting β2-Agonists (LABAs): LABAs, such as salmeterol (B1361061) and formoterol, are selective agonists of the β2-adrenergic receptor.[4][5] Binding of a LABA to its receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. Similar to Bamifylline's downstream effects, this rise in cAMP activates PKA, promoting airway smooth muscle relaxation. The long duration of action of LABAs is attributed to their high lipophilicity, allowing them to remain in the vicinity of the β2-receptor for an extended period.[5]

  • Long-Acting Muscarinic Antagonists (LAMAs): LAMAs, such as tiotropium (B1237716) and umeclidinium, act as competitive antagonists of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 receptor subtype located on airway smooth muscle.[6][7] By blocking the bronchoconstrictor effects of acetylcholine, LAMAs induce bronchodilation. Their long duration of action is a result of slow dissociation from the M3 receptor.[8]

The following diagrams illustrate these distinct signaling pathways.

Bamifylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine A1 Receptor PDE4 Phosphodiesterase 4 (PDE4) cAMP cAMP PDE4->cAMP Degrades Bamifylline Bamifylline Hydrochloride Bamifylline->Adenosine_Receptor Antagonizes Bamifylline->PDE4 Inhibits ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Airway Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Promotes

Bamifylline's dual mechanism of action.

LABA_LAMA_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Receptor β2-Adrenergic Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase Stimulates M3_Receptor Muscarinic M3 Receptor Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Causes LABA LABA LABA->Beta2_Receptor Activates LAMA LAMA LAMA->M3_Receptor Antagonizes Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Airway Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Promotes

Signaling pathways of LABA and LAMA bronchodilators.

Comparative Efficacy: A Review of Clinical Data

The clinical efficacy of bronchodilators is primarily assessed by the improvement in Forced Expiratory Volume in one second (FEV1). The following tables summarize available data from clinical trials.

Table 1: Clinical Efficacy of this compound

Study/ReferencePatient PopulationInterventionComparatorKey Efficacy Outcomes
Cogo R, et al. (1991)[9]20 elderly patients with COPDBamifyllineBaselineSignificant increase in FEV1, VC, and MEF25-75 from baseline after 1 month (p < 0.01).
Alciato P, et al. (1990)[7]16 patients with bronchial asthma or chronic obstructive bronchial pneumoniaBamifyllineSlow-release theophylline (B1681296) anhydrideBoth drugs showed powerful bronchodilatory action with no significant difference between them.
A 1994 case report[6]1 patient with severe bronchial asthmaBamifyllineTheophyllineBamifylline clearly improved clinical signs, symptoms, and lung function where theophylline was not effective.

Table 2: Clinical Efficacy of New Generation Bronchodilators (LABA/LAMA)

Study/ReferencePatient PopulationIntervention(s)Comparator(s)Key FEV1 Improvement Outcomes
Meta-analysis (2018)[10]74,832 COPD patientsLAMA/LABA combinationsLAMA, ICS/LABA, SAMA, PlaceboLAMA/LABA showed the greatest improvement in trough FEV1 at 12 and 24 weeks compared to other classes.
Real-world study (2022)[1]198 COPD patientsUMEC/VIL, IND/GLY, TIO/OLOBaselineSignificant FEV1 increase with all three LABA/LAMA FDCs (p≤0.023).
Meta-analysis[1]23,168 COPD patientsIND/GLY, TIO/OLO, UMEC/VILMonotherapyDual bronchodilation with LABA/LAMA increased FEV1 more than monotherapy (e.g., IND/GLY increased FEV1 by 89.44 mL).
Pooled analysis (2020)[11]1078 maintenance-naïve COPD patientsTiotropium/OlodaterolTiotropiumSignificant improvement in trough FEV1 with the combination versus monotherapy (0.056 L; p < 0.0001).
FLAME Study[10]COPD patientsIndacaterol/Glycopyrronium (LABA/LAMA)Salmeterol/Fluticasone (LABA/ICS)LABA/LAMA was superior in preventing exacerbations.

Safety and Tolerability Profile

This compound: Generally considered to have a better safety profile than theophylline, with a reduced incidence of central nervous system stimulation.[2] Reported side effects are typically mild and may include gastrointestinal irritation and headache. One study reported no side effects in the Bamifylline group compared to a case of moderate gastric intolerance in the theophylline group.[7]

New Generation Bronchodilators (LABAs and LAMAs):

  • LABAs: Potential side effects include tremor, tachycardia, and palpitations. There have been concerns about an increased risk of asthma-related death with LABA monotherapy, leading to the recommendation of their use in combination with an inhaled corticosteroid (ICS) in asthma.[4]

  • LAMAs: The most common side effect is dry mouth.[6] Other potential adverse events include constipation and urinary retention.

  • LABA/LAMA Combinations: These combinations are generally well-tolerated, with safety profiles similar to their individual components.[12]

Experimental Protocols: A Generalized Approach

Clinical trials for bronchodilators typically follow a randomized, double-blind, controlled design. The following provides a generalized overview of the methodology employed in such studies.

A Typical Experimental Workflow for a Comparative Bronchodilator Clinical Trial:

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., COPD/Asthma Diagnosis, FEV1 criteria) Screening_Baseline Screening & Baseline Visit (Informed Consent, Spirometry, Symptom Scores) Patient_Recruitment->Screening_Baseline Randomization Randomization Screening_Baseline->Randomization Treatment_A Treatment Group A (e.g., Bamifylline) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., LABA/LAMA) Randomization->Treatment_B Placebo Placebo/Active Comparator Group Randomization->Placebo Follow_Up_Visits Follow-up Visits (e.g., Weeks 4, 12, 24) (Spirometry, Safety Assessment) Treatment_A->Follow_Up_Visits Treatment_B->Follow_Up_Visits Placebo->Follow_Up_Visits Primary_Endpoint Primary Endpoint Assessment (e.g., Change in trough FEV1) Follow_Up_Visits->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Symptom scores, Exacerbation rates, Quality of Life) Follow_Up_Visits->Secondary_Endpoints Data_Analysis Statistical Data Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis Results_Conclusion Results & Conclusion Data_Analysis->Results_Conclusion

Generalized workflow of a bronchodilator clinical trial.

Key Methodological Considerations:

  • Study Population: Patients are typically diagnosed with asthma or COPD according to established guidelines (e.g., GINA or GOLD). Inclusion criteria often specify a certain level of airflow obstruction (e.g., post-bronchodilator FEV1 <80% of predicted).

  • Interventions: The investigational drug is compared against a placebo and/or an active comparator. Washout periods for existing bronchodilator medications are required before the study begins.

  • Outcome Measures: The primary outcome is often the change from baseline in trough FEV1. Secondary outcomes may include peak FEV1, symptom scores (e.g., Transition Dyspnea Index, St. George's Respiratory Questionnaire), exacerbation rates, and safety assessments.[1]

  • Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups, with a focus on determining the statistical and clinical significance of the observed differences.

Conclusion

This compound, a xanthine derivative, offers a distinct mechanism of action compared to the newer generation of LABA and LAMA bronchodilators. While clinical data for Bamifylline suggests efficacy comparable to older bronchodilators like theophylline, with a potentially more favorable side-effect profile, there is a notable lack of head-to-head comparative trials against modern LABA/LAMA therapies. The extensive clinical development programs for LABAs and LAMAs have robustly demonstrated their efficacy in improving lung function and reducing exacerbations in patients with obstructive airway diseases, establishing them as cornerstones of current treatment guidelines. Future research could explore the potential role of Bamifylline, perhaps in specific patient phenotypes or as an add-on therapy, through well-designed comparative effectiveness trials against the current standards of care.

References

Comparative Cardiac Effects of Bamifylline, Theophylline, and Enprofylline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cardiac effects of three methylxanthine derivatives: bamifylline (B195402), theophylline (B1681296), and enprofylline (B1671344). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Executive Summary

Bamifylline, theophylline, and enprofylline, while all belonging to the methylxanthine class of drugs, exhibit distinct cardiac profiles. Theophylline and enprofylline generally produce cardiostimulant effects, including increased heart rate and contractility. In contrast, bamifylline is notable for its lack of significant cardiostimulant properties and, in some instances, may exert negative chronotropic and inotropic effects. These differences are primarily attributed to their varying affinities for adenosine (B11128) receptor subtypes and their phosphodiesterase (PDE) inhibitory activities.

Data Presentation

Table 1: Comparative In Vitro Cardiac Effects
DrugPreparationConcentrationEffect on Heart Rate (Chronotropy)Effect on Contractility (Inotropy)Reference
Bamifylline Isolated rat & guinea-pig right atria-Unchanged or reduced-[1]
Isolated rat & guinea-pig left atria--Slight inotropic effect[1]
Isolated rabbit papillary musclesUp to 10⁻³ mol/l-No effect[1]
Isolated rabbit papillary muscles> 10⁻³ mol/l-Decreased contractile force[1]
Theophylline Isolated rat & guinea-pig right atria-Positive chronotropic effect-[1]
Isolated rabbit papillary muscles--Dose-dependent increase in inotropism[1]
Enprofylline Isolated rat & guinea-pig right atria-Positive chronotropic effect-[1]
Isolated rat & guinea-pig left atria--Significant inotropic effect[1]
Table 2: Comparative In Vivo Cardiac Effects in Anesthetized Rabbits
DrugDoseEffect on Heart Rate (Chronotropy)Effect on Myocardial ContractilityReference
Bamifylline High doseNegative chronotropic effectReduction[1]
Theophylline Equimolar to BamifyllinePositive chronotropic effectPositive inotropic effect[1]
Enprofylline Equimolar to BamifyllinePositive chronotropic effectPositive inotropic effect[1]
Table 3: Comparative Human Cardiovascular Effects
DrugConcentration/DoseHeart Rate (Recumbent)Mean Arterial Pressure (Semi-upright)Reference
Bamifylline 5 mg/kg IVNo significant change (76±10 vs 75±13 bpm)No significant change (102±12 vs 99±10 mmHg)[2]
Theophylline 12.5 ± 1.6 mg/L58 ± 13 bpm108 ± 16 mmHg[3][4][5]
Enprofylline 2.7 ± 0.3 mg/L70 ± 14 bpm (higher than theophylline)93 ± 15 mmHg (lower than theophylline)[3][4][5]
Table 4: Receptor Binding and Enzyme Inhibition Profiles
DrugAdenosine A1 Receptor Affinity (Ki)Adenosine A2 Receptor Affinity (Ki/KB)Phosphodiesterase Inhibition (IC50/Ki)Reference
Bamifylline High affinity (selective A1 antagonist)Low activity-[6][7]
Theophylline ~14 µM (non-selective)~14 µM (non-selective)665 µM (least potent)[8][9]
Enprofylline 45 µM130 µM (KB)15 µM (platelets), 110 µM (fat cells), 130 µM (lung)[10]

Experimental Protocols

In Vitro Studies on Isolated Cardiac Tissues
  • Preparations: Right and left atria from rats and guinea pigs, and papillary muscles from rabbits were used.

  • Methodology: The isolated tissues were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The contractile activity (rate and force) was recorded isometrically using force transducers. The drugs were added to the bath in increasing concentrations to establish concentration-response curves.

In Vivo Studies in Anesthetized Animals
  • Animal Model: Anesthetized rabbits were used.

  • Methodology: Animals were anesthetized, and catheters were inserted for drug administration (intravenous) and for monitoring cardiovascular parameters. An electrocardiogram (ECG) was recorded to measure heart rate and atrioventricular conduction. Myocardial contractility was assessed using a strain gauge arch sutured to the ventricular epicardium or by measuring the maximal rate of rise of left ventricular pressure (LV dP/dtmax). The drugs were administered at equimolar doses for comparison.

Human Clinical Studies
  • Study Design: Double-blind, placebo-controlled, randomized crossover trials were conducted in healthy volunteers or patients with specific conditions.

  • Methodology: Cardiovascular parameters were measured at baseline and after drug administration. Heart rate and blood pressure were monitored non-invasively. In some studies, more invasive techniques such as cardiac catheterization were used to measure parameters like left ventricular end-diastolic pressure. Radionuclide angiocardiography was employed to determine cardiac index and left ventricular ejection fraction.

Signaling Pathways

The distinct cardiac effects of these methylxanthines can be attributed to their differential interactions with two key signaling pathways in cardiomyocytes: adenosine receptor-mediated signaling and phosphodiesterase-mediated cyclic nucleotide signaling.

Adenosine Receptor Antagonism

Adenosine, acting through A1 receptors in the heart, has a cardioprotective role, reducing heart rate and contractility. Theophylline is a non-selective antagonist of both A1 and A2 adenosine receptors.[8] Bamifylline is a selective antagonist of A1 receptors.[6][7] Enprofylline has a very weak affinity for adenosine receptors.[11]

Adenosine_A1_Receptor_Signaling cluster_membrane Cardiomyocyte Membrane cluster_antagonists Methylxanthine Antagonists cluster_downstream Downstream Effects Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Theophylline Theophylline (Non-selective) Theophylline->A1R Blocks Bamifylline Bamifylline (A1 Selective) Bamifylline->A1R Blocks Enprofylline Enprofylline (Weak) Enprofylline->A1R Weakly Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Contraction Decreased Heart Rate & Contractility Ca_channels->Contraction Leads to

Caption: Adenosine A1 receptor signaling pathway in cardiomyocytes and points of antagonism by methylxanthines.

Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDEs, particularly PDE3 and PDE4 in the heart, leads to an accumulation of cAMP. This results in increased activation of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels and other proteins, leading to increased calcium influx and enhanced myocardial contractility and heart rate. Theophylline and enprofylline are non-selective PDE inhibitors.[9][12]

PDE_Inhibition_Signaling cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Signaling cluster_inhibitors Methylxanthine Inhibitors cluster_downstream Downstream Effects Beta_AR β-Adrenergic Receptor Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine Norepinephrine->Beta_AR ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades to Theophylline_Enprofylline Theophylline & Enprofylline Theophylline_Enprofylline->PDE Inhibit Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Contraction Increased Heart Rate & Contractility Ca_channels->Contraction Leads to

Caption: Phosphodiesterase inhibition signaling pathway in cardiomyocytes.

Conclusion

The cardiac effects of bamifylline, theophylline, and enprofylline are markedly different, a factor of critical importance in their clinical application and in the development of new therapeutic agents. Bamifylline's profile, characterized by a lack of cardiostimulatory effects, may offer a safer alternative in patients with underlying cardiovascular conditions. Conversely, the positive inotropic and chronotropic effects of theophylline and enprofylline, mediated through PDE inhibition and, in the case of theophylline, adenosine receptor antagonism, are responsible for both their therapeutic efficacy in bronchoconstriction and their potential for cardiac side effects. A thorough understanding of their distinct mechanisms of action is paramount for optimizing their therapeutic use and for guiding future drug discovery efforts in the methylxanthine class.

References

Head-to-Head Clinical Trial Data on Bamifylline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Bamifylline (B195402) hydrochloride, a xanthine (B1682287) derivative, has been evaluated in several clinical trials, primarily for its efficacy and safety in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comparative analysis of Bamifylline hydrochloride against other methylxanthines, namely theophylline (B1681296) and doxofylline (B1670904), based on available head-to-head clinical trial data.

Mechanism of Action

This compound primarily acts as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE4.[1][2] This dual mechanism leads to bronchodilation and anti-inflammatory effects. Inhibition of PDE4 increases intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle cells, resulting in muscle relaxation and bronchodilation.[1][2] The anti-inflammatory properties are attributed to the modulation of immune responses through increased cAMP, which can inhibit the release of pro-inflammatory cytokines.[1]

cluster_cell Airway Smooth Muscle Cell Bamifylline Bamifylline hydrochloride PDE4 Phosphodiesterase 4 (PDE4) Bamifylline->PDE4 Inhibits cAMP Increased cAMP PDE4->cAMP Breaks down Relaxation Smooth Muscle Relaxation cAMP->Relaxation Leads to Bronchodilation Bronchodilation Relaxation->Bronchodilation Results in

Fig. 1: Simplified signaling pathway of this compound.

Comparative Efficacy and Safety

Clinical studies have compared this compound with theophylline, another widely used methylxanthine. These trials have assessed various endpoints, including bronchodilatory effects, improvement in respiratory function parameters, and adverse event profiles.

Bamifylline vs. Theophylline in Allergic Bronchospasm

A double-blind, cross-over study investigated the protective and curative effects of parenteral Bamifylline and theophylline on allergen-induced bronchospasm in patients with allergic asthma.[3]

Experimental Protocol:

  • Study Design: Double-blind, cross-over trial.[3]

  • Participants: Two series of eight patients with allergic asthma to house dust.[3]

  • Intervention: Slow intravenous injection of either Bamifylline or theophylline.[3]

  • Efficacy Assessment:

    • Protective Effect: Measured by the variation in the liminal allergen dose (LAD) required to double the resistance of the air passages (Rap), assessed by barometric body plethysmography.[3]

    • Curative Effect: Evaluated by changes in Rap after a provocative inhalation test with house dust, followed immediately by drug administration.[3]

cluster_workflow Allergic Bronchospasm Trial Workflow Patients Patients with Allergic Asthma (n=8 per series) Basal_LAD Determine Basal LAD Patients->Basal_LAD Provocation_Test Provocative Inhalation Test (House Dust) Patients->Provocation_Test Intervention IV Bamifylline or Theophylline Basal_LAD->Intervention Protective_Assessment Assess Protective Effect (LAD variation at 30 & 60 min) Intervention->Protective_Assessment Curative_Assessment Assess Curative Effect (Rap reduction at 30 & 60 min) Intervention->Curative_Assessment Provocation_Test->Intervention

Fig. 2: Experimental workflow for the allergic bronchospasm trial.

Quantitative Data Summary:

ParameterBamifyllineTheophyllinep-value
Protective Effect (Mean LAD as % of control)
30 minutes920 ± 950%750 ± 980%Not Significant[3]
60 minutes830 ± 1000%700 ± 970%Not Significant[3]
Curative Effect (Mean Reduction in Rap)
30 minutes35 ± 17%48 ± 13%Not Significant[3]
60 minutes38 ± 25%48 ± 14%Not Significant[3]

The study concluded that both xanthine derivatives have comparable protective and curative effects against allergen-induced bronchospasm.[3]

Another study involving two groups of eight patients with bronchial asthma or chronic obstructive bronchial pneumonia compared orally administered slow-release theophylline anhydride (B1165640) and Bamifylline. The results indicated that both drugs have a potent bronchodilatory action and a beneficial effect on subjective symptoms, with no statistically significant difference between them.[4] Notably, the Bamifylline group reported no side effects, while one case of moderate gastric intolerance occurred in the theophylline group.[4]

Methylxanthines in Chronic Heart Failure with Hypoxemia

A double-blind, randomized study compared the effects of doxofylline, theophylline, and Bamifylline in patients with chronic heart failure and hypoxemia.[5]

Experimental Protocol:

  • Study Design: Parallel, double-blind, randomized trial.[5]

  • Participants: 48 in-patients with NYHA class II-IV chronic heart failure with normo- or hypercapnic hypoxemia, divided into three groups of 16.[5]

  • Intervention: Oral administration for 10 days of either doxofylline (800 mg b.i.d.), slow-release theophylline (400 mg b.i.d.), or Bamifylline (1200 mg b.i.d.) following a 4-day placebo run-in.[5]

  • Efficacy Assessment:

    • Improvement in NYHA class.[5]

    • Changes in arterial oxygen tension (PaO2), carbon dioxide tension (PaCO2), and oxygen saturation (SaO2).[5]

    • Effects on cardiac rhythm.[5]

Quantitative Data Summary:

ParameterDoxofyllineTheophyllineBamifylline
Improvement in NYHA Class (% of patients) 50%44%50%
Responders with >15% PaO2 Increase (% of patients) 75%56%43%

In "responder" patients, all three drugs led to a highly significant enhancement in PaO2 and SaO2 (p < 0.01).[5] Doxofylline showed the highest percentage increase in these parameters.[5] Regarding cardiac rhythm, the doxofylline group experienced a progressive heart rate reduction, whereas theophylline was associated with an increased heart rate.[5]

Bamifylline in Chronic Obstructive Pulmonary Disease (COPD)

A study involving 20 elderly patients with COPD (mean age: 67.95 ± 1.23 years) evaluated the therapeutic effectiveness of Bamifylline.[6]

Experimental Protocol:

  • Participants: 20 patients with COPD (FEV1 < 65% of theoretical).[6]

  • Intervention: Treatment with Bamifylline for 6 months.[6]

  • Efficacy Assessment: Clinical and spirometric examinations (FEV1, VC, MEF25-75, Tiffeneau Index), and blood gas analysis (P-CO2, PO2) at baseline and after 1, 2, 3, 4, and 6 months of therapy.[6]

Results: All spirometric parameters showed a significant increase (p < 0.01) from the first month of treatment, a trend that was maintained throughout the study.[6] Similar improvements were observed for blood gas parameters and clinical symptoms like cough and dyspnea.[6] Importantly, no side effects were observed during the study.[6]

Conclusion

Head-to-head clinical trials suggest that this compound has comparable efficacy to theophylline in managing allergic bronchospasm and chronic obstructive airway diseases.[3][4] Some evidence suggests a better safety profile for Bamifylline, with fewer reported side effects such as gastric intolerance.[4] In a comparison with doxofylline and theophylline in patients with chronic heart failure and hypoxemia, while all three showed efficacy, doxofylline demonstrated a greater increase in oxygenation parameters and a more favorable effect on cardiac rhythm.[5] Further large-scale, long-term comparative studies are needed to definitively establish the relative positioning of this compound in the therapeutic arsenal (B13267) for obstructive airway diseases.

References

Benchmarking Bamifylline Hydrochloride: A Comparative Performance Guide for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bamifylline (B195402) hydrochloride's performance against established industry standards for the treatment of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The information presented is based on available preclinical and clinical data to aid in the evaluation of its therapeutic potential.

Executive Summary

Bamifylline hydrochloride, a xanthine (B1682287) derivative, distinguishes itself from its predecessor theophylline (B1681296) through a dual mechanism of action and a potentially more favorable safety profile. It functions as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor.[1][2] Clinical data, although from studies with small cohorts, suggest that this compound offers comparable efficacy to theophylline in improving lung function and managing symptoms in asthma and COPD, with a notable reduction in adverse effects.[3][4] Preclinical evidence further indicates a higher potency in mitigating bronchoconstriction compared to theophylline.[5] This guide will delve into the specifics of its performance, mechanism of action, and the experimental basis for these claims.

Mechanism of Action

This compound's therapeutic effects are attributed to two primary molecular pathways:

  • Selective Adenosine A1 Receptor Antagonism : Unlike theophylline, which is a non-selective adenosine receptor antagonist, this compound shows a high selectivity for the A1 subtype.[6] Adenosine, when bound to A1 receptors in the airways, can promote bronchoconstriction. By selectively blocking these receptors, this compound helps to relax the airway smooth muscle, leading to bronchodilation.

  • Phosphodiesterase (PDE) Inhibition : As a xanthine derivative, this compound also acts as a non-selective inhibitor of phosphodiesterase enzymes.[7] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in smooth muscle relaxation and the inhibition of inflammatory responses.

The synergistic effect of these two mechanisms contributes to its overall efficacy in managing obstructive airway diseases.

cluster_adenosine Adenosine A1 Receptor Pathway cluster_pde Phosphodiesterase Pathway Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Binds to Bronchoconstriction Bronchoconstriction A1R->Bronchoconstriction Activates Bamifylline_A1 Bamifylline HCl Bamifylline_A1->A1R Selectively Blocks ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts to PDE Phosphodiesterase (PDE) Bronchodilation Bronchodilation cAMP->Bronchodilation Inflammation_Inhibition Inhibition of Inflammation cAMP->Inflammation_Inhibition AMP AMP PDE->AMP Degrades to Bamifylline_PDE Bamifylline HCl Bamifylline_PDE->PDE Inhibits

Diagram 1: Dual mechanism of action of this compound.

Comparative Performance Data

The following tables summarize the available quantitative data comparing this compound with industry standards. It is important to note that much of the available data is from older studies, and direct comparisons with modern therapies such as long-acting beta-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs) are limited.

Table 1: Preclinical Efficacy vs. Theophylline
ParameterThis compoundTheophyllineFold Difference (Bamifylline vs. Theophylline)Study Type
Inhibition of Histamine Release More PotentLess Potent2.7xIn vitro (sensitized guinea-pig lungs)[8]
Inhibition of TXB2 Production More PotentLess Potent1.6xIn vitro (sensitized guinea-pig lungs)[8]
Inhibition of SRS-A Production More PotentLess Potent1.5xIn vitro (sensitized guinea-pig lungs)[8]
Antagonism of PAF-induced Bronchoconstriction (ED50) 6.5 µmol/kg i.v.Not Reported-In vivo (anesthetized guinea-pig)[5]
Antagonism of Histamine-induced Bronchoconstriction (ED50) 9.5 µmol/kg i.v.Equiactive1xIn vivo (anesthetized guinea-pig)[5]
Antagonism of Acetylcholine-induced Bronchoconstriction (ED50) 24.3 µmol/kg i.v.Less Potent2xIn vivo (anesthetized guinea-pig)[5]
Antagonism of LTC4-induced Bronchoconstriction (ED50) 31.6 µmol/kg i.v.Less Potent2xIn vivo (anesthetized guinea-pig)[5]
Protection from Antigen-induced Bronchoconstriction (ED50) 9.3 µmol/kg i.v.22.9 µmol/kg i.v.2.5xIn vivo (ovalbumin-sensitized guinea-pig)[5]
Table 2: Clinical Efficacy in COPD and Asthma
IndicationParameterThis compound PerformanceComparator PerformanceStudy Design
COPD (Elderly Patients) FEV1, VC, MEF25-75, Tiffeneau IndexStatistically significant increase from baseline over 6 months (p < 0.01)[4]Placebo (Implicit)Open-label, single-arm study[4]
Asthma (Allergen-induced) Prevention of Bronchospasm (LAD increase)920% of control at 30 min[9]Theophylline: 750% of control at 30 min (no significant difference)[9]Double-blind, cross-over[9]
Asthma (Allergen-induced) Curative Effect (Reduction in Rap)35% reduction at 30 min[9]Theophylline: 48% reduction at 30 min (no significant difference)[9]Double-blind, cross-over[9]
Asthma & COPD Subjective Symptom ImprovementBeneficial effect[3]Slow-release Theophylline: Beneficial effect (no significant difference)[3]Comparative study[3]
Table 3: Safety and Tolerability Profile
Adverse EventThis compoundTheophylline/Aminophylline (B1665990)Study Population
Gastric Intolerance No cases reported[3]1 case of moderate intolerance[3]Asthma & COPD patients[3]
General Side Effects No side effects observed[4]Not ApplicableElderly COPD patients[4]
Cardiostimulant Effects Devoid of cardiostimulant effects[10]Positive chronotropic and inotropic effectsIn vitro and in vivo animal models[10]
Severe Adverse Events Leading to Withdrawal Not directly compared, but a study comparing controlled-release salbutamol (B1663637) to aminophylline showed 12 withdrawals due to aminophylline intolerance.[11]12 out of 15 withdrawals[11]Reversible obstructive airways disease[11]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the descriptions, the following generalized methodologies were employed.

Allergen Challenge Test (Asthma)

This test is designed to evaluate the protective and curative effects of a drug on allergen-induced bronchospasm.

cluster_workflow Allergen Challenge Experimental Workflow start Patient Selection: Allergic Asthma Patients baseline Baseline Assessment: Determine Liminal Allergen Dose (LAD) Measure Airway Resistance (Rap) start->baseline drug_admin Drug Administration: Intravenous injection of Bamifylline HCl or Theophylline baseline->drug_admin preventive Preventive Effect Assessment: Re-challenge with allergen Measure change in LAD drug_admin->preventive Preventive Arm curative Curative Effect Assessment: Induce bronchospasm with allergen Administer drug Measure change in Rap drug_admin->curative Curative Arm analysis Data Analysis: Compare changes in LAD and Rap between treatment groups preventive->analysis curative->analysis end Conclusion analysis->end

Diagram 2: Generalized workflow for an allergen challenge test.
  • Objective : To assess the preventive and curative effects of this compound against allergen-induced bronchospasm.[9]

  • Patient Population : Patients with a history of allergic asthma to a specific allergen (e.g., house dust).[9]

  • Baseline Measurement : The liminal allergen dose (LAD), which is the dose of allergen required to double the airway resistance (Rap), is determined for each patient using barometric body plethysmography.[9]

  • Intervention (Preventive) : Patients are administered either this compound or the comparator drug (e.g., theophylline) intravenously. After a set period (e.g., 30 and 60 minutes), they are re-challenged with the allergen to determine the new LAD. An increase in LAD indicates a protective effect.[9]

  • Intervention (Curative) : Patients undergo an allergen challenge to induce bronchospasm. Immediately following the challenge, they are administered the study drug. Airway resistance is then measured at set intervals to assess the reduction in bronchoconstriction.[9]

  • Primary Endpoints : Change in LAD and percentage reduction in Rap.[9]

Spirometry for COPD Assessment

Spirometry is a standard method for assessing lung function in patients with COPD.

cluster_workflow Spirometry Assessment Workflow in a Clinical Trial start Patient Recruitment: COPD patients with FEV1 <65% of theoretical baseline Baseline Spirometry: Measure FEV1, VC, MEF25-75, Tiffeneau Index start->baseline treatment Initiate Treatment: Oral Bamifylline HCl baseline->treatment follow_up Follow-up Assessments: Repeat spirometry at regular intervals (e.g., 1, 2, 3, 4, 6 months) treatment->follow_up analysis Statistical Analysis: Compare spirometric parameters at each follow-up to baseline follow_up->analysis end Evaluate Efficacy analysis->end

Diagram 3: Generalized workflow for spirometric assessment in a COPD clinical trial.
  • Objective : To evaluate the long-term efficacy of this compound in improving lung function in patients with COPD.[4]

  • Patient Population : Typically elderly patients with a confirmed diagnosis of COPD and a baseline Forced Expiratory Volume in 1 second (FEV1) below a certain percentage of the predicted value (e.g., <65%).[4]

  • Procedure : Standard spirometry is performed at baseline to measure key lung function parameters, including FEV1, Vital Capacity (VC), and Maximal Expiratory Flow at 25-75% of FVC (MEF25-75).[4]

  • Intervention : Patients are treated with oral this compound over an extended period (e.g., 6 months).[4]

  • Follow-up : Spirometry is repeated at regular intervals throughout the study to monitor changes in lung function.[4]

  • Primary Endpoints : Changes from baseline in FEV1, VC, and other spirometric parameters.[4]

Conclusion

The available data suggests that this compound is a promising alternative to traditional xanthine derivatives like theophylline, offering comparable bronchodilatory and anti-inflammatory effects with a potentially superior safety profile, particularly concerning cardiovascular and central nervous system side effects.[3][10][12] Its selective antagonism of the adenosine A1 receptor presents a more targeted approach compared to the non-selective action of theophylline.

However, a significant limitation in the current body of evidence is the lack of large-scale, modern clinical trials comparing this compound with current first-line treatments for asthma and COPD, such as LABAs, LAMAs, and inhaled corticosteroids. Further research with robust, head-to-head comparative studies is necessary to definitively establish its place in the modern therapeutic landscape for obstructive airway diseases. The favorable preclinical and early clinical data warrant such further investigation.

References

Inter-laboratory Validation of Bamifylline Hydrochloride Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of various analytical methods for the quantification of Bamifylline hydrochloride.

This guide provides a comparative analysis of published data from single-laboratory validation studies for the assay of this compound, a bronchodilator used in the treatment of asthma. While a formal inter-laboratory validation study has not been identified in the public literature, this document synthesizes data from multiple reported methods to offer an objective performance comparison. The primary analytical techniques reviewed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV Spectrophotometry.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance parameters of different analytical methods for this compound as reported in various studies. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an assay.

Table 1: Comparison of RP-HPLC Method Performance

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 2-102-1010-1505-60
Correlation Coefficient (r²) 0.9997[1]0.9996[2][3]>0.9990.9998[4]
Limit of Detection (LOD) (µg/mL) -0.4825[2][3]0.34-
Limit of Quantitation (LOQ) (µg/mL) -1.4621[2][3]1.04-
Accuracy (% Recovery) 99.41 - 99.99[1]99.6 - 99.8[2][3]-99.20 - 100.20[4]
Precision (% RSD) < 2< 2-< 2[4]
Assay of Marketed Formulation (%) 98.83[1]99.4[2][3]--

Table 2: Performance of UV Spectrophotometric Method

ParameterReported Value
Linearity Range (µg/mL) 2-10
Correlation Coefficient (r²) 0.9997[1]
Accuracy (% Recovery) 99.41 - 99.99[1]
Precision (% RSD) < 2[1]
Assay of Marketed Formulation (%) 99.83[1]

Experimental Protocols

The methodologies summarized below are based on the validation studies cited in this guide. Researchers should refer to the original publications for complete experimental details.

1. RP-HPLC Method

  • Instrumentation : A standard HPLC system equipped with a UV detector is typically used. For example, an Agilent 1260 series with a G1311C quaternary pump and a G1315D photodiode array detector has been reported.[1][3]

  • Column : A C18 column is commonly employed for separation. An Eclipse XDB C18 column (4.6 mm i.d. x 250 mm, 5 µm particle size) is a suitable choice.[1][3]

  • Mobile Phase : A mixture of methanol (B129727) and acetonitrile (B52724) is frequently used. Ratios can vary, for instance, 70:30 v/v[1] or 90:10 v/v.[2][3] A mobile phase of methanol and water (80:20 v/v) has also been reported.[4]

  • Flow Rate : A typical flow rate is 1 mL/minute.[1][2][3]

  • Detection Wavelength : The detection wavelength is generally set between 263 nm and 277 nm.[2][3][5]

  • Sample Preparation : For tablet dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of powder equivalent to a specific amount of this compound is dissolved in the mobile phase, sonicated, and filtered.[2]

2. UV Spectrophotometric Method

  • Instrumentation : A double beam UV-Visible spectrophotometer.

  • Solvent : Methanol and acetonitrile in a 70:30 v/v ratio has been used.[1]

  • Detection Wavelength (λmax) : The wavelength of maximum absorbance for this compound is determined by scanning a standard solution over a range of 200-400 nm. A λmax of 264 nm has been reported.[1]

  • Standard and Sample Preparation : A standard stock solution is prepared by dissolving a known weight of this compound in the solvent. Working standards are prepared by diluting the stock solution. For assaying tablet formulations, a similar extraction procedure as for the HPLC method is followed.[1]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, in accordance with ICH Q2 (R1) guidelines.[1]

ValidationWorkflow A Method Development B Method Optimization A->B C Method Validation B->C D Specificity C->D E Linearity C->E F Range C->F G Accuracy C->G H Precision (Repeatability & Intermediate) C->H I Detection Limit (LOD) C->I J Quantitation Limit (LOQ) C->J K Robustness C->K L Application to Pharmaceutical Formulation D->L E->L F->L G->L H->L I->L J->L K->L M Final Report L->M

Caption: Workflow for analytical method validation.

Signaling Pathway (Illustrative)

Bamifylline is a selective adenosine (B11128) A1 receptor antagonist. The diagram below provides a simplified, illustrative representation of a generic G-protein coupled receptor (GPCR) signaling pathway, which is the class of receptors that adenosine receptors belong to.

SignalingPathway cluster_membrane Cell Membrane GPCR Adenosine A1 Receptor (GPCR) G_protein G-protein (Gi/o) GPCR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits Ligand Adenosine Ligand->GPCR Activates Bamifylline Bamifylline (Antagonist) Bamifylline->GPCR Blocks ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Cellular Response (e.g., Bronchodilation) cAMP->Response

Caption: Simplified adenosine A1 receptor signaling.

References

Safety Operating Guide

Proper Disposal of Bamifylline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Bamifylline hydrochloride is critical for environmental protection and laboratory safety. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this active pharmaceutical ingredient (API).

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment, including gloves, and adherence to safety protocols are mandatory during handling and disposal. The environmental impact of this compound has not been fully investigated, underscoring the importance of preventing its release into the environment.[1]

Disposal Procedures

The primary and mandated method for the disposal of this compound is to send it to an approved waste disposal plant.[1] This ensures that the compound is managed in a controlled and environmentally responsible manner. Improper disposal methods, such as flushing down the drain or discarding in regular trash, are strongly discouraged as they can lead to environmental contamination.[2][3]

Step-by-Step Disposal Guidance:

  • Waste Identification and Segregation:

    • Treat all unused, expired, or contaminated this compound as chemical waste.

    • Segregate it from non-hazardous waste streams.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and leak-proof container.

    • Follow your institution's specific guidelines for hazardous waste container labeling.

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Refer to the Safety Data Sheet (SDS) for specific storage conditions, which typically recommend a dry, cool, and well-ventilated place.[4]

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Ensure that the disposal vendor is approved and complies with all federal, state, and local regulations.

Regulatory Framework

The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes, which may include certain pharmaceuticals.[3] It is crucial to adhere to these regulations to avoid significant penalties and environmental harm.

Chemical Information
Name This compound
CAS Number 20684-06-4
Molecular Formula C20H27N5O3 · HCl
Molecular Weight 421.92
Primary Hazards Harmful if swallowed, May cause an allergic skin reaction

Experimental Protocols and Signaling Pathways

Currently, there are no publicly available, standardized experimental protocols specifically for the disposal or degradation of this compound in a laboratory setting. The recommended procedure is reliance on professional waste management services.

Bamifylline is a methylxanthine derivative that acts as a bronchospasmolytic agent.[5] While its mechanism of action involves the inhibition of phosphodiesterases, this signaling pathway is relevant to its therapeutic effect rather than its environmental disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated is_contaminated Is the material contaminated, expired, or unused? start->is_contaminated treat_as_waste Treat as Chemical Waste is_contaminated->treat_as_waste Yes package Package in a labeled, sealed container treat_as_waste->package store Store in a designated hazardous waste area package->store contact_ehs Contact EHS or approved waste vendor for disposal store->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling Bamifylline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Bamifylline (B195402) hydrochloride, including operational procedures and disposal plans, to foster a secure laboratory environment.

Quantitative Safety Data

The following table summarizes key quantitative safety data for Bamifylline hydrochloride.

ParameterValueReference
Acute Toxicity - Oral (LD50) 246 mg/kg (mice), 1139 mg/kg (rats)[1]
Storage Temperature +5°C[2][3]
Molecular Weight 421.92 g/mol [2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[4] Therefore, strict adherence to PPE protocols is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection GlovesWear two pairs of powder-free nitrile rubber gloves.[4][5][6] Change gloves regularly, at least every hour, or immediately if they are torn, punctured, or contaminated.[5]
Eye and Face Protection Safety Glasses/Goggles and Face ShieldWear safety glasses with side shields or goggles.[4] A face shield is required when there is a risk of splashes.[7]
Body Protection Laboratory Coat/GownA disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5]
Respiratory Protection RespiratorIn case of insufficient ventilation or when dusts are generated, wear suitable respiratory protection.[4][8]
Foot Protection Shoe CoversTo be worn in hazardous drug compounding areas to prevent the tracking of contaminants.[6]

Operational Plan for Handling this compound

This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a designated, well-ventilated, cool, and dry place at +5°C.[2][3]

  • Keep the container tightly closed and out of the reach of unauthorized personnel.[4]

2. Preparation for Use:

  • Work in a designated restricted area, such as a chemical fume hood or a ventilated enclosure.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Don the appropriate PPE as specified in the table above before handling the compound.

3. Handling and Use:

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Avoid breathing in dust or fumes.[4]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • In case of a spill, evacuate personnel from the area, avoid generating dust, and clean up using appropriate spill kits.[8]

4. Post-Handling Procedures:

  • Decontaminate all work surfaces after use.

  • Remove and dispose of outer gloves in a designated waste container before leaving the work area.[5]

  • Remove all PPE in the correct order to avoid cross-contamination and dispose of it in a designated hazardous waste container.

  • Wash hands thoroughly after removing PPE.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Receive & Inspect Receive & Inspect Store at +5°C Store at +5°C Receive & Inspect->Store at +5°C Don PPE Don PPE Store at +5°C->Don PPE Handle in Ventilated Area Handle in Ventilated Area Don PPE->Handle in Ventilated Area Use Compound Use Compound Handle in Ventilated Area->Use Compound Decontaminate Surfaces Decontaminate Surfaces Use Compound->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End Start Start Start->Receive & Inspect

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All unused this compound, contaminated PPE (gloves, gowns, etc.), and cleaning materials should be considered hazardous waste.

  • Collect this waste in a designated, properly labeled, and sealed hazardous waste container.

2. Disposal of Unused Product:

  • Dispose of contents and container to an approved waste disposal plant.[4][8]

  • Do not dispose of down the drain or in the regular trash unless specifically instructed by local regulations and safety data sheets.

3. Disposal of Contaminated Materials:

  • All disposable PPE should be placed in a sealed bag within the hazardous waste container.

  • For spills, collect the absorbed material and place it in a sealed container for hazardous waste disposal.

4. General Guidance:

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • If take-back programs are available for unused medicines, they are the preferred method of disposal.[9][10][11]

  • If no take-back program is available, unused medicine can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash.[9][10][11] However, for a laboratory setting, disposal as chemical hazardous waste is the standard and recommended procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bamifylline hydrochloride
Reactant of Route 2
Reactant of Route 2
Bamifylline hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.